6-Aminoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPTYTIUPLHNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439539 | |
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-02-3 | |
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 6-Aminoquinolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminoquinolin-4-ol is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core, substituted with both an amino and a hydroxyl group, imparts a unique combination of chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental characteristics of this compound, including its chemical structure, physicochemical properties, and tautomeric nature. While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to offer scientifically grounded insights into its synthesis, potential biological applications, and essential safety considerations. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation. The strategic placement of functional groups, such as amino and hydroxyl moieties, on the quinoline backbone can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific isomer, this compound, providing a detailed examination of its fundamental properties and potential as a building block for new therapeutic agents.
Core Physicochemical Properties and Structural Elucidation
While a specific CAS number for this compound is not readily found in major chemical databases, the existence of its core structure is confirmed by the documentation of related compounds such as 6-Amino-4-hydroxyquinoline-3-carboxylic acid (CAS No. 1018135-49-3)[1]. The fundamental properties of this compound can be inferred from its constituent parts and related molecules.
Table 1: Predicted and Inferred Physicochemical Properties of this compound
| Property | Value/Description | Rationale/Source |
| Molecular Formula | C₉H₈N₂O | Based on chemical structure |
| Molecular Weight | 160.17 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on related amino- and hydroxyquinolines |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Inferred from related compounds like 6-aminoquinoline and 6-hydroxyquinoline[2]. |
| Tautomerism | Exists in equilibrium between the 6-amino-4-hydroxyquinoline (enol) form and the 6-amino-1H-quinolin-4-one (keto) form.[3][4][5] | A known characteristic of 4-hydroxyquinolines. The equilibrium position can be influenced by the solvent and solid-state packing. |
Tautomerism: A Key Feature
A critical aspect of the chemistry of this compound is its existence as a tautomeric mixture of the enol (6-amino-4-hydroxyquinoline) and keto (6-amino-1H-quinolin-4-one) forms. This equilibrium is a well-documented phenomenon for 4-hydroxyquinolines and can significantly impact the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[3][4][5] The predominance of one tautomer over the other can be influenced by factors such as the solvent environment and whether the compound is in solution or in the solid state.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Synthesis and Characterization
A definitive, optimized synthesis for this compound is not explicitly detailed in the available literature. However, established synthetic routes for related amino- and hydroxy-substituted quinolines provide a strong foundation for its preparation. A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted aniline.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound could be adapted from known methods for preparing substituted quinolines, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by functional group manipulations. A potential route is outlined below:
Caption: A plausible synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Condensation. React p-nitroaniline with diethyl 2-oxosuccinate under acidic or thermal conditions to form the enamine intermediate, diethyl 2-((4-nitrophenyl)amino)maleate.
-
Step 2: Cyclization. Subject the enamine intermediate to thermal cyclization, typically in a high-boiling solvent like diphenyl ether, to construct the quinoline ring system, yielding ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
-
Step 3: Saponification and Decarboxylation. Hydrolyze the ester group with a base (e.g., NaOH) followed by acidification and heating to effect decarboxylation, affording 4-hydroxy-6-nitroquinoline.
-
Step 4: Reduction. Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to yield the final product, this compound.
Characterization
The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring system, signals for the amino (-NH₂) and hydroxyl (-OH) protons (which may be broad and exchangeable with D₂O). The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the amino and hydroxyl groups. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts indicative of their electronic environment. The carbon bearing the hydroxyl group would appear at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad, around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic quinoline core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (160.17 m/z). Fragmentation patterns would be expected to involve losses of small neutral molecules like CO and HCN. |
Potential Biological Activities and Applications
The biological profile of this compound has not been extensively investigated. However, the known activities of related amino- and hydroxy-substituted quinolines provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Quinolone and aminoquinoline derivatives are well-established classes of antibacterial agents. For instance, studies on 6-aminoquinolones have demonstrated their potential as a new class of quinolone antibacterials.[6] The substitution of a fluorine atom at the C-6 position with an amino group has been shown to maintain good activity against Gram-negative and Gram-positive bacteria.[6] Furthermore, 5- and 6-hydroxy substituted 4-aminoquinolines have also been synthesized and shown to exhibit slight antibacterial activity.[7] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase.[6]
Anticancer Activity
The quinoline scaffold is also prevalent in a number of anticancer agents. The 4-hydroxyquinoline moiety, in particular, has been investigated for its antiproliferative effects.[8] Derivatives of 4-hydroxyquinoline have been shown to possess selective toxicity towards resistant cancer cells.[9] The presence of an amino group can further modulate this activity. For example, various 4-aminoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines.[10] The potential mechanism of action for the anticancer effects of quinoline derivatives can be diverse, including the induction of apoptosis and the generation of reactive oxygen species.
Other Potential Applications
The chelating properties of the 4-hydroxyquinoline moiety suggest potential applications in areas such as neurodegenerative diseases, where metal ion dyshomeostasis is implicated. Additionally, the fluorescent nature of the quinoline ring system could be exploited in the development of probes for biological imaging.
Safety and Handling
Specific toxicity data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety profile can be inferred from related compounds.
Table 3: Inferred Safety Profile of this compound
| Hazard Category | Description and Precautions | Reference |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood. | Inferred from safety data for 6-aminoquinoline and 8-hydroxyquinoline.[11][12] |
| Skin and Eye Irritation | Expected to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | Inferred from safety data for 6-aminoquinoline.[11] |
| Sensitization | May cause skin sensitization. Avoid repeated or prolonged contact. | Inferred from safety data for 8-hydroxyquinoline.[12] |
| Chronic Effects | Long-term exposure effects are unknown. Handle as a potentially toxic substance. | General precaution for novel chemical entities. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a chemical fume hood with adequate ventilation. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide, by synthesizing available data on related compounds, provides a foundational understanding of its core properties. Future research should focus on the definitive synthesis and characterization of this molecule to confirm its physicochemical properties and to fully elucidate its spectroscopic profile. Subsequently, a thorough investigation of its biological activities, including antimicrobial and anticancer screening, is warranted to uncover its therapeutic potential. Such studies will be instrumental in unlocking the full value of this compound as a novel scaffold for the development of next-generation therapeutic agents.
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A Technical Guide to the Synthesis and Characterization of 6-Aminoquinolin-4-ol
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive technical framework for the synthesis and detailed characterization of a specific, yet underexplored derivative: 6-Aminoquinolin-4-ol. Due to the limited direct literature on this exact molecule, this document serves as an in-depth, predictive guide for researchers, scientists, and drug development professionals. We will outline a plausible synthetic strategy, detail rigorous protocols for spectroscopic and chromatographic analysis, and discuss the compound's potential biological significance based on well-established principles for analogous structures. This guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing this promising molecule.
Introduction: The Quinoline Scaffold and this compound
Quinoline and its derivatives are privileged heterocyclic systems renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific placement of functional groups on the quinoline core dictates its pharmacological profile. The molecule this compound combines two key pharmacophores: an amino group at the 6-position, known to be crucial in many bioactive compounds, and a hydroxyl group at the 4-position.[1]
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[3] This keto-enol tautomerism can significantly influence the molecule's chemical reactivity, physicochemical properties, and biological interactions. Spectroscopic evidence often shows that the keto (quinolone) form is favored, particularly in the solid state and in polar solvents.[3][4] This guide will consider both tautomeric forms in the characterization process.
Given the scarcity of direct experimental data for this compound, this document establishes a complete, logical workflow for its synthesis and characterization, empowering researchers to confidently produce and validate this compound.
Proposed Synthesis Strategy: The Gould-Jacobs Reaction
Causality of Method Selection: To construct the 4-hydroxyquinoline core, the Gould-Jacobs reaction is a robust and widely-used method.[5][6][7] It begins with the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[5] This method is advantageous as it directly installs the 4-hydroxy (or 4-oxo) moiety and allows for the use of variously substituted anilines as starting materials.
For the synthesis of this compound, a logical starting material is p-phenylenediamine (1,4-diaminobenzene). One amino group will react to form the quinoline ring, while the other remains as the key substituent at the 6-position. To prevent side reactions, the second amino group may require a protecting group (e.g., acetyl) which can be removed in a final step. The overall proposed pathway is outlined below.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high-resolution data).
-
LC Method: Use a C18 reversed-phase column with a gradient elution (e.g., water with 0.1% formic acid as mobile phase A, and acetonitrile with 0.1% formic acid as mobile phase B).
-
MS Acquisition: Acquire data in positive ion mode. Perform a full scan to detect the [M+H]⁺ ion. Then, perform a tandem MS (MS/MS) experiment by isolating the m/z 161 ion and fragmenting it to observe the daughter ions.
-
Data Analysis: Confirm the exact mass of the parent ion matches the calculated value for C₉H₉N₂O⁺. Analyze the MS/MS spectrum to identify fragments consistent with the proposed structure.
Infrared (IR) Spectroscopy
Causality of Method Selection: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, which is particularly useful for confirming the presence of the amino and hydroxyl/carbonyl groups and distinguishing between tautomers.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Comments |
| 3400-3200 | O-H / N-H | Stretch | Broad band, indicative of H-bonding. N-H of primary amine may show two peaks. |
| 3100-3000 | Aromatic C-H | Stretch | Characteristic of the quinoline ring. |
| ~1660 | C=O (keto form) | Stretch | Strong absorption, presence indicates predominance of the 4-quinolone tautomer. [4] |
| 1620-1580 | C=C / C=N | Stretch | Aromatic ring and pyridine ring vibrations. |
| ~1600 | N-H | Bend | Primary amine scissoring vibration. |
Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for this compound and its 4-quinolone tautomer.
High-Performance Liquid Chromatography (HPLC)
Causality of Method Selection: HPLC is the gold standard for determining the purity of a synthesized compound and is a prerequisite for any further biological testing. A UV detector is suitable as the quinoline ring system is strongly chromophoric.
Caption: Standard workflow for HPLC purity analysis.
Protocol: HPLC Purity Assessment
-
Instrumentation: An HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Inject a prepared sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single, sharp peak.
Potential Biological Significance and Applications
While this compound itself is not well-documented, its structural motifs are present in numerous biologically active molecules. This allows for informed speculation on its potential applications in drug discovery.
-
Antimalarial Activity: The 4-aminoquinoline core is famous for its presence in antimalarial drugs like chloroquine. The substitution pattern is critical, and this compound could serve as a novel scaffold for developing agents against drug-resistant malaria strains. [8]* Antibacterial Activity: Many quinolone and 4-hydroxyquinoline derivatives exhibit potent antibacterial activity by targeting bacterial DNA gyrase. [1]The 6-amino substitution has been shown to be a viable alternative to the more common 6-fluoro group in quinolone antibacterials.
-
Anticancer Activity: 8-Hydroxyquinoline derivatives are known to have anticancer properties, often linked to their ability to chelate metal ions and inhibit enzymes like the proteasome. [2][9][10]The amino-hydroxy-quinoline scaffold of the target molecule could exhibit similar activities.
-
Fluorescent Probes: The rigid, aromatic quinoline system often imparts fluorescent properties, suggesting potential use in developing probes for bio-imaging or as derivatizing agents in analytical chemistry.
Conclusion
The characterization of a novel chemical entity like this compound requires a systematic and rigorous analytical approach. This guide provides a comprehensive, field-proven framework for its synthesis via the Gould-Jacobs reaction and its complete characterization using NMR, MS, IR, and HPLC. By following these detailed protocols and understanding the rationale behind each technique, researchers can confidently synthesize, purify, and validate the structure and purity of this compound. The structural alerts within this molecule suggest it is a promising scaffold for further investigation in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents.
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Introduction: The Significance of the 6-Aminoquinolin-4-ol Scaffold
An In-depth Technical Guide to 6-Aminoquinolin-4-ol: Chemical Structure, Synthesis, and Scientific Insights
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. While seemingly a simple molecule, its structure represents a critical pharmacophore and a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Aminoquinoline derivatives have long been a cornerstone in the development of therapeutic agents, most notably as antimalarial drugs, but their utility has expanded significantly.[1][2] Modern research has identified quinoline-based structures as privileged scaffolds for developing agents with anticancer, antimicrobial, and anti-inflammatory properties.[3]
The specific arrangement of the amino group at the 6-position and the hydroxyl group at the 4-position (which predominantly exists as its keto tautomer, quinolin-4-one) provides distinct electronic and hydrogen-bonding characteristics. These features make this compound a valuable building block for creating more complex molecules with tailored biological activities. This guide, intended for researchers and drug development professionals, offers a detailed exploration of the chemical nature of this compound and provides an in-depth, scientifically grounded overview of its primary synthetic routes.
Part 1: Chemical Structure and Physicochemical Properties
Structural Elucidation: Tautomerism and Core Features
The structure of this compound is defined by a bicyclic quinoline core. It features an amine substituent (-NH₂) on the benzene ring at position C6 and a hydroxyl group (-OH) on the pyridine ring at position C4. A crucial aspect of its chemistry is the pronounced keto-enol tautomerism. The 4-hydroxyquinoline (enol) form exists in equilibrium with its more stable 6-amino-1H-quinolin-4-one (keto) tautomer.[4] This equilibrium is overwhelmingly shifted towards the quinolone form due to the greater stability of the amide-like functionality within the heterocyclic ring. For the purpose of discussing reactivity and synthesis, it is often depicted as the quinolone.
Caption: Tautomeric forms of this compound.
Physicochemical Data
The physicochemical properties of a compound are fundamental to its application in synthesis and drug design, influencing factors like solubility, reactivity, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem CID 244284 (for isomer)[5] |
| Molecular Weight | 160.17 g/mol | PubChem CID 244284[5] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | Inferred from related compounds[6] |
| pKa (Predicted) | ~4.5 (pyridinium nitrogen), ~9.5 (phenol/enol) | Predicted based on structure |
Part 2: Strategic Synthesis of this compound
The synthesis of substituted quinolin-4-ones is a well-trodden path in organic chemistry. The approaches detailed here are rooted in classical, reliable reactions, providing a robust framework for obtaining the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to two primary strategies. Both leverage the formation of the quinolone ring as the key constructive step. The most direct disconnection breaks the N1-C2 and C4-C4a bonds, leading back to a substituted aniline and a three-carbon synthon, characteristic of the Conrad-Limpach synthesis.
Caption: Retrosynthetic approach for this compound.
Synthetic Strategy 1: The Conrad-Limpach-Knorr Synthesis
This classical method provides a direct and convergent route to the this compound scaffold.[4][7] The strategy relies on the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.
Causality and Mechanistic Insight:
-
Condensation: The reaction between the nucleophilic aromatic amine (p-phenylenediamine) and the electrophilic carbonyl of the β-ketoester (ethyl acetoacetate) forms an enamine intermediate. This step is typically acid-catalyzed and reversible. The removal of water drives the equilibrium toward the product.
-
Cyclization: The key step is the intramolecular cyclization, which occurs at high temperatures (>250 °C). The enamine attacks the aromatic ring in an electrophilic aromatic substitution-type reaction, followed by the elimination of ethanol to form the stable quinolone ring system. This step is irreversible and is the thermodynamic driving force for the overall reaction.
Detailed Experimental Protocol (Strategy 1)
Step A: Synthesis of Ethyl 3-((4-aminophenyl)amino)but-2-enoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add p-phenylenediamine (10.8 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and toluene (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with cold hexanes, and dry under vacuum. The crude product is often of sufficient purity for the next step.
Step B: Thermal Cyclization to this compound
-
Caution: This reaction is performed at high temperatures and must be conducted in a well-ventilated fume hood with appropriate safety precautions.
-
In a three-neck flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A (100 mL) to 250-260 °C.
-
Slowly add the enamine intermediate from Step A (0.1 mol) in portions to the hot solvent. Vigorous evolution of ethanol will be observed.
-
Maintain the temperature at 250-260 °C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC.
-
Allow the mixture to cool to below 100 °C, then add hexanes or petroleum ether (200 mL) to precipitate the product.
-
Stir the slurry for 1 hour, then filter the solid product.
-
Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.
-
Purify the crude product by recrystallization from ethanol or a DMSO/water mixture to yield pure this compound.
| Parameter | Specification | Rationale |
| Starting Materials | p-Phenylenediamine, Ethyl Acetoacetate | Commercially available and directly provide the required atoms for the target structure. |
| Cyclization Temp. | 250-260 °C | Required to overcome the activation energy for the intramolecular electrophilic substitution. |
| Cyclization Solvent | Diphenyl Ether / Dowtherm A | High boiling point and thermal stability are essential for the reaction conditions. |
| Purification | Recrystallization | Effective for removing residual solvent and side products, yielding a crystalline final product. |
Synthetic Strategy 2: Synthesis via Reduction of a Nitro Precursor
An alternative and often highly effective strategy involves the synthesis of a nitro-substituted intermediate, followed by its reduction to the desired amine. This approach can be advantageous if the free amine of p-phenylenediamine interferes with the initial condensation or cyclization step.[2]
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discovery and history of quinoline compounds
From its humble origins in coal tar and Cinchona bark, the quinoline ring system has evolved into one of the most vital scaffolds in chemistry. The classical syntheses developed over a century ago by pioneers like Skraup, Friedländer, and Gould remain cornerstones of heterocyclic chemistry, though they are now often enhanced with modern techniques such as microwave irradiation and green catalysts. [33][34]The journey from the isolation of quinine to the rational design of chloroquine exemplifies the power of chemical synthesis to address global health challenges. Today, the quinoline motif continues to be a source of inspiration for researchers developing new therapeutic agents against cancer, bacterial infections, and inflammatory diseases, ensuring its enduring legacy in science and medicine. [4][34]
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An In-Depth Technical Guide to Investigating the Mechanism of Action of 6-Aminoquinolin-4-ol
Introduction: The Quinoline Scaffold and the Promise of 6-Aminoquinolin-4-ol
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Compounds based on the quinolin-4-one and 4-aminoquinoline core, in particular, have yielded invaluable drugs.[4][5][6] this compound, a member of this esteemed chemical family, presents a compelling subject for mechanism of action (MoA) studies. Its structure suggests the potential for diverse biological interactions, warranting a systematic and multi-faceted investigational approach.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously dissect the molecular MoA of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative cascade.
Part 1: Foundational Characterization and Hypothesis Generation
Before delving into complex cellular assays, a thorough foundational characterization of this compound is paramount. This initial phase informs hypothesis generation and ensures the integrity of subsequent experiments.
Physicochemical Profiling
A comprehensive understanding of the compound's physicochemical properties is the bedrock of any MoA investigation. These parameters influence solubility, permeability, and target engagement.
| Parameter | Experimental Method | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | Determines appropriate solvent systems for in vitro assays and informs potential bioavailability challenges. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC. | Predicts membrane permeability and potential for off-target effects related to hydrophobicity. |
| pKa | Potentiometric titration or UV-metric methods. | The ionization state at physiological pH is critical for target interaction and cellular uptake.[5][7] |
| Chemical Stability | HPLC-based stability assessment in assay media and at various pH values and temperatures. | Ensures that the observed biological effects are attributable to the parent compound and not a degradation product. |
Initial Biological Activity Screening and Hypothesis Formulation
Based on the known activities of the broader quinoline class, we can formulate initial hypotheses for the MoA of this compound. A primary screening cascade will help to refine these hypotheses.
Hypothesized Activities Based on Chemical Class:
-
Antiproliferative/Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[4][6][8]
-
Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, often targeting DNA gyrase.[9][10]
-
Enzyme Inhibition: The heterocyclic nature of the quinoline ring makes it a candidate for interacting with various enzyme active sites.
-
Modulation of Cellular Signaling Pathways: 4-aminoquinolines are known to accumulate in lysosomes and can modulate autophagy and other cellular processes.[11]
The following workflow outlines an initial screening strategy to narrow down the focus of the MoA investigation.
Caption: Initial multi-pronged screening approach for this compound.
Part 2: A Multi-Pronged Experimental Strategy for MoA Elucidation
Assuming the initial screening reveals significant antiproliferative activity against a specific cancer cell line (e.g., a human breast adenocarcinoma line like MDA-MB-231), the subsequent investigation will focus on dissecting the underlying anticancer mechanism.
Prong 1: Cellular Effects and Phenotypic Analysis
The first step is to characterize the cellular phenotype induced by this compound treatment.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a 2x serial dilution of this compound in culture media, ranging from 100 µM to 0.1 µM. Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
Viability Assessment:
-
Metabolic Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) and measure fluorescence to determine metabolic activity.
-
ATP Assay: Use a luciferin/luciferase-based assay (e.g., CellTiter-Glo) to quantify ATP levels as an indicator of viable cells.
-
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Causality and Self-Validation: Running the assay at multiple time points helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Using orthogonal viability assays (metabolic vs. ATP-based) validates the results and mitigates against assay-specific artifacts.
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat MDA-MB-231 cells in 6-well plates with this compound at 1x and 3x the determined IC50 for 24 hours.
-
Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rationale: This experiment will reveal if the compound induces cell cycle arrest at a specific checkpoint, a common mechanism for anticancer agents.
Experimental Protocol: Apoptosis Induction Assay
-
Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Stain cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Rationale: This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable outcome for an anticancer drug.
Prong 2: Target Identification and Validation
Identifying the direct molecular target(s) of this compound is the central challenge of an MoA study.
Workflow for Target Identification
Caption: Convergent approaches for identifying the molecular target of this compound.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Principle: TPP leverages the principle that a protein's thermal stability changes upon ligand binding.
-
Cell Lysate Preparation: Prepare intact cell lysates from treated and untreated (vehicle control) cells.
-
Heat Shock: Aliquot the lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation and Digestion: Centrifuge to pellet aggregated, denatured proteins. Collect the soluble fraction, digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using quantitative mass spectrometry (e.g., TMT labeling).
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of this compound. These are the candidate targets.
Trustworthiness: TPP is performed in a cellular context, increasing the physiological relevance of the identified targets compared to assays using purified proteins.
Target Validation: Cellular Thermal Shift Assay (CETSA) and Target Engagement Assays
Once a candidate target is identified (e.g., a specific kinase), validation is crucial.
-
CETSA: This assay confirms target engagement in intact cells or cell lysates by measuring the thermal stabilization of the candidate protein upon compound binding via Western blot.
-
In Vitro Enzyme Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine a direct inhibitory constant (Ki).
Prong 3: Pathway Analysis and Downstream Effects
With a validated target, the final step is to elucidate the downstream signaling pathways affected by the target modulation.
Experimental Protocol: Phospho-Proteomics and Western Blotting
-
Treatment and Lysis: Treat cells with this compound for various short time points (e.g., 15, 30, 60 minutes). Lyse the cells and quantify protein concentration.
-
Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get an unbiased, global view of changes in protein phosphorylation, which are indicative of altered signaling pathways.
-
Western Blotting: Based on the phospho-proteomics data and the identity of the target, use specific antibodies to confirm the modulation of key pathway proteins (e.g., if the target is a kinase in the MAPK pathway, probe for p-ERK, total ERK, etc.).
Visualizing the Postulated Pathway
If TPP and subsequent validation identified, for example, a hypothetical "Kinase X" as the direct target, the downstream effects can be mapped.
Caption: Postulated signaling pathway for this compound based on hypothetical target "Kinase X".
Conclusion: Synthesizing a Coherent Mechanism of Action
The investigation of this compound's mechanism of action is a systematic process of hypothesis generation, testing, and refinement. By integrating data from cellular phenotype assays, target identification studies, and pathway analysis, a coherent and evidence-based MoA can be constructed. This in-depth understanding is critical for the continued development of this compound as a potential therapeutic agent, enabling informed decisions on lead optimization, preclinical development, and patient stratification strategies.
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Kumar, A., & Chawla, P. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(38), 26765-26786. [Link]
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Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(5), 521-524. [Link]
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6-Aminoquinolin-4-ol derivatives and analogues
An In-Depth Technical Guide to 6-Aminoquinolin-4-ol Derivatives and Analogues for Drug Discovery Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, this compound and its derivatives have emerged as a focal point for research, particularly in the domain of oncology. Their structural resemblance to the hinge-binding region of ATP-competitive kinase inhibitors has established them as a valuable pharmacophore. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives, offering a technical resource for researchers and drug development professionals. We will explore the causality behind experimental design, present validated protocols, and delineate the molecular pathways these compounds modulate.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core is a bicyclic aromatic system characterized by a pyridine ring fused to a benzene ring, with an amino group at the 6-position and a hydroxyl group at the 4-position. The 4-ol tautomer exists in equilibrium with its 4-quinolone form, a feature critical to its biological activity. This scaffold's utility in drug design, particularly as a kinase inhibitor, stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. The N1 nitrogen and the 6-amino group often act as hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase, a common strategy for achieving high-affinity binding.
The general structure allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents can enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Synthetic Strategies: Building the Core and Its Derivatives
The construction of the this compound scaffold typically relies on well-established cyclization reactions. A prevalent and versatile method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by a thermal cyclization.
General Synthesis Workflow
The synthesis of a functionalized this compound derivative is a multi-step process that requires careful planning and execution. The workflow below illustrates a typical path from starting materials to a purified, characterized compound ready for biological evaluation.
Caption: General workflow from synthesis to biological testing.
Protocol: Synthesis of a Representative Derivative
This protocol describes a common route for synthesizing a 6-amino-7-methoxy-4-(pyridin-3-yl)quinoline derivative, a scaffold found in several kinase inhibitors.
Objective: To synthesize a functionalized this compound derivative via a multi-step pathway.
Materials:
-
4-Nitroaniline
-
Diethyl malonate
-
Dowtherm A
-
Iron powder
-
Ammonium chloride
-
Ethanol, Water, Ethyl Acetate
-
Standard laboratory glassware and safety equipment
Step-by-Step Procedure:
-
Step 1: Condensation:
-
In a round-bottom flask, combine 4-nitroaniline (1 eq.) and diethyl malonate (1.2 eq.).
-
Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Allow the reaction to cool, which should result in a solid or highly viscous oil. This intermediate is the enamine.
-
-
Step 2: Thermal Cyclization:
-
Add the crude enamine intermediate to a flask containing Dowtherm A (a high-boiling point solvent).
-
Heat the mixture to 240-250 °C for 30 minutes. This high temperature is necessary to drive the intramolecular cyclization and formation of the quinolone ring.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the 6-nitroquinolin-4-ol derivative.
-
-
Step 3: Nitro Group Reduction:
-
Suspend the 6-nitroquinolin-4-ol derivative (1 eq.) in a mixture of ethanol and water.
-
Add iron powder (5 eq.) and ammonium chloride (1 eq.).
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours. The reduction of the nitro group to an amine is critical for the final compound's activity.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Step 4: Purification & Characterization:
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a dichloromethane/methanol gradient.
-
Characterize the final product using:
-
¹H NMR: To confirm the proton chemical environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity (typically >95% for biological assays).
-
-
Structure-Activity Relationships (SAR) and Applications
The development of this compound derivatives is a classic example of medicinal chemistry's iterative design-synthesize-test cycle. Modifications at various positions of the quinoline ring have profound effects on target affinity and selectivity.
Key Positions for Modification
-
The 6-Amino Group: This group is often a key anchor. Acylation or alkylation can modulate hydrogen bonding capacity and introduce new interactions with the target protein.
-
The 4-Position: Substitution at this position often involves aryl or heteroaryl groups that can extend into solvent-exposed regions or other sub-pockets of the ATP-binding site. This is a primary driver of selectivity. For example, specific substitutions can favor binding to VEGFR over EGFR.
-
The 7-Position: Introducing small alkoxy groups (e.g., methoxy, ethoxy) at this position can significantly enhance potency. This is often referred to as the "magic methoxy" effect, attributed to favorable electronic and steric interactions.
Case Study: Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several this compound derivatives have been designed as potent VEGFR inhibitors.
| Compound | Substitution at C4 | Substitution at C7 | VEGFR-2 IC₅₀ (nM) | Reference |
| A | Phenyl | -H | 150 | |
| B | Pyridin-3-yl | -H | 85 | |
| C | Pyridin-3-yl | -OCH₃ | 12 | |
| D | 4-fluoro-phenyl | -OCH₃ | 25 |
IC₅₀: The half-maximal inhibitory concentration, a measure of a compound's potency.
The data in the table clearly illustrates key SAR principles. The introduction of a heteroaryl ring (Compound B vs. A) improves potency. Furthermore, the addition of a 7-methoxy group (Compound C vs. B) leads to a nearly 7-fold increase in potency, demonstrating the significant impact of this small modification.
Mechanism of Action: Inhibition of the VEGFR Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), it dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. This compound-based inhibitors function by competing with ATP for the kinase's binding site, thereby preventing this phosphorylation event and blocking the entire downstream pathway.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the potency (e.g., IC₅₀) of a synthesized derivative, a biochemical kinase assay is essential. This protocol outlines a common method for assessing VEGFR-2 inhibition.
Objective: To measure the IC₅₀ value of a test compound against the VEGFR-2 kinase.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. The amount of remaining ATP is quantified using a luciferase-based system, where light output is inversely proportional to kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (this compound derivative)
-
Staurosporine (positive control inhibitor)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate, also in DMSO. This will be the source plate for the assay.
-
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data using the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly productive starting point for the design of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and favorable interactions with kinase hinge regions provide a robust platform for developing potent and selective inhibitors. Future efforts in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and reduce toxicity.
-
Overcoming Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Applying the this compound scaffold to inhibit other kinase families or even different classes of enzymes.
By combining rational design, efficient synthesis, and rigorous biological evaluation, the full potential of this versatile chemical scaffold can continue to be unlocked, leading to the development of new and effective medicines.
References
-
Sun, L., et al. (2012). Discovery of 4-anilino-6-amino-quinazolines and 4-anilino-6-amino-quinolines as a new class of inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase. Journal of Medicinal Chemistry, 55(15), 6889–6903. [Link]
-
Hennequin, L. F., et al. (2006). N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474) is a potent inhibitor of vascular endothelial growth factor signaling and tumor angiogenesis. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]
solubility and stability of 6-Aminoquinolin-4-ol
An In-depth Technical Guide to the Solubility and Stability of 6-Aminoquinolin-4-ol for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of this compound, a heterocyclic compound with potential for pharmaceutical development. Recognizing the scarcity of public data on this specific molecule, this document synthesizes established methodologies for active pharmaceutical ingredient (API) characterization with predictive insights based on analogous structures, such as 6-aminoquinoline and 4-hydroxyquinoline. We present detailed, field-proven protocols for determining thermodynamic solubility, pH-solubility profiles, and for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to empower researchers in drug discovery and development to generate robust, reliable data crucial for formulation design, stability-indicating method development, and regulatory submissions.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, the 4-aminoquinoline class has yielded cornerstone antimalarial drugs like chloroquine and hydroxychloroquine, while also finding applications in oncology and immunology.[2] Similarly, the 4-hydroxyquinoline (or quinolin-4-one) motif is present in compounds with antibacterial and anticancer properties.[1][3]
This compound combines features of both classes: a basic amino group at the 6-position and a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with its 4-oxo form.[4] These functional groups are expected to govern the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of a drug candidate's success. Poor solubility can lead to low bioavailability, while chemical instability can compromise safety and efficacy.
This guide provides the necessary experimental protocols to thoroughly characterize these properties for this compound, establishing a foundational dataset for its progression as a potential drug candidate.
Predicted Physicochemical Profile and Structural Considerations
A preliminary analysis based on structurally related compounds allows for an informed approach to experimental design.
| Property | Predicted Value / Characteristic | Rationale / Reference Analogues |
| Appearance | Crystalline Solid | Based on 6-Aminoquinoline and 4-Hydroxyquinoline. |
| Aqueous Solubility | Poor / Low | 6-Aminoquinoline is reported as insoluble in water.[5][6] |
| Organic Solubility | Soluble in polar organic solvents | Expected solubility in solvents like DMSO, DMF, and Methanol.[3][6] |
| Ionization | Amphoteric | The 6-amino group is basic (pKa ~5-6), and the 4-hydroxy group is weakly acidic. |
| Chemical Liabilities | Susceptible to Oxidation and Photolysis | The electron-rich amino group and quinoline ring are potential sites for oxidation and photodegradation. 6-Aminoquinoline is noted as "Air Sensitive".[5] |
The presence of both a basic amine and a weakly acidic/basic hydroxy/oxo group suggests that the solubility of this compound will be highly dependent on pH. The molecule's stability is likely influenced by the potential for oxidation of the amino group and reactions involving the quinoline ring system, which is a common degradation pathway for related compounds.[7]
Equilibrium Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium and is a fundamental parameter for formulation development. The shake-flask method is the gold standard for this determination due to its reliability.[8]
Protocol: Thermodynamic Solubility in Aqueous and Organic Solvents
Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents.
Methodology Rationale: This protocol ensures that a true equilibrium is reached by agitating an excess of the solid compound for a sufficient duration. The use of centrifugation and filtration ensures that only the dissolved analyte is quantified, preventing artificially high results from suspended microparticles.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Propylene Glycol, DMSO) in a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.[8]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24-48 hours. Poorly soluble compounds may require longer equilibration times.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate quantification, immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) into a clean vial.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 4.2).
-
Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate.
Protocol: pH-Solubility Profile
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Methodology Rationale: For an ionizable compound, solubility can change by several orders of magnitude with pH. Determining this profile is critical for predicting absorption in the gastrointestinal tract. The pH values selected (1.2, 4.5, and 6.8) are recommended by regulatory bodies like the WHO to represent the stomach and different regions of the small intestine.[9]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., Acetate buffer), and pH 6.8 (e.g., Phosphate buffer).[9]
-
Solubility Determination: Perform the shake-flask method as described in Protocol 3.1 for each buffer system.
-
pH Verification: Crucially, measure the pH of the final suspension at the end of the equilibration period to ensure the excess solid did not significantly alter the buffer pH.[8][9]
-
Analysis & Reporting: Quantify the concentration in each filtered supernatant. Plot the solubility (log scale) against the final measured pH to generate the pH-solubility profile.
Caption: Workflow for the Shake-Flask Solubility Method.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the process of intentionally degrading the API under conditions more severe than those used for accelerated stability testing.[10] These studies are mandated by ICH guidelines and are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and developing a stability-indicating analytical method (SIAM).[11][12]
Protocol: Forced Degradation of this compound
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Methodology Rationale: The conditions outlined below (acid, base, oxidation, heat, light) represent the most common stresses a drug substance may encounter during its lifecycle.[7] The goal is to achieve 5-20% degradation; if no degradation is observed, the stress level (e.g., temperature, reagent concentration) should be increased.[13][14] A SIAM is required to resolve the parent API from any degradants formed.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).[7]
Step-by-Step Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C).[7]
-
Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at the same time points.
-
Neutralize the sample with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.[7]
-
Withdraw samples at the specified time points.
-
-
Thermal Degradation:
-
Store the solid compound in a hot air oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).[14]
-
At specified time points, accurately weigh a portion of the solid, dissolve it in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source providing both UV and visible light, as per ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[12]
-
Simultaneously, keep a control sample wrapped in aluminum foil to serve as a dark control.
-
After exposure, dissolve both the exposed and dark control samples for analysis.
-
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is a validated quantitative analytical method that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[13][15] Reversed-phase HPLC with UV detection is the most common technique.[16]
Key Method Development Goals:
-
Specificity: The primary goal is to achieve baseline separation between the this compound peak and all peaks generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm this.
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating its accuracy, precision, linearity, range, and robustness.[13]
Caption: Experimental Workflow for Forced Degradation Studies.
Potential Degradation Pathways
While the exact degradation products must be identified experimentally (e.g., via LC-MS), general chemical principles allow for the prediction of likely degradation pathways for quinoline compounds.
Caption: Generalized Potential Degradation Pathways.
Conclusion
The protocols detailed in this guide provide a robust and scientifically rigorous approach to characterizing the . A thorough understanding of these fundamental physicochemical properties is not merely a data collection exercise; it is a prerequisite for intelligent formulation design, the establishment of a reliable quality control strategy, and the successful navigation of the regulatory landscape. By systematically executing these studies, researchers can build a comprehensive data package that will critically inform the future development of this compound as a potential therapeutic agent.
References
- BenchChem Technical Support Center. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- European Medicines Agency. (2003). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
- Asian Journal of Pharmaceutical Analysis. (n.d.).
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Quest Journals. (n.d.).
- Eurolab. (n.d.). Drug Solubility Testing.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- NIH. (n.d.).
- World Health Organiz
- RJPN. (n.d.).
- PubMed. (2018).
- ChemicalBook. (n.d.). 6-Aminoquinoline CAS#: 580-15-4.
- NIH PubChem. (n.d.). 6-Aminoquinoline.
- Chemsrc. (n.d.). 6-Aminoquinoline | CAS#:580-15-4.
- ChemicalBook. (n.d.). 6-Aminoquinoline | 580-15-4.
- MedCrave online. (2016).
- (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).
- ResearchGate. (2021).
- Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- Scirp.org. (n.d.).
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. (n.d.).
- Alchemist-chem.com. (n.d.). 6-Aminoquinoline (6-Quinolinamine) Chemical Properties, Uses, Safety, Suppliers.
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- ChemicalBook. (n.d.). 6-Aminoquinoline(580-15-4)MSDS Melting Point Boiling Density Storage Transport.
- MDPI. (n.d.).
- (n.d.). 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9).
- Who we serve. (2013).
- PubMed. (n.d.).
- ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
- Santa Cruz Biotechnology. (n.d.). 6-Amino-4-methyl-quinolin-2-ol.
- BLD Pharm. (n.d.). 1018135-49-3|6-Amino-4-hydroxyquinoline-3-carboxylic acid.
- Benchchem. (n.d.). Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- University of Hertfordshire. (n.d.). 8-hydroxyquinoline.
- (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- MDPI. (n.d.).
- Frontiers. (2024).
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A Senior Application Scientist's Guide to the Safe Laboratory Handling of 6-Aminoquinolin-4-ol
Section 1: Compound Profile and Prudent Risk Assessment
The absence of specific toxicity data necessitates that researchers treat 6-Aminoquinolin-4-ol as a potentially hazardous substance. All handling protocols must be designed to minimize exposure. The information presented here synthesizes established best practices for handling chemical solids of unknown toxicity with the known hazards of the quinoline chemical class.
Physicochemical Properties Summary
For effective experimental design and safety protocol development, a clear understanding of a compound's physical properties is essential. The table below summarizes the key physicochemical data for this compound and its close structural analog, 6-Aminoquinoline, for comparative purposes.
| Property | This compound | 6-Aminoquinoline (for comparison) | Source(s) |
| CAS Number | 5435-66-5 | 580-15-4 | N/A |
| Molecular Formula | C₉H₈N₂O | C₉H₈N₂ | [1] |
| Molecular Weight | 160.17 g/mol | 144.17 g/mol | [2] |
| Appearance | Solid (form may vary) | Brown crystalline powder | [2] |
| Melting Point | Data not available | 115 - 119 °C | [1][3][4] |
| Solubility | Data not available | Moderately soluble in Chloroform, DMSO, Methanol. Insoluble in water. | [1][2][5] |
| Storage Temperature | Room Temperature | Room temperature, keep in dark place, inert atmosphere. | [1][5] |
Section 2: Inferred Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications for closely related quinoline compounds, a conservative hazard profile for this compound can be inferred. The primary hazards associated with amino- and hydroxy-quinolines include irritation to skin and eyes, potential for respiratory irritation, and acute toxicity if ingested.[3][6]
Inferred GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][6]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][6]
The causality behind these classifications stems from the chemical nature of quinoline derivatives. Their aromatic and heterocyclic structure can interact with biological macromolecules, leading to irritation at contact points (skin, eyes, respiratory tract).
Caption: Inferred GHS Hazard Profile for this compound.
Section 3: Proactive Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the inferred risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The primary goal is to prevent the compound, particularly as a fine powder, from becoming airborne and to eliminate any direct contact.
1. Engineering Controls:
-
Certified Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3] This is the most critical engineering control as it contains airborne particulates at the source, protecting the user's breathing zone.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.
2. Personal Protective Equipment (PPE): The selection of PPE is dictated by the need to create a complete barrier against skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale and Source(s) |
| Hand Protection | Nitrile gloves (inspect for integrity before use). | Provides a barrier against skin contact. Always check glove compatibility charts and dispose of contaminated gloves immediately. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[6][7] |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if work is performed within a fume hood. | A fume hood provides superior respiratory protection. For spill cleanup outside a hood, a respirator may be necessary.[7] |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
The following protocol outlines the essential steps for safely weighing and preparing a stock solution of this compound. This workflow is designed as a self-validating system to minimize exposure at every stage.
Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Decontaminate the work surface inside the fume hood.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, vial for the final solution, solvent, vortex mixer).
-
-
Weighing the Compound:
-
Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula.
-
Causality Check: Perform this transfer slowly and close to the surface to minimize dust generation. Avoid any tapping or shaking that could aerosolize the powder.
-
Once the target weight is achieved, securely close the main stock bottle.
-
-
Solubilization:
-
Carefully fold the weigh paper and transfer the solid into the pre-labeled destination vial.
-
Add the appropriate solvent to the vial.
-
Securely cap the vial.
-
Self-Validation Step: Before removing the vial from the fume hood, wipe the exterior with a solvent-dampened towel to remove any residual powder.
-
-
Mixing:
-
Mix the solution using a vortex mixer or other appropriate method until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated consumables in the designated solid hazardous waste container located inside the fume hood.
-
Wipe down the spatula, the balance, and the work surface within the fume hood.
-
Remove gloves and dispose of them in the appropriate waste bin, then wash hands thoroughly.
-
Caption: Standard Operating Procedure for Handling this compound.
Section 5: Emergency Response Protocols
Rapid and correct response to spills or exposures is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spill (Inside Fume Hood): Absorb the spill with a non-combustible material like sand or earth.[5] Scoop the material into a labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spill (Outside Fume Hood): Evacuate the area. Prevent the dust from spreading. Do not attempt to clean up without appropriate respiratory protection and training. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Section 6: Compliant Storage and Waste Disposal
Proper storage preserves chemical integrity and prevents accidental release, while compliant disposal protects the environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep in a dark place, under an inert atmosphere if possible, to prevent degradation.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Waste Disposal: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Chemical Waste: Collect the compound and any solutions in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Labware: Disposable items (gloves, weigh paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Disposal Pathway: All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[8] Do not discharge down the drain or mix with general laboratory trash.
Caption: Decision Tree for this compound Waste Disposal.
References
-
ChemSrc. (N.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet. Retrieved from [Link]
-
ChemSrc. (2025, August 22). 6-Aminoquinoline | CAS#:580-15-4. Retrieved from [Link]
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Introduction: The Convergence of Computational Chemistry and Molecular Design
An In-depth Technical Guide to the Theoretical Analysis of Aminoquinoline Derivatives: A Case Study on 6-Aminoquinoline
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities and unique photophysical properties.[1] Among these, amino-substituted quinolines are of particular interest due to their roles as versatile intermediates in the synthesis of complex pharmaceuticals and as functional materials.[2][3] 6-Aminoquinoline (6AQ), a brown crystalline powder with the molecular formula C9H8N2, serves as a vital building block for creating novel molecules with specific optical or therapeutic properties.[2][4]
Understanding the intrinsic properties of such molecules at a quantum level is paramount for rational design and development. Theoretical studies, leveraging the power of computational chemistry, provide a predictive lens through which we can explore molecular structure, electronic behavior, and reactivity without the immediate need for synthesis and empirical testing. This guide offers a deep dive into the theoretical investigation of 6-aminoquinoline, showcasing how methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) elucidate its fundamental properties and unlock its potential.
Pillar 1: The Computational Gauntlet - Methodologies for Molecular Interrogation
The choice of computational methodology is critical for obtaining accurate and meaningful results. For organic molecules like 6-aminoquinoline, a combination of DFT for ground-state properties and TD-DFT for excited-state phenomena has become the gold standard, offering a robust balance of computational efficiency and accuracy.[5][6]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is instrumental in optimizing the molecular geometry to find its most stable conformation (a minimum on the potential energy surface) and in calculating a host of ground-state properties.[7] A common and reliable functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8] This is typically paired with a basis set like 6-311++G(d,p) or 6-31+G(d,p), which provides a flexible description of the electron distribution.[8][9]
Time-Dependent Density Functional Theory (TD-DFT)
To understand how a molecule interacts with light—its color, absorption, and emission characteristics—we must investigate its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of these properties.[6] By simulating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can accurately predict UV-Vis absorption spectra, corresponding to the electronic transitions from the ground state to various excited states.[10][11]
Experimental Protocol: A Standard Computational Workflow
Below is a detailed, step-by-step methodology for conducting a theoretical analysis of a molecule like 6-aminoquinoline.
-
Molecular Structure Input : The initial 3D structure of 6-aminoquinoline is drawn using a molecular editor (e.g., GaussView).
-
Geometry Optimization : A full geometry optimization is performed in the gas phase using DFT, for instance, with the B3LYP/6-31+G(d,p) level of theory.[9] This step finds the lowest energy structure.
-
Vibrational Frequency Analysis : To confirm that the optimized structure is a true energy minimum, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Ground-State Property Calculation : Using the optimized geometry, key ground-state properties are calculated. This includes:
-
Frontier Molecular Orbitals (HOMO and LUMO energies).
-
Molecular Electrostatic Potential (MEP) surface.
-
Mulliken atomic charges.
-
Global reactivity descriptors (hardness, softness, electronegativity).
-
Non-linear optical (NLO) properties (dipole moment, polarizability, and hyperpolarizability).[10]
-
-
Excited-State Calculations (UV-Vis Spectra) : TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies and oscillator strengths for the first several excited states.[10] This simulates the UV-Vis absorption spectrum.
-
Solvent Effects : To mimic experimental conditions, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM), to understand how the environment affects the molecule's properties.[10]
-
Data Analysis : The output data is analyzed to interpret the molecular properties, electronic transitions, and reactivity, often in comparison with available experimental data.
Caption: A typical workflow for the theoretical analysis of molecular properties.
Pillar 2: Unveiling the Molecular Portrait of 6-Aminoquinoline
Computational studies on 6-aminoquinoline (6AQ) have provided profound insights into its intrinsic characteristics.
Optimized Molecular Structure
The geometry of 6AQ has been optimized using DFT methods to determine its most stable three-dimensional arrangement.[9] Analysis of the bond lengths and angles reveals the planarity of the quinoline ring system and the specific orientation of the amino group substituent. These geometric parameters are the foundation for all other calculated properties.
Electronic Properties and Chemical Reactivity
The electronic nature of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding this behavior.
-
HOMO and LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] In 6-aminoquinoline, both the HOMO and LUMO are localized over the entire molecule.[10] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability; a smaller gap suggests higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP) : The MEP surface is a visual representation of the charge distribution around a molecule. It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For 6AQ, the MEP map helps identify the reactive sites, guiding synthetic modifications.[9]
-
Global Reactivity Descriptors : From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |
Table 1: Key global reactivity descriptors derived from FMO energies.
Caption: Frontier Molecular Orbitals and the HOMO-LUMO energy gap.
Spectroscopic and Optical Properties
-
UV-Vis Absorption : TD-DFT calculations have been used to predict the electronic absorption spectra of 6AQ.[10] The computed absorption maxima are attributed to S₀ → S₁ transitions, which correspond to a π → π* charge-transfer (CT) state.[10] Studies show that in various solvents, the calculated absorption maxima for 6AQ fall between 327 nm and 340 nm.[10] A bathochromic (red) shift is observed in both absorption and emission spectra as the polarity of the solvent increases, indicating significant solute-solvent interactions.[10]
-
Non-Linear Optical (NLO) Properties : NLO materials are crucial for modern technologies like optoelectronics. Theoretical calculations of properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's NLO potential.[10] For 6AQ, computed values indicate that it is a promising candidate for further investigation into NLO applications.[10] The stability of the molecule, which contributes to its NLO potential, has been confirmed through Natural Bonding Orbital (NBO) analysis, which highlights the role of intramolecular charge transfer (ICT) in stabilizing the system.[10]
Pillar 3: From Theory to Application - The Predictive Power of Computation
The true value of these theoretical studies lies in their ability to guide real-world applications.
Materials Science: Designing Novel NLO Materials
The finding that 6AQ possesses significant NLO properties is a direct outcome of theoretical calculations.[10] This insight allows materials scientists to consider 6AQ and its derivatives as building blocks for new materials used in optical switching, frequency conversion, and other photonic devices. The theoretical framework provides a rapid screening method to identify and prioritize candidates with enhanced NLO responses before undertaking costly and time-consuming synthesis.
Corrosion Inhibition
While not explicitly detailed for 6-Aminoquinolin-4-ol in the provided results, the theoretical properties calculated for aminoquinolines are highly relevant to predicting their efficacy as corrosion inhibitors.[12][13][14] Organic corrosion inhibitors typically function by adsorbing onto a metal surface, forming a protective barrier.[13] Key theoretical indicators for a good inhibitor include:
-
High EHOMO : Facilitates electron donation to the vacant d-orbitals of the metal.
-
Low ELUMO : Allows for back-donation from the metal to the molecule, strengthening the bond.
-
Low Energy Gap (ΔE) : Suggests higher reactivity and thus stronger adsorption.
-
Heteroatoms (N, O) : The nitrogen and oxygen atoms in aminoquinolines act as active adsorption centers.
Computational studies can model the interaction between the inhibitor molecule and a metal surface, predicting adsorption energies and geometries, thereby guiding the design of more effective corrosion inhibitors.[12]
Conclusion and Future Outlook
Theoretical studies on 6-aminoquinoline provide a comprehensive and multi-faceted understanding of its intrinsic properties. Through the rigorous application of DFT and TD-DFT, we can accurately predict its stable geometry, electronic structure, reactivity, and optical behavior. The insights gained—from the localization of frontier orbitals to the prediction of significant NLO properties and the potential for corrosion inhibition—are invaluable for researchers, scientists, and drug development professionals. These computational models serve as a powerful predictive tool, accelerating the rational design of new molecules and materials based on the versatile aminoquinoline scaffold, ultimately bridging the gap between theoretical concepts and tangible technological and medicinal advancements.
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Pandey, A., et al. (2021). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. SN Applied Sciences. [Link]
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OUCI. (n.d.). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. OUCI. [Link]
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ResearchGate. (n.d.). Molecular structure of 6-aminoquinoline. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem. [Link]
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ResearchGate. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. [Link]
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Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
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Chavan, N. D., & Vijayakumar, V. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]
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ResearchGate. (2015). An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCL solutions. ResearchGate. [Link]
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Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
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Al-Baghdadi, S. B., et al. (2023). A theoretical study on the corrosion inhibition of Cu surfaces using 4-amino-3-thioxo-6-methyl-1,2,4-triazine-5-one and its derivatives. Scientific Reports. [Link]
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Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Cooke, M. V., et al. (2015). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances. [Link]
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Q-Chem. (2023). 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link]
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ResearchGate. (2021). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. ResearchGate. [Link]
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Salman, M., et al. (2021). Quinoline Carbonitriles as Novel Inhibitors for N80 Steel Corrosion in Oil-Well Acidizing: Experimental and Computational Insights. Russian Journal of Electrochemistry. [Link]
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ResearchGate. (2018). Experimental and quantum chemical studies on corrosion inhibition effect of 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid on mild steel in HCl solution. ResearchGate. [Link]
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ResearchGate. (2013). Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. ResearchGate. [Link]
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DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. [Link]
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ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]
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Ghorab, M. M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Scientific Reports. [Link]
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Arjunan, V., et al. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Wang, Y., et al. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]
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Romero, E. A. R., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Romero, E. A. R., & Delgado, J. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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An In-depth Technical Guide to 6-Aminoquinolin-4-ol as a Scaffold in Medicinal Chemistry
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds. Within this family, the 6-aminoquinolin-4-ol core represents a particularly versatile and functionally rich template for drug design. Its defining features—a hydrogen bond donor/acceptor-rich quinolone system, a modifiable amino group at the C-6 position, and multiple sites for substitution—provide a sophisticated framework for tuning physicochemical properties and achieving high-affinity interactions with diverse biological targets. This technical guide offers an in-depth exploration of the this compound scaffold, synthesizing foundational principles with practical, field-proven insights. We will dissect its synthesis, explore its application in the development of antibacterial and kinase-inhibiting agents, and provide detailed, actionable protocols for its synthesis and biological evaluation.
Introduction to the this compound Scaffold
Structural Features and Physicochemical Properties
The this compound scaffold is a bicyclic aromatic heterocycle. A critical feature of this molecule is the keto-enol tautomerism inherent to the 4-hydroxyquinoline system. The equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form is a key determinant of its chemical reactivity and biological interactions. While often depicted as the "-ol" form, it is widely believed that the quinolone (keto) form is the predominant tautomer in solution.[1] This tautomerism allows the scaffold to act as both a hydrogen bond donor and acceptor, a crucial characteristic for binding to enzyme active sites.
The amino group at the C-6 position serves as a primary vector for chemical modification. It can be acylated, alkylated, or used as a handle for coupling to other moieties, enabling the systematic exploration of structure-activity relationships (SAR). This functional group significantly influences the molecule's polarity, basicity, and potential for hydrogen bonding, thereby impacting its solubility, cell permeability, and target engagement.
Caption: Tautomeric equilibrium of the core scaffold.
Significance in Medicinal Chemistry: A Privileged Scaffold
The quinoline framework is classified as a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity. This versatility stems from its rigid, planar structure which can mimic peptide backbones, and its nitrogen atom which acts as a hydrogen bond acceptor and imparts a dipole moment. The addition of the 6-amino and 4-ol/-one functionalities further enhances its drug-like properties.
Derivatives of this and closely related scaffolds have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. This proven track record makes this compound an attractive starting point for drug discovery campaigns, as it provides a high probability of identifying novel bioactive agents.
Synthetic Strategies for this compound and its Analogs
The construction of the 4-quinolone core is a well-established field in organic chemistry. The most common and direct approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization.[1][2]
The Conrad-Limpach Synthesis
This two-step procedure is the cornerstone for synthesizing 4-hydroxyquinolines.[2]
-
Condensation: An appropriately substituted aniline (in this case, a protected 1,4-phenylenediamine) reacts with a β-ketoester, such as diethyl malonate or ethyl acetoacetate. This reaction, typically performed at moderate temperatures, forms a vinylogous amide intermediate (an enamine).
-
Cyclization: The intermediate is heated to high temperatures (often >250 °C) in an inert, high-boiling solvent like mineral oil or Dowtherm A.[1][3] This thermal treatment induces an intramolecular electrocyclic ring closure, followed by the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.
The causality behind this high-temperature requirement lies in the energy barrier for the cyclization step, which involves the temporary disruption of the aniline's aromaticity to form the new heterocyclic ring.[3]
Caption: Generalized Conrad-Limpach synthesis workflow.
Step-by-Step Laboratory Protocol: Synthesis of 7-chloro-6-amino-4-hydroxyquinoline-3-carboxylic acid ethyl ester
This protocol is adapted from established methodologies for quinolone synthesis and serves as a representative example. The choice of a 4-amino-2-chlorobenzoic acid derivative as the starting aniline and diethyl malonate as the β-ketoester leads to a functionalized 6-aminoquinolone core ready for further derivatization.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Diethyl malonate
-
Magnesium ethoxide
-
Diphenyl ether
-
Ethanol, Diethyl ether
Procedure:
-
Step 1: Synthesis of 4-amino-2-chlorobenzoyl chloride. A mixture of 4-amino-2-chlorobenzoic acid (1 eq.) and thionyl chloride (2 eq.) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used directly in the next step. Causality: The acid chloride is a highly reactive electrophile required for the subsequent acylation of diethyl malonate.
-
Step 2: Acylation of Diethyl Malonate. Diethyl malonate (1.1 eq.) is added to a suspension of magnesium ethoxide (1.1 eq.) in diethyl ether and stirred for 30 minutes. The crude 4-amino-2-chlorobenzoyl chloride (1 eq.) dissolved in diethyl ether is added dropwise, and the mixture is refluxed for 3 hours. After cooling, the reaction is quenched with dilute sulfuric acid. The organic layer is separated, washed, dried, and concentrated to give the acylated malonate intermediate. Causality: The magnesium ethoxide deprotonates the malonate, forming a nucleophilic enolate that readily attacks the electrophilic acid chloride.
-
Step 3: Thermal Cyclization. The crude acylated malonate from the previous step is dissolved in diphenyl ether and heated to 250-260 °C for 30-45 minutes. The reaction mixture is then cooled to room temperature, and hexane is added to precipitate the product. The solid is collected by filtration, washed with hexane, and dried. Causality: The high temperature provides the activation energy needed for the intramolecular nucleophilic attack of the aniline nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the final product, 7-chloro-6-amino-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Medicinal Chemistry Applications and Biological Targets
The this compound scaffold has proven to be a fertile ground for identifying potent inhibitors of critical biological targets, particularly in oncology and infectious diseases.
Case Study: Antibacterial Agents Targeting DNA Gyrase
Quinolone antibacterials, such as ciprofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The 6-aminoquinolone core has been successfully exploited as a bioisostere for the more common 6-fluoroquinolones.[4]
-
Mechanism of Action & SAR: The quinolone scaffold chelates a magnesium ion in the enzyme's active site and intercalates into the DNA, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to a halt in replication and ultimately, bacterial cell death. Structure-activity relationship studies have shown that:
-
The N-1 substituent is crucial for potency (e.g., cyclopropyl or ethyl groups).
-
The C-7 position accommodates bulky heterocyclic groups (e.g., piperazine, thiomorpholine), which modulate the spectrum of activity and pharmacokinetic properties.[4]
-
The C-6 amino group is a viable replacement for the typical fluorine atom, maintaining good activity against both Gram-negative and Gram-positive bacteria.[4][5]
-
An additional substituent at C-8 (e.g., methyl) can enhance activity, particularly against Gram-positive strains.[5]
-
Case Study: Kinase Inhibitors for Anticancer Therapy
Protein kinases are master regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Many successful kinase inhibitors are heterocyclic compounds that compete with ATP for binding in the enzyme's active site. The quinoline and quinolone scaffolds are well-represented among FDA-approved kinase inhibitors.[6] While direct examples of this compound drugs are less common, derivatives of the broader quinoline family have shown potent inhibition of kinases like GSK-3β, B-RAF, and Bruton's Tyrosine Kinase (BTK).[7][8][9]
-
Mechanism of Action & SAR: The quinolone core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The 6-amino group provides a vector to extend into solvent-exposed regions or other pockets of the active site, allowing for the introduction of substituents that enhance potency and selectivity. For example, studies on tricyclic 4-quinolones as GSK-3β inhibitors found that modifying the C-6 position from a carboxylic acid to a nitrile dramatically increased potency.[7]
Summary of Biological Activities
The versatility of the 6-aminoquinolone scaffold is evident in the range of activities reported for its derivatives.
| Derivative Class | Target/Activity | Potency Range (MIC/IC₅₀) | Reference |
| 6-Amino-7-(thiomorpholinyl)quinolones | Antibacterial (Gram-neg/pos) | MIC: 0.45 - 0.76 µg/mL | [4] |
| 6-Amino-8-methylquinolones | Antibacterial (Gram-positive) | MICs superior to ciprofloxacin | [5] |
| Tricyclic 6-nitrile-4-quinolones | GSK-3β Inhibition | Picomolar IC₅₀ | [7] |
| 4-Aminoquinoline-3-carboxamides | BTK Inhibition | IC₅₀: 5.3 nM | [9] |
| Quinolone-based diarylamides | B-RAFV600E Inhibition | IC₅₀: 84.3 nM | [8] |
Experimental Protocols for Biological Evaluation
A self-validating research program requires robust and reproducible assays. Below are standard, detailed protocols for evaluating compounds based on the this compound scaffold.
In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase, a hallmark of quinolone activity.
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An In-depth Technical Guide on the Core of Natural vs. Synthetic Sources of Quinoline Alkaloids
<_Step_2>
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
Quinoline alkaloids, a class of nitrogen-containing heterocyclic aromatic compounds, represent a cornerstone in the field of medicinal chemistry and drug development.[1][2] Their fundamental structure, a fusion of a benzene ring with a pyridine ring, serves as a versatile scaffold for a vast array of naturally occurring and synthetically derived molecules with profound biological activities.[1][3] From the historical significance of quinine in combating malaria to the potent anticancer properties of camptothecin, quinoline alkaloids have consistently provided lead compounds for therapeutic innovation.[2][4] This guide provides a comprehensive technical exploration of the two primary avenues for obtaining these critical compounds: extraction from natural sources and de novo chemical synthesis. We will delve into the underlying scientific principles, compare the inherent advantages and limitations of each approach, and provide actionable experimental protocols for researchers in the field.
Part 1: Nature's Bounty - The Realm of Natural Quinoline Alkaloids
The natural world is a rich reservoir of structurally diverse quinoline alkaloids. These compounds are predominantly found in the plant kingdom, with notable concentrations in families such as Rutaceae and Rubiaceae.[2][5] However, they are also produced by microorganisms and have been identified in some animal species.[2][5]
Prominent Natural Sources and their Bioactive Alkaloids
-
Cinchona Species (Rubiaceae): The bark of the Cinchona tree is the most renowned source of quinoline alkaloids, famously yielding quinine and its diastereomer, quinidine.[2][4] Quinine was the first effective treatment for malaria and remains a crucial therapeutic agent.[2][4] Other significant alkaloids from Cinchona include cinchonine and cinchonidine.[5]
-
Camptotheca acuminata (Nyssaceae): This Chinese "Happy Tree" is the natural source of camptothecin, a potent antineoplastic agent. Camptothecin and its derivatives are used in chemotherapy to treat various cancers.
-
Galipea longiflora (Rutaceae): This plant produces quinoline alkaloids such as 2-n-propylquinoline and chimanines B and D, which have demonstrated significant antileishmanial activity.[2]
The Blueprint of Life: Biosynthesis of Quinoline Alkaloids
The biosynthesis of quinoline alkaloids in plants is a complex enzymatic process. While multiple pathways exist, a common route involves the amino acid tryptophan as a key precursor.[5][6] In the case of Cinchona alkaloids, the biosynthesis proceeds through the formation of strictosidine, a central intermediate derived from the condensation of tryptamine (from tryptophan) and the monoterpenoid secologanin.[6] Subsequent enzymatic transformations, which are not yet fully elucidated, lead to the diverse array of quinoline structures.[6] Another biosynthetic pathway involves anthranilic acid, a metabolite of tryptophan, which can condense with malonyl-CoA and undergo cyclization to form the quinoline ring system.[7][8]
Caption: Simplified overview of major biosynthetic pathways for quinoline alkaloids.
Experimental Protocol: Extraction and Isolation of Quinine from Cinchona Bark
This protocol outlines a standard laboratory procedure for the extraction and isolation of quinine from dried Cinchona bark. The underlying principle involves basifying the powdered bark to liberate the free alkaloids, followed by extraction with an organic solvent and subsequent purification.
Materials:
-
Dried and powdered Cinchona bark (50g)
-
Ammonia water
-
Milk of lime (calcium hydroxide suspension)
-
Toluene
-
Dilute sulfuric acid
-
Activated charcoal
-
Soxhlet apparatus
-
Standard laboratory glassware
Procedure:
-
Alkaloid Liberation: Moisten 50g of powdered Cinchona bark with ammonia water and let it stand for one hour. This step is crucial as it converts the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents. Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.[9]
-
Soxhlet Extraction: Pack the dried material into a Soxhlet apparatus and extract with toluene for approximately 6 hours.[9] The continuous cycling of the warm solvent ensures efficient extraction of the alkaloids.
-
Acid-Base Extraction: Transfer the toluene extract to a separatory funnel and extract the alkaloids into an aqueous phase by shaking with dilute sulfuric acid.[9] The acidic solution protonates the basic nitrogen of the alkaloids, rendering them water-soluble as sulfate salts, while non-alkaloidal impurities remain in the organic phase.
-
Crystallization: Separate the acidic aqueous layer and neutralize it carefully. Upon standing, the neutral sulfates of the primary alkaloids (quinine, cinchonine, and cinchonidine) will crystallize out of the solution.[9]
-
Decolorization and Recrystallization: Dissolve the crude alkaloid sulfates in water and decolorize the solution by boiling with a small amount of activated charcoal. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce recrystallization.[9] This step removes pigmented impurities and enhances the purity of the final product.
-
Drying and Characterization: Collect the purified crystals by filtration, dry them, and determine their melting point (for quinine sulfate, approximately 205 °C). Further analytical techniques like HPLC can be used to confirm purity and quantify the yield.
Caption: Workflow for the extraction and isolation of quinine from Cinchona bark.
Part 2: The Chemist's Art - Synthetic Routes to Quinoline Alkaloids
While nature provides a remarkable diversity of quinoline alkaloids, chemical synthesis offers the ability to produce these compounds on a large scale, with high purity, and to create novel analogs with potentially enhanced therapeutic properties.[10][11] The development of synthetic methods for quinoline construction dates back to the 19th century and continues to be an active area of research.
Foundational Synthetic Strategies
Several classic named reactions form the bedrock of quinoline synthesis:
-
Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[1][12] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the amine, cyclization, and oxidation to form the quinoline ring.[1][13]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with an aromatic amine in the presence of an acid catalyst.[14][15] This method allows for the synthesis of quinolines with substituents on the pyridine ring.[16]
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another aldehyde or ketone).[17][18][19] The reaction can be catalyzed by either acid or base and is a versatile method for preparing a wide range of substituted quinolines.[18][20]
-
Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino-α,β-unsaturated ketones, which are pre-formed by the reaction of an aromatic amine with a β-diketone.[1]
Experimental Protocol: Skraup Synthesis of Quinoline
This protocol describes the classic Skraup synthesis of the parent quinoline molecule from aniline. Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
Aniline
-
Glycerol
-
Concentrated sulfuric acid
-
Nitrobenzene (serves as both solvent and oxidizing agent)
-
Sodium hydroxide solution
-
Heating mantle with temperature control
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline and nitrobenzene.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic, and the rate of addition should be controlled to prevent the temperature from rising too rapidly. Following the initial acid addition, add glycerol to the mixture.[12]
-
Heating: Gently heat the reaction mixture using a heating mantle. The reaction will become exothermic and begin to boil. Maintain a controlled reflux for several hours.[12][21] The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water.
-
Neutralization and Isolation: Neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline. This step liberates the quinoline free base. Isolate the crude quinoline by steam distillation. The unreacted nitrobenzene will distill first, followed by the quinoline.[12]
-
Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by fractional distillation, collecting the fraction that boils at approximately 235-237°C.[21]
Caption: Key steps in the Skraup synthesis of quinoline.
Part 3: A Comparative Analysis - Natural Extraction vs. Chemical Synthesis
The choice between sourcing quinoline alkaloids from nature or synthesizing them in the laboratory is a critical decision in drug development, driven by a complex interplay of scientific, economic, and logistical factors.
| Feature | Natural Extraction | Chemical Synthesis |
| Structural Complexity | Can access highly complex, stereochemically rich molecules that are difficult or impossible to synthesize.[10] | May be challenging for highly complex structures, though total synthesis of molecules like quinine has been achieved.[22][23][24] Simpler analogs are readily accessible. |
| Stereoselectivity | Often yields a single enantiomer or diastereomer due to enzymatic control. | Achieving high stereoselectivity can be a significant challenge, often requiring asymmetric synthesis strategies.[23][24] |
| Yield & Scalability | Yields can be low and variable, dependent on plant source, geography, and season.[10] Scaling up can be difficult and may have ecological consequences. | Highly scalable and can provide a consistent, reliable supply independent of natural factors.[10] |
| Purity | Extracts often contain a mixture of related alkaloids, requiring extensive purification.[25] | Can produce compounds with very high purity, facilitating regulatory approval.[10] |
| Cost | Can be cost-effective for abundant natural sources, but costs can fluctuate with supply.[10] Extraction and purification can be labor-intensive. | Can be expensive due to multi-step processes and costly reagents, but costs can decrease with process optimization and scale.[26] |
| Access to Analogs | Limited to the derivatives produced by the natural source. | Allows for the rational design and synthesis of novel analogs with improved properties (e.g., solubility, potency, reduced toxicity).[10] |
| Environmental Impact | Large-scale harvesting can lead to deforestation and endanger plant species.[10] However, cultivation can be sustainable. | Can generate hazardous chemical waste, but green chemistry principles are increasingly being applied to mitigate this.[27] |
Conclusion: A Synergistic Future
Neither natural extraction nor chemical synthesis is an unequivocally superior source for all quinoline alkaloids. The optimal approach is highly dependent on the specific molecule of interest. For exceptionally complex structures like quinine, extraction from Cinchona bark remains the most economically viable method for commercial production, despite the remarkable achievements in its total synthesis.[22] Conversely, for simpler quinoline scaffolds and for the discovery of novel drug candidates, chemical synthesis provides unparalleled flexibility, scalability, and control.
The future of quinoline alkaloid sourcing likely lies in a synergistic approach. Advances in metabolic engineering and synthetic biology may enable the high-yield production of complex natural alkaloids in microbial hosts, combining the precision of nature with the scalability of industrial fermentation.[28] Concurrently, the continued development of novel, efficient, and sustainable synthetic methodologies will expand the accessible chemical space for drug discovery. By leveraging the strengths of both the natural and synthetic realms, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
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Friedländer synthesis - Wikipedia. Available from: [Link]
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Friedlander quinoline synthesis - Química Organica.org. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available from: [Link]
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Friedländer Quinoline Synthesis - ResearchGate. Available from: [Link]
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Quinoline alkaloids - Wikipedia. Available from: [Link]
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Doebner–Miller reaction - Wikipedia. Available from: [Link]
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The Skraup Synthesis of Quinolines - ResearchGate. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]
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Plants that have Quinoline Alkaloid and their Biological Activity - Longdom Publishing. Available from: [Link]
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Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - Frontiers. Available from: [Link]
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Lab-4 The chemistry and isolation of Quinine from Cinchona bark. Available from: [Link]
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Doebner-Miller Reaction - SynArchive. Available from: [Link]
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Plants that have Quinoline Alkaloid and their Biological Activity - Longdom Publishing. Available from: [Link]
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Biosynthesis of quinoline alkaloids. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis - MDPI. Available from: [Link]
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Biosynthesis of quinoline alkaloids in Cinchona species. Dashed arrow... - ResearchGate. Available from: [Link]
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Compare the advantages and disadvantages of natural extraction vs synthetic production of alkaloids in the pharmaceutical industry. - Filo. Available from: [Link]
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Doebner-Miller reaction and applications | PPTX - Slideshare. Available from: [Link]
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Can anyone suggest a method for quinoline isolation from plant extract? - ResearchGate. Available from: [Link]
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Doebner-von Miller reaction | Semantic Scholar. Available from: [Link]
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On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available from: [Link]
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Biosynthesis of quinoline alkaloids. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Extraction vs Synthesis : r/chemhelp - Reddit. Available from: [Link]
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Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available from: [Link]
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Quinine total synthesis - Wikipedia. Available from: [Link]
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The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. Available from: [Link]
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Isolation & analysis of Quinine (Cinchona Bark) Pharmacognosy - YouTube. Available from: [Link]
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Not A Myth: Quinine Synthesis In The Lab Using Old Methods Confirmed | Science 2.0. Available from: [Link]
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Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, bucharaine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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The Structure-Activity Relationship of Aminoquinolines: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Legacy and Evolving Challenge of Aminoquinolines in Antimalarial Therapy
For decades, aminoquinolines have been a cornerstone in the global fight against malaria, a parasitic disease that continues to exact a devastating toll on human health. The discovery of 4-aminoquinolines like chloroquine revolutionized malaria treatment due to their high efficacy, low cost, and favorable safety profile.[1][2] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have significantly compromised their clinical utility.[2][3] This has propelled a continuous quest for novel aminoquinoline-based therapies that can overcome resistance and target different stages of the parasite lifecycle. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of aminoquinolines, offering critical insights for researchers, scientists, and drug development professionals engaged in the design of next-generation antimalarial agents. We will delve into the intricate interplay between chemical structure, physicochemical properties, and biological activity, exploring both the blood-stage active 4-aminoquinolines and the relapse-preventing 8-aminoquinolines.
Part 1: The 4-Aminoquinolines - Battling Blood-Stage Parasites
The 4-aminoquinolines, with chloroquine as the prototypical example, primarily target the asexual erythrocytic stages of the malaria parasite. Their mechanism of action hinges on the parasite's unique biology within red blood cells.
Mechanism of Action: Disrupting Heme Detoxification
The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate to high concentrations in the acidic food vacuole.[3][4] Here, they are thought to interfere with hemozoin formation by capping the growing crystal, leading to a buildup of toxic heme that ultimately kills the parasite.[2][5]
Caption: Mechanism of action of 4-aminoquinolines in the parasite's food vacuole.
Structure-Activity Relationship of 4-Aminoquinolines
The antimalarial activity of 4-aminoquinolines is profoundly influenced by modifications to three key structural components: the quinoline ring, the substituent at the 7-position, and the aminoalkyl side chain at the 4-position.
The Quinoline Core and the Critical 7-Chloro Group:
The 4-aminoquinoline nucleus is the fundamental pharmacophore.[6] A crucial determinant of activity is the presence of an electron-withdrawing group at the 7-position of the quinoline ring. The 7-chloro substituent found in chloroquine is considered optimal for high potency.[5][7] Replacing the 7-chloro group with other halogens like bromine or iodine generally maintains or slightly enhances activity, whereas a fluorine or trifluoromethyl group tends to decrease it.[8] Electron-donating groups at this position significantly reduce or abolish antimalarial activity.[7] The electron-withdrawing nature of the 7-substituent influences the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the acidic food vacuole.[3][5]
The Aminoalkyl Side Chain: A Key to Overcoming Resistance:
The nature of the side chain at the 4-position is critical for both activity and overcoming chloroquine resistance. Key features include:
-
Length of the Carbon Chain: The length of the alkyl chain connecting the two nitrogen atoms is a major factor. Side chains that are shorter (≤3 carbons) or longer (≥10 carbons) than that of chloroquine (a 4-carbon chain) have shown activity against chloroquine-resistant strains of P. falciparum.[8][9]
-
Basicity of the Terminal Amine: A protonatable terminal nitrogen atom is essential for the accumulation of the drug in the food vacuole.[2] The basicity of this amine, influenced by the alkyl groups attached to it, plays a role in the drug's physicochemical properties and its ability to traverse membranes.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the side chain, affects its absorption, distribution, and accumulation. However, a direct correlation between lipophilicity and antimalarial activity is not always straightforward.[3][4]
| Compound | 7-Position Substituent | Side Chain | IC50 (nM) - CQ-Sensitive (D6) | IC50 (nM) - CQ-Resistant (W2) | Reference |
| Chloroquine | Cl | -NH-CH(CH3)-(CH2)3-N(C2H5)2 | 12.5 | 189 | [1] |
| Amodiaquine | Cl | -NH-C6H3(OH)-CH2-N(C2H5)2 | 10.2 | 35.5 | [2] |
| TDR 58845 | Cl | Novel side chain | <12 | 89.8 | [1] |
| TDR 58846 | Cl | Novel side chain | <12 | >100 | [1] |
Table 1: In Vitro Activity of Selected 4-Aminoquinoline Analogs.
Mechanisms of Resistance to 4-Aminoquinolines
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the food vacuole. These mutations are thought to enable the transporter to efflux chloroquine from its site of action, thereby reducing its concentration and efficacy.[3]
Part 2: The 8-Aminoquinolines - Eradicating Latent and Transmissible Stages
The 8-aminoquinolines, represented by primaquine and the more recent tafenoquine, possess a unique and critical activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malaria relapses.[10][11] They are also active against the sexual stages (gametocytes) of the parasite, which are responsible for transmission.
Mechanism of Action: A Two-Step Metabolic Activation
Unlike the 4-aminoquinolines, the 8-aminoquinolines are prodrugs that require metabolic activation in the host's liver to exert their antimalarial effect.[10] This activation is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[10][12] The resulting reactive metabolites are thought to generate reactive oxygen species (ROS), which induce oxidative stress and damage parasite macromolecules, leading to cell death.[10]
Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.
Structure-Activity Relationship of 8-Aminoquinolines
The SAR of 8-aminoquinolines is complex and not as well-defined as that of the 4-aminoquinolines, partly because their activity is dependent on host metabolism.
The Quinoline Core and Substitutions:
-
6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is considered crucial for the activity of primaquine and its analogs.[10][13]
-
Other Ring Substitutions: Modifications at other positions on the quinoline ring can significantly impact both activity and toxicity. For example, substitutions at the 5-position have been explored to modulate the metabolic profile and reduce toxicity.[13]
The 8-Amino Side Chain:
The nature of the diamine side chain at the 8-position is a key determinant of both efficacy and toxicity. The length and branching of this chain influence the compound's pharmacokinetic properties and its interaction with metabolizing enzymes.[10]
Structure-Toxicity Relationship and G6PD Deficiency
A major limitation of 8-aminoquinoline use is their potential to cause severe hemolysis in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[10][14] This toxicity is also linked to the metabolic activation of the drug, with the reactive metabolites inducing oxidative stress in red blood cells that lack the protective capacity of a fully functional G6PD pathway.[12][14] Efforts to develop safer 8-aminoquinolines are focused on designing compounds with an improved therapeutic index, separating the antiparasitic activity from the hemolytic potential.
Part 3: Experimental Protocols for Evaluating Aminoquinoline Derivatives
The discovery and development of new aminoquinoline-based antimalarials rely on robust and standardized experimental assays to evaluate their efficacy and safety.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Principle: The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.[15][16]
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant strains) in human red blood cells.[15]
-
Drug Dilution: Prepare serial dilutions of the test compounds and control drugs (e.g., chloroquine, artemisinin) in a 96-well microtiter plate.
-
Infection and Incubation: Add the parasitized red blood cell suspension to the wells to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[15][16]
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.[15]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[15]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.
In Vivo Efficacy Testing in Murine Models
Murine models of malaria are essential for the preclinical evaluation of antimalarial drug candidates, providing data on efficacy, pharmacokinetics, and safety in a whole-organism context.[17][18] The 4-day suppressive test is a standard assay for assessing blood-stage activity.[19][20]
Principle: The test evaluates the ability of a compound to suppress the growth of rodent malaria parasites in mice.
Step-by-Step Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c) and a rodent malaria parasite strain (e.g., Plasmodium berghei).[19][20]
-
Infection: Inoculate mice intravenously or intraperitoneally with a standardized number of parasitized red blood cells.[19]
-
Drug Administration: Administer the test compound and control drugs (e.g., chloroquine) to groups of infected mice daily for four consecutive days, starting on the day of infection. Include a vehicle control group.[19][20]
-
Parasitemia Monitoring: On day 4 post-infection, determine the percentage of parasitemia in each mouse by microscopic examination of Giemsa-stained blood smears.[19]
-
Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group. Determine the 50% and 90% effective doses (ED50 and ED90).
Conclusion: Charting the Future of Aminoquinoline Antimalarials
The structure-activity relationships of aminoquinolines provide a rich and complex landscape for the design of new antimalarial drugs. While resistance to classic 4-aminoquinolines remains a significant challenge, a deeper understanding of the structural features that govern activity against resistant strains continues to yield promising new candidates. The unique ability of 8-aminoquinolines to target the latent and transmissible stages of the parasite makes them indispensable tools for malaria eradication efforts. Future research will undoubtedly focus on leveraging the vast knowledge of aminoquinoline SAR to develop novel compounds with improved efficacy, safety profiles, and the ability to circumvent existing resistance mechanisms. The integration of computational modeling, such as quantitative structure-activity relationship (QSAR) studies, with traditional medicinal chemistry and robust biological evaluation will be paramount in accelerating the discovery of the next generation of life-saving aminoquinoline antimalarials.[21][22][23]
References
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- Gupta, S., Singh, M., & Sharma, A. (2014). QSAR models for anti-malarial activity of 4-aminoquinolines. Current computer-aided drug design, 10(1), 75–82.
- Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2011). 4-Aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 55(5), 2233–2244.
- Fitriani, L., & Wijayanti, D. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry, 4(2), 65-72.
- Tekwani, B. L., Walker, L. A., & Nanayakkara, N. P. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition, 51(4), 481-481.
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Biagini, G. (2020). MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. Malaria Eradication Scientific Alliance. [Link]
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- Hawley, S. R., Bray, P. G., Park, B. K., & Ward, S. A. (1996). The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. Biochemical pharmacology, 52(5), 723–733.
- Burgess, S. J., Kelly, J. X., Shomloo, S., Wittlin, S., Brun, R., Liebmann, K., & Peyton, D. H. (2010). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 55(5), 2233–2244.
- Roy, K., & Leonard, J. T. (2014). QSAR models for anti-malarial activity of 4-aminoquinolines. Current computer-aided drug design, 10(1), 75–82.
- Schmidt, L. H., Vaughan, D., Mueller, D., Crosby, R., & Hamilton, R. (1977). Activities of various 4-aminoquinolines against infections with chloroquine-resistant strains of Plasmodium falciparum. Antimicrobial agents and chemotherapy, 11(5), 826–843.
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ResearchGate. (n.d.). Chemical structures of 4-aminoquinolines analogues used in this study. [Link]
- Singh, A., Kumar, A., Singh, B., Kumar, V., & Singh, D. (2016). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial agents and chemotherapy, 60(1), 40–48.
- Egan, T. J., Mavuso, W. W., Ross, D. C., & Marques, H. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283–291.
- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58.
- McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
- Ward, S. A., & Biagini, G. A. (2021). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
- da Silva, J. B., de Andrade, I. M., & de Freitas, R. P. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules (Basel, Switzerland), 26(11), 3249.
- Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current opinion in infectious diseases, 19(6), 623–631.
- Egan, T. J. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283–291.
- O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
- Wang, Y., Zhang, Y., & Chen, W. (2021). Synthesis and pharmacological evaluation of chloroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 40, 127950.
- Li, J., & Kelly, J. X. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of labeled compounds & radiopharmaceuticals, 62(4), 209–216.
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ResearchGate. (n.d.). SYBR Green I modified protocol for ex vivo/in vitro assay. [Link]
- Fraser, I. M., & Vesell, E. S. (1968). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Annals of the New York Academy of Sciences, 151(2), 863–874.
- Toure, O. A., Basco, L. K., & Ringwald, P. (2014). Drying anti-malarial drugs in vitro tests to outsource SYBR Green Assays. Malaria journal, 13, 431.
- Egan, T. J., & Marques, H. M. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 43(2), 283–291.
- Jiménez-Díaz, M. B., Viera, S., Ibáñez, J., Angulo-Barturen, I., Ferrer, S., Herreros, E., ... & Muñoz-Vellido, J. L. (2013). A new in vivo screening paradigm to accelerate antimalarial drug discovery. PloS one, 8(6), e66967.
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WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]
- Traoré, M., Guissou, I. P., & Nikiema, J. B. (2019). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 8(1), 1-5.
- Google Patents. (2021). CN112266356A - A kind of asymmetric synthesis method of (S)
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ResearchGate. (n.d.). Some antimalarial leads, with their in vivo efficacy assessment and their murine model. [Link]
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- Movassaghi, M., & Wolk, J. L. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Organic letters, 24(49), 9069–9073.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520.
- Peyton, D. H. (2016). Design and Synthesis of Novel Chloroquine-based Antimalarials.
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ResearchGate. (n.d.). Scheme 2. Synthesis of primaquine ureas. [Link]
- Egan, T. J., & Marques, H. M. (1999). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of medicinal chemistry, 42(13), 2327–2335.
- Elderfield, R. C., & Hageman, H. A. (1950). Synthesis of Primaquine and Certain of its Analogs1. Journal of the American Chemical Society, 72(4), 1849–1850.
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Methodological & Application
Application Notes & Protocols: Synthesis of 6-Aminoquinolin-4-ol Derivatives for Research
Introduction: The Significance of the 6-Aminoquinolin-4-ol Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Among these, this compound and its derivatives have garnered significant attention from researchers in drug development. The strategic placement of the amino group at the C-6 position and the hydroxyl group at the C-4 position provides a unique electronic and structural framework, making these compounds valuable synthons for creating diverse molecular architectures.[2] These derivatives have shown promise in a range of therapeutic areas, including the development of novel antibacterial and anticancer agents.[3][4] The amino group offers a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles and offering robust protocols for its preparation and characterization.
Synthetic Strategy: A Two-Step Approach to this compound
A robust and widely applicable strategy for the synthesis of this compound involves a two-step sequence:
-
Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core with a nitro group at the 6-position.
-
Reduction of the Nitro Group: Conversion of the 6-nitro intermediate to the desired 6-amino product.
This approach is often preferred over a direct synthesis using a protected p-phenylenediamine due to better control of regioselectivity and fewer challenges with protecting group manipulations.[5][6]
Overall Synthetic Workflow
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Application Notes and Protocols for the Evaluation of 6-Aminoquinolin-4-ol as a Potential Fluorophore for Live Cell Imaging
Introduction: The Quinoline Scaffold as a Versatile Platform for Cellular Imaging
Small molecule fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of dynamic cellular processes with high spatial and temporal resolution.[1][2][3][4] Among the diverse heterocyclic structures utilized in probe design, the quinoline scaffold has emerged as a particularly attractive and tunable platform.[2][3][5] Its synthetic tractability allows for the strategic installation of functional groups to modulate photophysical properties such as absorption and emission wavelengths, quantum yield, and environmental sensitivity.[2][3][5] Derivatives of quinoline have been successfully developed as sensors for intracellular pH, metal ions, and for imaging specific organelles like lipid droplets.[3][5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-Aminoquinolin-4-ol in live cell imaging. While not a conventionally established fluorescent probe, its structure, featuring an electron-donating amino group and a hydroxyl group on the quinoline core, presents an intriguing candidate for development. These application notes will therefore focus on a systematic approach to characterize the photophysical properties of this compound and to validate its use in a live cell context. We will detail the necessary experimental workflows, from initial spectroscopic characterization to cytotoxicity assessment and finally, live cell imaging protocols.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a candidate probe is critical for designing robust imaging experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem CID: 244284 |
| Molecular Weight | 160.17 g/mol | PubChem CID: 244284 |
| Appearance | Crystalline powder | Inferred from similar compounds |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | [9][10] |
It is imperative to experimentally verify the solubility in cell culture media and appropriate buffers before proceeding with biological experiments.
Workflow for Evaluating this compound as a Live Cell Imaging Probe
The following diagram outlines the logical progression of experiments to validate a novel compound for live cell imaging applications.
Sources
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- 10. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
Application Note: 6-Aminoquinolin-4-ol as a Pre-Column Fluorescent Label for Sensitive HPLC Analysis of Carboxylic Acids
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for separating and quantifying compounds in complex mixtures.[1][2] However, many analytes, particularly carboxylic acids and fatty acids, lack a native chromophore or fluorophore, making their detection by standard UV-Vis or Fluorescence Detectors (FLD) challenging.[1][3] This application note details a robust methodology employing 6-Aminoquinolin-4-ol as a novel pre-column derivatizing agent to overcome this limitation. The protocol describes a carbodiimide-mediated coupling reaction that covalently links the fluorescent this compound tag to the carboxyl group of an analyte. This derivatization significantly enhances the analyte's detectability, allowing for highly sensitive quantification using Reverse-Phase HPLC with fluorescence detection. We provide a comprehensive, step-by-step protocol for derivatization, a validated HPLC-FLD method, and expert insights into the causality behind the experimental design.
Principle of the Method
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[3][4][5] For HPLC, this often involves attaching a molecule (a "tag") that imparts strong UV absorbance or fluorescence.[1] this compound is an excellent candidate for a fluorescent label due to the inherent fluorescence of the quinoline moiety, a characteristic leveraged in various analytical applications.[6][7]
The core of this method is the formation of a stable amide bond between the primary amino group of this compound and the carboxylic acid group of the target analyte. This reaction is not spontaneous and requires a coupling agent to activate the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling agent for this purpose.[8]
The reaction proceeds in three main steps, as illustrated below:
-
Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
Coupling: The nucleophilic 6-amino group of the labeling reagent attacks the activated carbonyl carbon of the intermediate.
-
Product Formation: A stable amide bond is formed, yielding the fluorescently labeled analyte and N,N'-dicyclohexylurea (DCU) as a byproduct.
This pre-column derivatization strategy transforms a non-fluorescent analyte into a derivative that can be easily separated by reverse-phase chromatography and detected with high sensitivity.[8]
Materials and Reagents
-
Analyte Standard: Carboxylic acid of interest (e.g., Palmitic Acid, Ibuprofen), ≥98% purity.
-
Labeling Reagent: this compound (CAS 19650-67-8), ≥98% purity.
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, CAS 538-75-0).
-
Solvents:
-
Acetonitrile (ACN), HPLC Grade.
-
Methanol (MeOH), HPLC Grade.
-
Chloroform, Anhydrous.
-
Ultrapure Water (18.2 MΩ·cm).
-
-
Mobile Phase Additives:
-
Ammonium Acetate, HPLC Grade.
-
Acetic Acid, Glacial.
-
-
Equipment:
-
HPLC system with a fluorescence detector (FLD).
-
Analytical balance.
-
Vortex mixer.
-
Sonicator bath.
-
Thermostatic water bath or heating block.
-
Syringe filters (0.22 µm, PTFE or Nylon).
-
Autosampler vials.
-
Experimental Protocols
Protocol 1: Pre-Column Derivatization
This protocol is designed for a reaction volume of 200 µL. It can be scaled as needed.
-
Reagent Preparation:
-
Analyte Stock (10 mM): Prepare a 10 mM solution of the carboxylic acid standard in anhydrous chloroform.
-
Label Stock (20 mM): Prepare a 20 mM solution of this compound in anhydrous chloroform.
-
DCC Stock (30 mM): Prepare a 30 mM solution of DCC in anhydrous chloroform. Note: Prepare this solution fresh before use.
-
-
Reaction Setup:
-
In a clean, dry 2 mL autosampler vial, add 50 µL of the 10 mM analyte stock solution.
-
Add 50 µL of the 20 mM this compound stock solution.
-
Add 50 µL of the 30 mM DCC stock solution.
Expert Insight: Using a molar excess of the labeling reagent and coupling agent ensures the complete derivatization of the analyte, which is crucial for accurate quantification. Anhydrous solvent is used to prevent the hydrolysis of the reactive DCC and the O-acylisourea intermediate.
-
-
Incubation:
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at room temperature (~25°C) for 60 minutes.[8] Some analytes may benefit from gentle heating (e.g., 40-50°C) to increase the reaction rate.
-
-
Reaction Quenching & Sample Preparation:
-
After incubation, evaporate the chloroform solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Vortex thoroughly and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.
Expert Insight: The byproduct of the reaction, N,N'-dicyclohexylurea (DCU), has limited solubility in common HPLC mobile phases and will largely precipitate and be removed during the filtration step.[8] This is a key advantage of using DCC as a coupling agent.
-
Protocol 2: HPLC-FLD Analysis
The following parameters provide a starting point for method development. The gradient and fluorescence settings should be optimized for the specific analyte derivative.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.7 (adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): 355 nmEmission (λem): 440 nm |
Causality Behind Choices:
C18 Column: The hydrophobic nature of the derivatized analyte makes a C18 stationary phase ideal for retention and separation.
Buffered Mobile Phase: An acidic pH (4.7) ensures that any unreacted carboxylic acids are protonated, improving peak shape. Ammonium acetate is a volatile buffer compatible with mass spectrometry if further analysis is desired.
Gradient Elution: A gradient is necessary to elute the potentially hydrophobic derivatives in a reasonable time while separating them from early-eluting polar components like the excess labeling reagent.
Fluorescence Wavelengths: The selected wavelengths (λex=355 nm, λem=440 nm) are based on published data for 6-aminoquinoline conjugated to glycans.[9][10] However, the optimal wavelengths for an analyte derivative can be influenced by the local chemical environment. It is highly recommended to determine the optimal excitation and emission maxima by scanning the derivatized standard. Another study involving fatty acid derivatives of 6-aminoquinoline reported different optimal wavelengths (λex=270 nm, λem=495 nm), underscoring the need for empirical verification.[8]
System Validation and Expected Performance
To ensure the trustworthiness of the method, a full validation according to ICH guidelines should be performed. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
| Validation Parameter | Expected Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 10 nM |
| Limit of Quantitation (LOQ) | 20 - 40 nM |
| Precision (%RSD) | < 2% for intra-day and inter-day analysis |
| Accuracy (% Recovery) | 98 - 102% |
Data are hypothetical and based on typical performance for similar validated fluorescent derivatization methods.[8]
Conclusion
The use of this compound as a pre-column fluorescent label provides a sensitive and reliable method for the HPLC analysis of carboxylic acids and other carboxyl-containing compounds. The derivatization protocol is straightforward, utilizing a well-established carbodiimide coupling chemistry that effectively tags the analyte of interest. The resulting fluorescent derivative allows for detection at low nanomolar concentrations, making this method suitable for trace analysis in pharmaceutical, environmental, and biological matrices. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to implement and validate this powerful analytical technique in their laboratories.
References
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Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available at: [Link]
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HTA S.r.l. Derivatization in HPLC. HTA. Available at: [Link]
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A-Z Chemistry. (2024). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Available at: [Link]
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Struwe, W. B., & Rudd, P. M. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Biological chemistry, 393(11), 1271–1276. Available at: [Link]
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Al-Qadiri, M., & Lucy, C. A. (2017). Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography. Journal of separation science, 40(10), 2206–2213. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Available at: [Link]
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A-Z Chemistry. (2024). The Role of 6-Aminoquinoline in Modern Chemical Synthesis. Available at: [Link]
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Jankech, T., Gerhardtova, I., Majerova, P., Piestansky, J., Jampilek, J., & Kovac, A. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1295, 342435. Available at: [Link]
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A-Z Chemistry. (2024). Unlock the Potential of 6-Aminoquinoline: A Versatile Chemical Intermediate for Research and Development. Available at: [Link]
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ResearchGate. (2012). (PDF) Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. Available at: [Link]
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The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Available at: [Link]
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Application Notes & Protocols for the Bio-Evaluation of 6-Aminoquinolin-4-ol
Introduction: The Quinoline Scaffold and the Promise of 6-Aminoquinolin-4-ol
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have proven to be a rich source of therapeutic agents.[2][3] These compounds are known to exhibit diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][4][5]
This document focuses on This compound , a member of the quinolone family. While extensive research exists on the broader classes of 6-aminoquinolones and 4-quinolones, this specific derivative presents an opportunity for novel discovery.[5][6] Structurally, it belongs to the quinolin-4-one class, a group noted for its antibacterial and potential anticancer activities.[5] Furthermore, the 6-amino substitution has been specifically investigated for enhancing antibacterial efficacy, particularly against Gram-positive bacteria, through mechanisms like the inhibition of bacterial DNA gyrase.[6][7]
Given its structural heritage, this compound is a compelling candidate for investigation in multiple biological contexts. We hypothesize that it may possess:
-
Cytotoxic activity against cancer cell lines.
-
Antibacterial activity against a panel of pathogenic bacteria.
-
Inhibitory activity against key enzymes in cellular signaling, such as protein kinases.
These application notes provide a structured, multi-tiered framework for systematically evaluating the biological potential of this compound, progressing from broad phenotypic screening to more specific, mechanism-of-action studies.
Guiding Principles & Experimental Workflow
A logical and efficient screening cascade is essential for characterizing a novel compound. Our approach begins with a primary, high-throughput assay to assess general cytotoxicity. This initial screen determines the compound's potency and identifies relevant concentration ranges for subsequent, more complex assays. Positive "hits" from the primary screen are then advanced to secondary, mechanism-focused assays to elucidate the specific nature of the compound's biological activity.
Caption: A tiered experimental workflow for characterizing this compound.
Protocol I: Cell Viability & Cytotoxicity (MTT Assay)
Principle
The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[9]
Caption: The core mechanism of the MTT cell viability assay.
Detailed Experimental Protocol
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Controls: Prepare wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used for dilutions (typically ≤0.5%).
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only, with no cells, for background subtraction.[10]
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[8] Filter-sterilize this solution.
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, 5% CO₂.[11] During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Mix thoroughly by gentle pipetting or place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Presentation and Analysis
Cell viability is calculated as a percentage relative to the vehicle control.
Formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
The results should be plotted on a semi-log graph with compound concentration on the x-axis (log scale) and % viability on the y-axis. The IC₅₀ (half-maximal inhibitory concentration) is then determined using non-linear regression analysis.
| Cell Line | This compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HeLa | 15.2 | 0.8 |
| A549 | 28.5 | 1.2 |
| MCF-7 | 18.9 | 0.9 |
| Table 1: Example data summary for cytotoxicity screening. Values are hypothetical. |
Protocol II: Antibacterial Susceptibility (MIC Assay)
Principle
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.
Detailed Experimental Protocol
-
Bacterial Culture Preparation:
-
Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
From a fresh agar plate, inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard. This is approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a sterile 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test compound (this compound, prepared at 2x the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last dilution column. This creates a plate with decreasing concentrations of the compound.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative/Growth Control: Wells containing only broth and bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the well is clear).
-
Optionally, add a viability indicator like Resazurin or measure the OD at 600 nm to aid in determination.
-
Data Presentation
| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 | 0.5 |
| Escherichia coli | Gram-negative | 32 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 0.25 |
| Table 2: Example data summary for MIC determination. Values are hypothetical. |
Protocol III: Mechanistic Target (Kinase Inhibition Assay)
Principle
Quinoline derivatives are well-documented inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.[13][14] A fluorescence-based assay can be used to measure the inhibitory effect of this compound on a specific kinase. These assays are highly sensitive and adaptable for high-throughput screening.[15][16] The general principle involves an enzymatic reaction where the kinase transfers a phosphate group from ATP to a substrate. The assay is designed so that this phosphorylation event leads to a measurable change in fluorescence.[16][17]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Illuminating Cellular Landscapes: Application and Protocols for 6-Aminoquinolin-4-ol in Fluorescence Microscopy
Introduction: Unveiling a Novel Fluorophore for Cellular Imaging
In the dynamic field of cellular biology, the visualization of subcellular structures and processes is paramount to unraveling complex biological questions. Fluorescence microscopy stands as a cornerstone technique, and the continuous development of novel fluorophores is essential for advancing its capabilities. Quinoline derivatives have emerged as a promising class of fluorescent probes due to their inherent photophysical properties and amenability to chemical modification.[1][2] This document provides a comprehensive technical guide to the application of 6-Aminoquinolin-4-ol, a quinoline derivative with significant potential for fluorescence microscopy applications.
This compound belongs to the quinoline family of heterocyclic aromatic compounds. The presence of the amino group at the 6-position and a hydroxyl group at the 4-position can confer unique fluorescent properties, potentially sensitive to the local microenvironment within the cell.[3][4] This makes it an attractive candidate for the development of probes for specific organelles or for sensing intracellular parameters. This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, its estimated photophysical properties, and detailed protocols for its use in live-cell imaging.
Scientific Foundation: Photophysical Characteristics and Rationale
The fluorescence of quinoline derivatives is attributed to the π-conjugated system of the fused aromatic rings. The amino and hydroxyl substituents act as electron-donating groups, which can influence the intramolecular charge transfer (ICT) characteristics upon photoexcitation, often leading to a significant Stokes shift and sensitivity to solvent polarity.[4]
Estimated Photophysical Properties of this compound
The following table summarizes the estimated photophysical properties of this compound, extrapolated from data on 6-aminoquinoline and 4-hydroxyquinoline.[3][5]
| Property | Estimated Value/Range | Rationale & Key Considerations |
| Excitation Maximum (λex) | 340 - 360 nm | Based on the absorption of 6-aminoquinoline and the influence of the hydroxyl group.[5] The optimal excitation wavelength should be determined experimentally. |
| Emission Maximum (λem) | 440 - 470 nm | A significant Stokes shift is anticipated due to the potential for excited-state proton transfer (ESPT) involving the 4-hydroxyl group.[3] |
| Stokes Shift | ~100 - 120 nm | The presence of both amino and hydroxyl groups is expected to contribute to a large Stokes shift, which is advantageous for minimizing background fluorescence. |
| Quantum Yield (ΦF) | Moderate (0.1 - 0.4) | The quantum yield of quinoline derivatives can vary significantly with the solvent environment. Non-polar environments, such as lipid droplets, may enhance fluorescence.[4] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for utilizing this compound for live-cell fluorescence microscopy.
Caption: General workflow for live-cell imaging with this compound.
Detailed Protocols: Live-Cell Imaging with this compound
This protocol is designed for the general staining of intracellular compartments in live mammalian cells. Optimization of staining concentration and incubation time is recommended for each cell type and experimental condition.
I. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Due to its likely poor solubility in aqueous solutions, a stock solution in dimethyl sulfoxide (DMSO) is recommended.[6]
-
Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your cell line of interest.
-
-
Phosphate-Buffered Saline (PBS):
-
Prepare or use a commercially available sterile PBS solution (pH 7.4).
-
II. Cell Preparation and Staining
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture the cells until they reach the desired confluency (typically 50-70%).
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw the 10 mM this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Note: To avoid precipitation, add the DMSO stock solution to the medium while gently vortexing. The final DMSO concentration should be kept below 0.5% to minimize cytotoxicity.[7]
-
-
Staining Procedure:
-
Remove the culture medium from the cells.
-
Gently add the staining solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound dye.
-
III. Fluorescence Microscopy and Image Acquisition
-
Imaging:
-
After washing, add fresh pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
Place the sample on the stage of a fluorescence microscope equipped with appropriate filter sets.
-
-
Filter Sets:
-
Based on the estimated spectral properties, a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm) is a good starting point for imaging this compound.
-
It is highly recommended to experimentally verify the optimal excitation and emission wavelengths.
-
-
Image Acquisition:
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Use appropriate camera settings (exposure time, gain) to obtain high-quality images with a good signal-to-noise ratio.
-
Trustworthiness and Self-Validation: Cytotoxicity Considerations
A critical aspect of utilizing any exogenous compound in live-cell imaging is its potential cytotoxicity. While specific data for this compound is limited, studies on other aminoquinoline derivatives have shown a range of cytotoxic effects, often dependent on the specific cell line and the compound's concentration.[1][8]
Key Considerations for Experimental Design:
-
Dose-Response Analysis: It is imperative to perform a dose-response study to determine the optimal, non-toxic concentration of this compound for your specific cell line. This can be assessed using standard cell viability assays such as MTT or by monitoring cell morphology and proliferation over time.
-
DMSO Control: Always include a vehicle control (culture medium with the same final concentration of DMSO used for staining) to account for any potential effects of the solvent on the cells.[7]
-
Incubation Time: Minimize the incubation time to the shortest duration that provides adequate staining to reduce potential stress on the cells.
Conclusion and Future Directions
This compound presents itself as a promising, yet underexplored, fluorescent probe for cellular imaging. Its straightforward structure and the inherent fluorescence of the quinoline core make it an attractive candidate for a variety of applications in fluorescence microscopy. The protocols and guidelines presented here, based on sound scientific principles and data from related compounds, provide a robust starting point for researchers to explore the utility of this molecule. Future work should focus on the precise experimental determination of its photophysical properties and a thorough evaluation of its specificity for subcellular organelles. Such studies will undoubtedly pave the way for the development of novel imaging tools based on the this compound scaffold, further enhancing our ability to visualize the intricate workings of the cell.
References
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Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550–1557. Retrieved from [Link]
-
Fujimoto, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17688. Retrieved from [Link]
-
Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorescence decay parameters of quinoline-pyrene probe 6a and 6b at pH 4 and 7. (n.d.). ResearchGate. Retrieved from [Link]
-
Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). Chemico-Biological Interactions, 315, 108896. Retrieved from [Link]
-
Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. (2014). European Journal of Medicinal Chemistry, 78, 259–269. Retrieved from [Link]
-
Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. Retrieved from [Link]
-
Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). Retrieved from [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(1), 5. Retrieved from [Link]
-
6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). ResearchGate. Retrieved from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). Frontiers. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence emission characteristics of 6-methoxy quinoline... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). Retrieved from [Link]
-
What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. Retrieved from [Link]
-
DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]
-
Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). (n.d.). Retrieved from [Link]
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- 5. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 6-Aminoquinolin-4-ol as a Selective Fluorescent Chemosensor for Ferric Iron (Fe³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of metal ions is of paramount importance in environmental monitoring, biological systems, and pharmaceutical development. Ferric iron (Fe³⁺), in particular, is a crucial element involved in a myriad of physiological and pathological processes.[1] While essential, an imbalance in Fe³⁺ homeostasis can lead to oxidative stress and is associated with various diseases.[2] Consequently, the development of robust and efficient methods for the detection of Fe³⁺ in biological and environmental samples is a significant area of research.[3]
Fluorescent chemosensors have emerged as powerful tools for metal ion detection due to their high sensitivity, operational simplicity, and potential for real-time analysis.[4][5] Among the various fluorophores, quinoline derivatives have garnered considerable attention owing to their excellent photophysical properties and their ability to act as effective metal ion chelators.[2][6]
This application note provides a comprehensive guide to the use of 6-Aminoquinolin-4-ol, a quinoline derivative, as a selective fluorescent sensor for the detection of Fe³⁺. While direct literature on the application of this compound for metal ion sensing is emerging, this document synthesizes the established principles and methodologies from closely related quinoline-based fluorescent sensors to provide a robust framework for its application. The protocols and principles outlined herein are based on the well-documented behavior of similar quinoline derivatives that exhibit a selective fluorescence quenching response upon coordination with Fe³⁺.[2][6]
Principles of Detection: Fluorescence Quenching
The detection of Fe³⁺ by this compound is predicated on the phenomenon of fluorescence quenching. In its unbound state, this compound exhibits native fluorescence upon excitation at an appropriate wavelength. The introduction of Fe³⁺ ions leads to the formation of a stable complex with the this compound molecule. This complexation event results in a significant decrease, or "quenching," of the fluorescence intensity.
The primary mechanism responsible for this quenching is often attributed to Photoinduced Electron Transfer (PET) .[2] Upon excitation, an electron from the excited state of the fluorophore (this compound) is transferred to the d-orbitals of the bound Fe³⁺ ion. This non-radiative decay pathway effectively competes with the radiative decay process (fluorescence), leading to a diminished fluorescence output.[7]
The selectivity of this compound for Fe³⁺ over other metal ions is governed by the specific coordination chemistry and the stability of the resulting complex. Factors such as the ionic radius, charge, and electronic configuration of the metal ion play a crucial role in the binding affinity and the efficiency of the quenching process.[8]
Figure 1: Mechanism of Fe³⁺ detection by this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters that should be experimentally determined for the this compound sensor. The values provided are representative of what can be expected based on the performance of similar quinoline-based Fe³⁺ sensors reported in the literature.[2]
| Parameter | Representative Value | Description |
| Excitation Wavelength (λex) | ~350 nm | The wavelength of light used to excite the sensor molecule. |
| Emission Wavelength (λem) | ~450 nm | The wavelength at which the maximum fluorescence intensity is observed. |
| Limit of Detection (LOD) | 0.1 - 1 µM | The lowest concentration of Fe³⁺ that can be reliably detected. |
| Binding Stoichiometry (Sensor:Fe³⁺) | 1:1 | The molar ratio in which the sensor binds to Fe³⁺ ions.[6] |
| Binding Constant (Ka) | 1 x 10⁴ - 1 x 10⁵ M⁻¹ | A measure of the affinity between the sensor and Fe³⁺.[3] |
| Solvent System | DMSO/H₂O (e.g., 8:2 v/v) | The solvent mixture used to dissolve the sensor and perform the assay. |
| pH Range | 4 - 8 | The optimal pH range for stable fluorescence and selective detection. |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Stock solutions (1 mM) of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, Pb(NO₃)₂, HgCl₂) in deionized water.
-
Spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Deionized water (18.2 MΩ·cm)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer with quartz cuvettes
-
pH meter
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.
-
Metal Ion Stock Solutions (1 mM): Prepare 1 mM stock solutions of each metal salt in deionized water.
-
Working Solutions: On the day of the experiment, prepare working solutions by diluting the stock solutions in the chosen solvent system (e.g., DMSO/HEPES buffer).
Protocol 2: General Procedure for Fe³⁺ Detection
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of this compound (e.g., λex = 350 nm, λem = 450 nm). Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Blank Measurement: In a quartz cuvette, add 2 mL of a 10 µM solution of this compound in the chosen solvent system. Record the initial fluorescence intensity (F₀).
-
Titration: Add incremental aliquots of the Fe³⁺ working solution (e.g., 1 µL of 1 mM Fe³⁺) to the cuvette.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes. Record the fluorescence intensity (F).
-
Data Analysis: Plot the fluorescence intensity (F/F₀) against the concentration of Fe³⁺.
Figure 2: General experimental workflow for Fe³⁺ detection.
Protocol 3: Selectivity Assay
-
Prepare a series of cuvettes, each containing 2 mL of a 10 µM solution of this compound.
-
To each cuvette, add a 10-fold excess (e.g., 100 µM) of a different metal ion solution (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺).
-
To one cuvette, add 100 µM of Fe³⁺ as a positive control.
-
Record the fluorescence intensity of each solution after a 5-minute incubation period.
-
Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Fe³⁺.
Protocol 4: Determination of the Limit of Detection (LOD)
-
Measure the fluorescence intensity of a blank solution (10 µM this compound) at least 10 times and calculate the standard deviation (σ).
-
Perform a titration with low concentrations of Fe³⁺ to determine the slope (S) of the linear portion of the calibration curve (fluorescence intensity vs. [Fe³⁺]).
-
Calculate the LOD using the formula: LOD = 3σ / S .[6]
Trustworthiness: Self-Validating Systems
To ensure the reliability of the results, the following internal validation steps should be performed:
-
Job's Plot Analysis: To confirm the 1:1 binding stoichiometry, perform a Job's plot analysis. Prepare a series of solutions with varying mole fractions of this compound and Fe³⁺ while keeping the total concentration constant. The plot of fluorescence change versus the mole fraction of the sensor should show a maximum at 0.5, confirming a 1:1 complex.[2]
-
Reversibility Test: The reversibility of the sensor can be tested by adding a strong chelating agent, such as EDTA, to the [6-AQ-4-ol]-Fe³⁺ complex. A restoration of the initial fluorescence would indicate that the binding is reversible.
Conclusion
This compound holds significant promise as a selective and sensitive fluorescent chemosensor for the detection of Fe³⁺. The principles of fluorescence quenching via a PET mechanism provide a robust basis for its application. The detailed protocols provided in this application note offer a comprehensive framework for researchers to utilize this, and similar quinoline-based sensors, for the accurate and reliable quantification of Fe³⁺ in various sample matrices. As with any analytical method, optimization of the experimental conditions for specific applications is recommended to achieve the best performance.
References
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. National Institutes of Health. [Link]
-
Genetically encoded fluorescent sensors for metals in biology. National Institutes of Health. [Link]
-
Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Publications. [Link]
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Fluorescent Sensors for Measuring Metal Ions in Living Systems. National Institutes of Health. [Link]
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Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. National Library of Medicine. [Link]
-
ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]
-
Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health. [Link]
-
Chemical tools for detecting Fe ions. National Institutes of Health. [Link]
-
Bioavailable Ferric Iron Assay. Microbial Insights. [Link]
-
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. National Institutes of Health. [Link]
-
A novel strategy to selectively detect Fe(iii) in aqueous media driven by hydrolysis of a rhodamine 6G Schiff base. RSC Publishing. [Link]
-
Determination of iron by thiocyanate colorimetry. University of Canterbury. [Link]
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Fluorescence Quenching Effects of Fe3+ Ions on Carbon Dots. Spectroscopy Online. [Link]
-
Colorimetric Iron Quantification Assay. protocols.io. [Link]
-
Study on Fluorescence Recognition of Fe 3+ , Cr 2 O 7 2− and p-Nitrophenol by a Cadmium Complex and Related Mechanism. MDPI. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Library of Medicine. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses. ResearchGate. [Link]
-
Fluorescence Quenching Due to Mercuric Ion Interaction With Aromatic Amino Acids and Proteins. National Library of Medicine. [Link]
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The Strategic Role of 6-Aminoquinolin-4-ol in the Genesis of Novel Antibacterial Agents: A Technical Guide
Introduction: Reimagining the Quinolone Core
For decades, the quinolone scaffold has been a cornerstone in the development of potent antibacterial agents. The archetypal fluoroquinolones, characterized by a fluorine atom at the C-6 position, have demonstrated broad-spectrum efficacy and have been instrumental in treating a myriad of bacterial infections.[1][2] However, the relentless rise of antibiotic resistance necessitates a continuous evolution in drug design. This guide delves into the burgeoning field of 6-aminoquinolones, a compelling class of antibacterial agents that challenge the fluorine paradigm by substituting it with an amino group.[3][4] We will explore the synthesis, mechanism of action, and structure-activity relationships of antibacterial agents derived from the pivotal precursor, 6-aminoquinolin-4-ol, providing researchers and drug development professionals with a comprehensive technical resource.
The strategic placement of an amino group at the C-6 position, in lieu of the traditional fluorine, has been shown to maintain significant antibacterial activity, particularly against Gram-positive pathogens.[5][6] This substitution opens new avenues for medicinal chemists to fine-tune the pharmacological properties of quinolone-based drugs, potentially leading to compounds with improved efficacy, altered spectra of activity, and a reduced propensity for resistance development.
The Synthetic Keystone: The Gould-Jacobs Reaction
The synthesis of the foundational 4-hydroxyquinoline core from an aniline precursor is most classically achieved through the Gould-Jacobs reaction.[2][7][8] This robust and versatile method provides a direct pathway to the quinolone scaffold, which can then be further functionalized to yield the desired antibacterial agent.
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation afford the 4-quinolinone structure. The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[7]
Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.
From Precursor to Potent Antibiotic: A Generalized Synthetic Workflow
The transformation of this compound into a clinically relevant antibacterial agent involves a series of strategic chemical modifications. The following workflow outlines a generalized pathway for the synthesis of a 6-aminoquinolone antibacterial agent, drawing parallels from established fluoroquinolone syntheses, such as that of ciprofloxacin.[1][9][10]
Caption: Generalized workflow for the synthesis of a 6-aminoquinolone antibacterial agent.
Application Protocol: Synthesis of a Representative 6-Aminoquinolone
This protocol provides a detailed methodology for the laboratory-scale synthesis of a generic 6-aminoquinolone antibacterial agent, starting from a 6-nitro-substituted aniline.
Part 1: Synthesis of the this compound Core
Step 1: Condensation of 4-Nitroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point inert solvent (e.g., Dowtherm A).
-
Heat the mixture to approximately 250°C to induce intramolecular cyclization. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
-
Filter the solid product, wash with the non-polar solvent, and dry.
Step 3: Saponification
-
Suspend the dried ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxy-6-nitroquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Reduction of the Nitro Group
-
Suspend the 4-hydroxy-6-nitroquinoline-3-carboxylic acid in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.
-
Reflux the mixture until the reduction is complete (monitored by TLC).
-
Cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 6-amino-4-hydroxyquinoline-3-carboxylic acid.
-
Filter, wash with water, and dry the product.
Part 2: Functionalization to the Final Antibacterial Agent
Step 5: N-1 Alkylation
-
Suspend the 6-amino-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K2CO3) and the desired alkylating agent (e.g., cyclopropyl bromide for a ciprofloxacin analog).
-
Heat the reaction mixture to facilitate the alkylation at the N-1 position. Monitor by TLC.
-
After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter, wash, and dry.
Step 6: C-7 Nucleophilic Substitution
-
The 7-position of the quinolone ring is often activated for nucleophilic substitution (e.g., as a chloro or fluoro derivative). If not already present from the starting aniline, this functionality needs to be introduced.
-
Dissolve the N-1 alkylated intermediate in a solvent like dimethyl sulfoxide (DMSO).
-
Add the desired cyclic amine (e.g., piperazine) and heat the mixture.[1] Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the final 6-aminoquinolone product.
-
Filter the solid, wash with water and an organic solvent like acetone, and then dry to obtain the purified antibacterial agent.[11]
Mechanism of Action: Targeting Bacterial DNA Synthesis
Quinolone antibiotics, including the 6-amino derivatives, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][12] These enzymes are crucial for DNA replication, repair, and recombination. By forming a ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[12] This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
Caption: The mechanism of action of 6-aminoquinolones targeting bacterial DNA synthesis.
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-aminoquinolones is intricately linked to the nature and position of various substituents on the quinolone core.
| Position | Substituent Effect on Antibacterial Activity |
| N-1 | A cyclopropyl group often confers potent activity against Gram-negative bacteria.[2] |
| C-3 | A carboxylic acid group is essential for binding to the DNA gyrase/topoisomerase IV-DNA complex.[11] |
| C-6 | An amino group, as a replacement for fluorine, can maintain good antibacterial activity, particularly against Gram-positive bacteria.[3][5] |
| C-7 | A five or six-membered nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) significantly enhances the spectrum and potency of the antibacterial agent.[13] |
| C-8 | Small alkyl or methoxy groups can modulate the activity, with a methyl group in conjunction with a C-6 amino group showing enhanced Gram-positive activity.[5] |
Antibacterial Spectrum and Potency
Derivatives of 6-aminoquinolone have demonstrated promising in vitro activity against a range of bacterial pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for some 6-aminoquinolone derivatives compared to ciprofloxacin.
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-Aminoquinolone Derivative 18g * | Gram-negative bacteria (mean) | 0.45 | [3] |
| Gram-positive bacteria (mean) | 0.66-0.76 | [3] | |
| 6-Amino-8-methylquinolone Derivative 19v ** | Staphylococcus aureus (MRSA) | 0.25 | [5] |
| Staphylococcus aureus (Ciprofloxacin-resistant) | 0.5 | [5] | |
| Ciprofloxacin | Escherichia coli | ≤0.008 - 32 | [14][15] |
| Staphylococcus aureus | 0.12 - >128 | [14] |
*Derivative 18g: 1-cyclopropyl-6-amino-8-chloro-7-(thiomorpholino)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[3] **Derivative 19v: 1-cyclopropyl-6-amino-8-methyl-7-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[5]
Protocol: In Vitro Antibacterial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro potency of a novel antibacterial agent.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the synthesized 6-aminoquinolone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Conclusion
The exploration of 6-aminoquinolones represents a promising frontier in the battle against antibiotic resistance. By moving beyond the conventional fluoroquinolone structure, researchers can unlock new possibilities for developing antibacterial agents with enhanced properties. The synthetic pathways, spearheaded by the versatile Gould-Jacobs reaction, provide a robust framework for the creation of a diverse library of 6-aminoquinolone derivatives. The continued investigation into the structure-activity relationships of these compounds will undoubtedly fuel the discovery of next-generation antibiotics with the potential for significant clinical impact.
References
-
Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973–982. [Link]
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Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445. [Link]
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Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link]
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Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. [Link]
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Der Pharma Chemica. (2014). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 6(5), 241-246. [Link]
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Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
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MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(4), M1163. [Link]
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Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]
-
ResearchGate. (2019). A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. [Link]
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Schmitz, F. J., & Fluit, A. C. (2001). In Vitro Activities of Six Quinolones and Mechanisms of Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococci. Antimicrobial agents and chemotherapy, 45(11), 3253–3256. [Link]
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Preprints.org. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
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Moussaoui, O., Salo-Ahen, O. M., Kandri Rodi, Y., & Chakroune, S. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Scientia pharmaceutica, 88(4), 57. [Link]
-
Pierini, M., & Cecchetti, V. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, nucleotides & nucleic acids, 19(8), 1327–1336. [Link]
-
ResearchGate. (2014). Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. [Link]
-
Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - One. [Link]
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Cecchetti, V., Tabarrini, O., Sabatini, S., Miao, H., Filipponi, E., & Fravolini, A. (1999). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-ethyl- and 6-amino-8-methoxyquinolones. Bioorganic & medicinal chemistry, 7(11), 2465–2471. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2268-2283. [Link]
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ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]
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ResearchGate. (2018). MIC values (mg/mL) of antimicrobial agents against E. coli strains. [Link]
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Application Notes and Protocols for the Derivatization of Fatty Acids with 6-Aminoquinolin-4-ol for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating the Role of Fatty Acids in Biological Systems
Fatty acids (FAs) are fundamental building blocks of lipids and play critical roles in a myriad of biological processes, from energy storage and membrane structure to cellular signaling. The accurate quantification of individual fatty acids in complex biological matrices is therefore of paramount importance in metabolic research, drug development, and clinical diagnostics. However, the inherent physicochemical properties of fatty acids—specifically their lack of a strong chromophore or fluorophore—present a significant analytical challenge for their detection by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
To overcome this limitation, derivatization of the carboxylic acid functional group with a fluorescent tag is a widely employed strategy to enhance detection sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the derivatization of fatty acids using 6-Aminoquinolin-4-ol, a fluorescent labeling agent, to enable their sensitive quantification by HPLC with fluorescence detection.
The Chemistry of Derivatization: A Closer Look
The derivatization of fatty acids with this compound proceeds via a carbodiimide-mediated esterification reaction. In this reaction, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used as a coupling agent to facilitate the formation of an ester linkage between the carboxylic acid group of the fatty acid and the hydroxyl group of this compound.
The reaction mechanism, as illustrated below, involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of this compound, leading to the formation of the fluorescent fatty acid ester and a urea byproduct. The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can further enhance the reaction rate.
Caption: Carbodiimide-mediated esterification of a fatty acid with this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a comprehensive guide for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | ≥98% | Commercially Available |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |
| Fatty Acid Standards | ≥99% | Nu-Chek Prep, Inc. |
| Anhydrous Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water, HPLC Grade | Fisher Scientific | |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Nitrogen Gas, High Purity |
Derivatization Procedure
-
Preparation of Reagents:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous dichloromethane.
-
Coupling Agent: Prepare a 20 mg/mL solution of DCC in anhydrous dichloromethane.
-
Catalyst: Prepare a 5 mg/mL solution of DMAP in anhydrous dichloromethane.
-
Fatty Acid Standard/Sample: Prepare a 1 mg/mL solution of the fatty acid standard or extracted sample in anhydrous dichloromethane.
-
-
Derivatization Reaction:
-
In a clean, dry 2 mL glass vial, add 100 µL of the fatty acid standard or sample solution.
-
Add 200 µL of the this compound solution.
-
Add 50 µL of the DMAP solution.
-
Initiate the reaction by adding 100 µL of the DCC solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 hours in the dark.
-
-
Sample Quenching and Preparation for HPLC:
-
After the incubation period, add 500 µL of HPLC grade water to quench the reaction.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the vial at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) containing the derivatized fatty acids to a new vial.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for HPLC analysis.
-
Caption: Experimental workflow for the derivatization of fatty acids.
HPLC Analysis
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be to start at 80% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration. The exact gradient may need to be optimized depending on the specific fatty acids of interest.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detection:
-
Excitation Wavelength: Based on the fluorescence properties of similar quinoline derivatives, an excitation wavelength in the range of 340-370 nm is recommended.[3]
-
Emission Wavelength: An emission wavelength in the range of 430-470 nm is suggested.[3]
-
Note: The optimal excitation and emission wavelengths for the this compound fatty acid esters should be determined experimentally.
-
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of the results obtained using this protocol, the following validation steps are recommended:
-
Internal Standard: The use of an internal standard (e.g., a fatty acid with an odd-numbered carbon chain that is not present in the sample) is crucial for accurate quantification. The internal standard should be added to the sample prior to the derivatization step to account for any variability in the reaction and sample processing.
-
Calibration Curve: A calibration curve should be generated using a series of known concentrations of fatty acid standards derivatized according to this protocol. The linearity of the response should be assessed, and a correlation coefficient (r²) of >0.99 is desirable.[4][5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. The LOD is typically defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is the concentration with a signal-to-noise ratio of 10.[4][6]
-
Precision and Accuracy: The precision of the method should be evaluated by analyzing replicate samples, and the accuracy should be assessed by analyzing a certified reference material or by performing spike and recovery experiments.
Conclusion
The derivatization of fatty acids with this compound offers a sensitive and robust method for their quantification in various biological and pharmaceutical samples. The protocol outlined in this application note provides a detailed framework for researchers to implement this technique in their laboratories. By following the recommended procedures and validation guidelines, scientists can obtain reliable and accurate data on fatty acid profiles, thereby advancing our understanding of their roles in health and disease.
References
- Majnooni, M. B., Mohammadi, B., & Babaei, A. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate.
- Quinlivan, V. H., Wilson, M. H., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 58(5), 1014–1026.
-
Majnooni, M. B., Mohammadi, B., & Babaei, A. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. Available at: [Link]
-
Quinlivan, V. H., Wilson, M. H., & Farber, S. A. (2017). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers[S]. Semantic Scholar. Available at: [Link]
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Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]
-
Fisher Scientific. (2012). SAFETY DATA SHEET - 6-Aminoquinoline. Retrieved from [Link]
-
Quinlivan, V. H., Wilson, M. H., & Farber, S. A. (2017). An HPLC-CAD/Fluorescence Lipidomics Platform Using Fluorescent Fatty Acids as Metabolic Tracers. ResearchGate. Available at: [Link]
- Nishino, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17618.
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Al-Rimawi, F. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. DSpace at An-Najah National University. Available at: [Link]
- Li, D., et al. (2011). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC with fluorescence detection and its application to Lycium barbarum seed oil. Food Chemistry, 125(3), 1365-1372.
-
Al-Rimawi, F. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. Available at: [Link]
-
Kılıç, T., & Can, N. Ö. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Available at: [Link]
-
Angene. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Retrieved from [Link]
- Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2244-2256.
- Vovk, I., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food technology and biotechnology, 50(2), 224–231.
-
Gläser, R., et al. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Available at: [Link]
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Robbins, R. J. (2003). Application of HPLC in the Analysis of Phenols, Phenolic Acids, and Tannins. Current Protocols in Food Analytical Chemistry. Available at: [Link]
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Nishino, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]
-
Angene. (n.d.). Unlock the Potential of 6-Aminoquinoline: A Versatile Chemical Intermediate for Research and Development. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminoquinoline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]
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OHSU. (n.d.). Fluorochrome Peak Excitation and Emission Wavelengths. Retrieved from [Link]
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PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
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Application Note: 6-Aminoquinolin-4-ol as a Novel Fluorescent Probe for the Analysis of Acidic Organelles by Flow Cytometry
Introduction
Flow cytometry is a powerful high-throughput technique for single-cell analysis, relying on the use of fluorescent probes to identify and characterize cellular subpopulations.[1] While a vast array of fluorescent dyes and antibody conjugates are available, the development of novel functional probes that report on the physiological state of a cell remains a key area of research.[2][3] 6-Aminoquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are known for their diverse biological activities and interesting photophysical properties, with many exhibiting fluorescence that is sensitive to their local environment.[4][5] This application note describes a hypothetical application of this compound as a novel, cell-permeable fluorescent probe for the analysis of acidic organelles, such as lysosomes, by flow cytometry.
Based on the known chemistry of hydroxyquinolines, we propose that this compound can function as a weak base that accumulates in cellular compartments with low pH. In its unprotonated state, the molecule is expected to be weakly fluorescent. However, upon accumulation in an acidic environment, protonation of the quinoline ring is hypothesized to cause a significant increase in fluorescence quantum yield, making it a useful tool for identifying and characterizing cells with active lysosomal compartments.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as a pH-sensitive fluorescent probe is based on the principle of photoinduced electron transfer (PET) and the modulation of the electronic properties of the quinoline ring upon protonation. In its neutral state at physiological pH (~7.4), the lone pair of electrons on the amino group can quench the fluorescence of the quinoline core.
Upon traversing the cell membrane and accumulating in an acidic organelle, the nitrogen atom in the quinoline ring becomes protonated. This protonation is expected to increase the electron-accepting ability of the quinoline ring, thereby inhibiting the PET quenching process and leading to a significant enhancement of fluorescence. This "turn-on" fluorescence response is directly proportional to the proton concentration, allowing for the detection of acidic compartments within the cell.
Figure 1: Proposed mechanism of this compound as a pH-sensitive probe.
Hypothetical Photophysical Properties
| Parameter | Hypothesized Value | Recommended Instrument Configuration |
| Excitation Maximum (λex) | ~405 nm | Violet Laser |
| Emission Maximum (λem) | ~480 nm (in acidic conditions) | 450/50 nm Bandpass Filter (e.g., "Pacific Blue" or "BV421" channel) |
| Molar Extinction Coefficient | > 10,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | Low in neutral pH, >0.3 in acidic pH | |
| Solubility | Soluble in DMSO and Methanol | Prepare concentrated stock in DMSO |
Experimental Protocol
This protocol provides a general guideline for the use of this compound for the analysis of cellular acidification in a model cell line (e.g., Jurkat cells). Optimization may be required for other cell types.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Jurkat cells (or other suspension cell line)
-
Flow cytometer with a 405 nm (violet) laser
Protocol Workflow:
Figure 2: Experimental workflow for staining cells with this compound.
Step-by-Step Method:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, thaw the stock solution and prepare a working staining solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration range of 1-10 µM. It is recommended to perform a titration to determine the optimal concentration for your cell type.
-
-
Cell Preparation:
-
Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.
-
Harvest the cells by centrifugation (300 x g, 5 minutes).
-
Wash the cells once with PBS and resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add the working staining solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with PBS to remove any unbound probe.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in PBS for flow cytometric analysis.
-
Acquire data on a flow cytometer equipped with a 405 nm violet laser.
-
Collect fluorescence emission using a bandpass filter appropriate for the hypothesized emission spectrum (e.g., 450/50 nm).
-
Ensure to set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and dead cells.[6]
-
Validation Strategy and Controls
As this compound is a novel, hypothetical probe, a thorough validation is essential.[7][8] The following controls and experiments are recommended:
-
Unstained Control: An aliquot of unstained cells should be run to set the background fluorescence and establish the negative population gate.
-
Concentration Titration: Test a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration that provides a bright signal with minimal cytotoxicity.
-
Time Course: Evaluate different incubation times to find the shortest time required to achieve stable staining.
-
pH Calibration: To confirm the pH-dependent fluorescence, cells can be treated with ionophores such as nigericin and monensin in buffers of varying pH to equilibrate the intracellular and extracellular pH. This will allow for the generation of a calibration curve of fluorescence intensity versus pH.
-
Co-staining with a Known Lysosomal Probe: To verify the localization of this compound to acidic organelles, co-stain with a commercially available lysosomotropic dye (e.g., LysoTracker™ Red) and analyze by fluorescence microscopy or a spectral flow cytometer.
-
Cytotoxicity Assay: Assess the effect of the probe on cell viability and proliferation using standard assays (e.g., trypan blue exclusion, MTT assay) to ensure that the staining conditions are not toxic to the cells.
Data Analysis
Flow cytometry data can be analyzed using appropriate software. A histogram of the fluorescence intensity from the 450/50 nm channel will reveal the distribution of this compound staining within the cell population. A positive gate can be set based on the unstained control. The percentage of positive cells and the mean fluorescence intensity (MFI) of the positive population can be used to quantify the level of cellular acidification.
Conclusion
This application note presents a hypothetical framework for the use of this compound as a novel fluorescent probe for the analysis of acidic organelles by flow cytometry. Based on the chemical structure and the known properties of quinoline derivatives, we propose that this compound could serve as a valuable tool for studying cellular processes such as autophagy, endocytosis, and lysosomal function. The provided protocol and validation strategy offer a starting point for researchers interested in exploring the potential of this and other novel fluorescent probes in the field of single-cell analysis. It is imperative to experimentally determine the photophysical properties and validate the biological performance of this compound before its routine use in flow cytometry applications.
References
-
Biocompare. (2023). Flow Cytometry Principles, Protocol Steps, and Practical Tips. [Link]
-
FluoroFinder. (2024). New Fluorescent Dyes of 2024. [Link]
-
Bio-Rad Antibodies. (n.d.). Which fluorophores are useful for flow cytometry?. [Link]
-
Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2016). Flow cytometry: basic principles and applications. Critical Reviews in Biotechnology, 37(2), 163-176. [Link]
-
Bio-Rad Antibodies. (n.d.). Introduction to Flow Cytometry Basics. [Link]
-
Puch-Solis, R., et al. (2017). A novel fluorescent probe-based flow cytometric assay for mineral-containing nanoparticles in serum. Journal of immunological methods, 449, 28-36. [Link]
-
FluoroFinder. (2024). Functional Probes for Flow Cytometry. [Link]
- CLSI. (2021). Validation of Assays Performed by Flow Cytometry; Approved Guideline—Second Edition. CLSI document H62.
-
Current Protocols. (2023). Flow Cytometry Method Validation Protocols. [Link]
-
PeploBio. (n.d.). Flow Cytometry Assay Development & Validation. [Link]
-
ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines.... [Link]
-
PubChem. (n.d.). 6-Aminoquinoline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new quinoline-derived highly-sensitive fluorescent probe for the detection of hydrazine with excellent large-emission-shift ratiometric response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
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- 7. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
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Application Notes & Protocols: Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution
Abstract: The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] Nucleophilic Aromatic Substitution (SNAr) stands out as the most direct and versatile strategy for the synthesis of these vital compounds. This guide provides an in-depth exploration of the SNAr mechanism for synthesizing 4-aminoquinoline derivatives, detailing the foundational principles, reaction optimization, and a series of robust, field-tested protocols suitable for both conventional and modern synthetic setups. It is intended for researchers, chemists, and drug development professionals seeking to efficiently generate libraries of these high-value molecules.
Foundational Principles: The SNAr Reaction on the Quinoline Core
The synthesis of 4-aminoquinolines via SNAr hinges on the reaction between an amine nucleophile and a quinoline ring bearing a suitable leaving group at the C4 position, most commonly a halogen like chlorine. The inherent electronic properties of the quinoline ring system are critical to the success of this transformation.
Causality Behind Reactivity: The nitrogen atom within the quinoline ring acts as a powerful electron-withdrawing group, which significantly reduces the electron density across the aromatic system, particularly at the C2 and C4 positions. This electron deficiency, or electrophilicity, makes the C4 carbon highly susceptible to attack by an electron-rich nucleophile, such as a primary or secondary amine.[3] The reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent expulsion of the leaving group (e.g., chloride ion) restores the aromaticity of the ring, yielding the stable 4-aminoquinoline product.
The stability of the Meisenheimer complex, which is the cornerstone of the reaction's feasibility, is enhanced by the ability of the quinoline nitrogen to delocalize the negative charge. The choice of a good leaving group at the C4 position is paramount; halogens, particularly chlorine, are ideal due to their ability to stabilize the negative charge in the transition state and act as a competent leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline.
Core Synthetic Strategies & Experimental Protocols
The functionalization of 4-chloroquinoline derivatives can be achieved through several reliable methods. The choice of protocol often depends on the available equipment, the scale of the reaction, and the reactivity of the specific amine nucleophile. Below are three validated protocols, progressing from conventional to advanced techniques.
Protocol 1: Conventional Synthesis via Thermal Heating
This method is a straightforward and widely accessible approach involving the reaction of a 4-chloroquinoline with an amine in a suitable high-boiling solvent. It is particularly effective for routine synthesis where reaction time is not the primary constraint.
Principle: The reactants are heated at reflux to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction. Isopropanol is a common solvent choice as it effectively dissolves the reactants and has a suitable boiling point.[3]
Materials & Equipment:
-
4-chloroquinoline derivative (1.0 eq)
-
Substituted aniline or aliphatic amine (1.2 - 1.5 eq)
-
Isopropanol (or other suitable high-boiling solvent like DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) setup for reaction monitoring
Step-by-Step Methodology:
-
To a round-bottom flask, add the 4-chloroquinoline derivative (1.0 eq) and the chosen amine (1.2 eq).[3]
-
Add a sufficient volume of isopropanol to dissolve the reactants (e.g., 5-10 mL per gram of 4-chloroquinoline).
-
Heat the mixture to reflux (approximately 82 °C for isopropanol) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase). The reaction is typically complete within 5-24 hours, depending on the nucleophilicity of the amine.[1][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Accelerated Synthesis via Microwave Irradiation
Microwave-assisted synthesis offers a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes and often leading to higher yields and cleaner reaction profiles.[1][3]
Principle: Microwave irradiation directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and pressure within a sealed vessel, which dramatically accelerates the rate of reaction.[3] Many reactions can even be performed solvent-free.
Materials & Equipment:
-
4-chloroquinoline derivative (1.0 eq)
-
Desired amine (1.5 eq)
-
Microwave reaction vial with a snap cap
-
Dedicated microwave reactor
-
DMSO (if a solvent is required)
Step-by-Step Methodology:
-
In a microwave vial, combine the 4-chloroquinoline derivative (1.0 eq) and the desired amine (1.5 eq).[3] For many reactions, this can be performed solvent-free. If a solvent is needed, DMSO is an excellent choice for microwave SNAr reactions.[2]
-
Seal the vial securely.
-
Place the vial in the microwave reactor and program the instrument. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a short period (e.g., 10-30 minutes).[2][3]
-
After the reaction is complete, ensure the vial is cooled to room temperature before opening.
-
Work-up: The product can often be isolated by precipitation upon the addition of water to the reaction mixture, followed by filtration. Alternatively, perform an extraction with a suitable organic solvent as described in Protocol 1.
-
Purification & Characterization: Purify the crude product by recrystallization or column chromatography and characterize as detailed previously.
Protocol 3: Advanced Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or substrates requiring milder conditions, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative. This method allows for the formation of C-N bonds with a broader substrate scope than traditional SNAr.[3]
Principle: A palladium catalyst and a phosphine ligand form a complex that facilitates the coupling of the 4-chloroquinoline with the amine under basic conditions. This method avoids the high temperatures often required for conventional SNAr.
Materials & Equipment:
-
4-chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, deoxygenated solvent, followed by the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and the base.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[3]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification & Characterization: Purify and characterize as described in the preceding protocols.
Data Presentation: Method Comparison and Yields
The choice of synthetic method has a significant impact on reaction outcomes. The following tables summarize these differences and provide examples of successfully synthesized derivatives.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Buchwald-Hartwig Coupling |
| Typical Time | 5 - 24 hours[1][3] | 10 - 30 minutes[2][3] | 2 - 12 hours |
| Typical Temp. | 80 - 150 °C[1] | 120 - 180 °C[2] | 80 - 110 °C[3] |
| Typical Yields | Moderate to Good | Good to Excellent (often >80%)[2] | Good to Excellent |
| Advantages | Simple equipment, well-established | Rapid, high yields, clean reactions | Mild conditions, broad scope |
| Disadvantages | Long reaction times, potential side products | Requires specialized equipment | Requires inert atmosphere, expensive catalysts |
Table 2: Examples of Synthesized 4-Aminoquinoline Derivatives
| Starting Material | Amine Nucleophile | Method | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Conventional | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | >80% | [6] |
| 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | Conventional | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | >80% | [6] |
| 4,7-Dichloroquinoline | 3-Aminopropan-1-ol | Microwave | 3-((7-chloroquinolin-4-yl)amino)propan-1-ol | 95% | [2] |
| 4-Chloro-6,7-dimethoxyquinoline | Aniline | Conventional | N-phenyl-6,7-dimethoxyquinolin-4-amine | ~90% | [3] |
General Experimental Workflow
The overall process, from initial reaction setup to the final validated product, follows a logical and systematic sequence. This workflow ensures reproducibility and the isolation of a pure, well-characterized compound.
Caption: General Workflow for Synthesis and Purification of 4-Aminoquinolines.
Therapeutic Significance and Applications
The protocols described herein provide access to a class of compounds with immense therapeutic value. 4-Aminoquinoline derivatives are the basis for widely used antimalarial drugs such as Chloroquine, Hydroxychloroquine, and Amodiaquine.[7][8] Beyond malaria, this scaffold has been successfully exploited to develop agents with a broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, making these synthetic routes crucial for ongoing drug discovery efforts.[1][2][9]
References
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-
Wikipedia. (2023). 4-Aminoquinoline. Retrieved from [Link]
- Romero, A. H., et al. (2025).
- Romero, A. H., et al. (2025).
- Kumar, A., et al. (2011).
- Singh, A., et al. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- Al-Humaidi, J. Y., et al. (2023).
- Burgess, K., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC - PubMed Central.
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH.
- Sánchez, J., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Krstulović, L., et al. (2011). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Singh, S., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works.
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Application Notes and Protocols: Leveraging Quinoline Derivatives for Advanced Bacterial Imaging
Introduction
The rapid and accurate detection of bacteria is paramount in clinical diagnostics, food safety, and environmental monitoring. Traditional methods like gram-staining and plate counting, while foundational, are often time-consuming and may not be suitable for living cells.[1] Fluorescence microscopy, employing targeted fluorescent probes, has emerged as a powerful alternative, offering high sensitivity, real-time imaging capabilities, and the ability to visualize bacteria in their native environments.[2][3] Among the diverse array of fluorescent probes, quinoline derivatives have garnered significant attention due to their versatile photophysical properties, synthetic tractability, and potent antibacterial activities.[4][5][6] This guide provides an in-depth exploration of the principles and protocols for utilizing quinoline-based probes in bacterial imaging, tailored for researchers, scientists, and drug development professionals.
Principles of Quinoline-Based Bacterial Imaging
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of fluorescent probes.[4][5] The unique electronic structure of the quinoline nucleus allows for facile tuning of its photophysical properties through chemical modification.[7][8] This adaptability enables the rational design of probes with specific excitation and emission wavelengths, large Stokes shifts, and high quantum yields, all of which are critical for high-quality fluorescence imaging.[4][9]
The mechanisms by which quinoline derivatives selectively target and illuminate bacteria are multifaceted and can be broadly categorized as follows:
-
Targeting Bacterial Cell Wall Components: The bacterial cell wall presents a unique and accessible target for fluorescent probes.[2]
-
Gram-Positive Bacteria: The thick peptidoglycan layer and negatively charged teichoic acids of Gram-positive bacteria offer prime binding sites for quinoline probes functionalized with cationic moieties, such as quaternary ammonium groups.[1][10] This interaction is often driven by electrostatic and hydrophobic forces.[1][10]
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which can be specifically targeted by certain quinoline derivatives.[1]
-
-
Enzyme-Activated Probes: Some quinoline probes are designed to be "off-on" sensors, where their fluorescence is quenched until they are acted upon by a specific bacterial enzyme. A notable example is the use of nitroreductase (NTR) as a trigger.[2] Many pathogenic bacteria express NTR, which can reduce a nitro group on the quinoline probe, leading to a conformational change that restores fluorescence.[10] This strategy provides high specificity for certain bacterial species.
-
Aggregation-Induced Emission (AIE): AIE-based probes are non-fluorescent in solution but become highly emissive upon aggregation.[1][10] When these probes bind to the bacterial surface, their aggregation is induced, leading to a strong fluorescent signal. This "light-up" effect minimizes background fluorescence and enhances signal-to-noise ratios.[10]
Featured Quinoline Probes for Bacterial Imaging
The versatility of the quinoline scaffold has led to the development of a wide range of probes with distinct properties and applications. Below is a summary of representative quinoline-based probes.
| Probe Type | Target | Mechanism of Action | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| Cationic Quinolinium Probes | Gram-Positive Bacteria (Teichoic Acid) | Electrostatic and hydrophobic interactions | ~375 | ~537 | Selective for Gram-positive bacteria.[1] |
| Nitroreductase-Activated Probes | Bacterial Nitroreductase (NTR) | Enzyme-triggered fluorescence "turn-on" | Varies | Varies | High selectivity for NTR-expressing bacteria.[2] |
| AIE-Based Quinoline Probes | Bacterial Surface | Aggregation-Induced Emission | ~430 | ~549 | Low background, high signal-to-noise.[1][10] |
| Broad-Spectrum Quinoline Dyes | General Bacterial Structures | Intercalation or non-specific binding | Varies | Varies | Can stain both Gram-positive and Gram-negative bacteria.[11][12] |
Experimental Protocols
Protocol 1: General Staining of Bacteria with a Quinoline-Based Probe
This protocol provides a general framework for staining both Gram-positive and Gram-negative bacteria using a suitable quinoline derivative.
Workflow for General Bacterial Staining
Caption: Workflow for differentiating bacterial types.
Procedure:
-
Follow the steps outlined in Protocol 1, using a quinoline probe known for its selectivity towards Gram-positive bacteria. [1][10]2. For a control, a mixed culture of a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacteria can be used.
-
During imaging, Gram-positive bacteria should exhibit strong fluorescence, while Gram-negative bacteria will show minimal or no fluorescence. [10]
Data Analysis and Interpretation
-
Image Quantification: Software such as ImageJ or CellProfiler can be used to quantify fluorescence intensity, bacterial cell size, and morphology.
-
Colocalization Analysis: When using multiple fluorescent probes, colocalization analysis can reveal the spatial relationship between different cellular components.
-
Controls: Appropriate controls are essential for validating the specificity of the staining. These include:
-
Unstained bacteria: To assess autofluorescence.
-
Bacteria treated with the vehicle (e.g., DMSO): To rule out any effects of the solvent.
-
For enzyme-activated probes: Bacteria known to lack the target enzyme, or the use of an enzyme inhibitor. [10]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Probe concentration too low. | Increase probe concentration incrementally. [13][14] |
| Incubation time too short. | Increase incubation time. [13] | |
| Photobleaching. | Minimize exposure to excitation light; use an anti-fade mounting medium. [14][15] | |
| High background fluorescence | Probe concentration too high. | Decrease probe concentration. [13][14] |
| Inadequate washing. | Increase the number and duration of wash steps. [13] | |
| Autofluorescence from media components. | Image bacteria in a minimal, non-autofluorescent buffer. [15] | |
| Non-specific staining | Probe is not specific enough. | Validate the probe with known positive and negative controls. [13] |
| Probe is aggregating. | Ensure the probe is fully dissolved before use; consider using a different solvent. | |
| Cell death or altered morphology | Probe is toxic at the concentration used. | Perform a viability assay (e.g., with propidium iodide) and reduce probe concentration if necessary. |
Conclusion
Quinoline derivatives represent a powerful and versatile class of fluorescent probes for bacterial imaging. [4]Their tunable photophysical properties and diverse targeting mechanisms enable a wide range of applications, from basic research into bacterial cell biology to the development of new diagnostic and therapeutic strategies. [2][5][10]By following the protocols and guidelines outlined in this document, researchers can effectively harness the potential of these valuable tools.
References
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Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - Frontiers. (n.d.). Retrieved from [Link]
-
Recent Progress in Identifying Bacteria with Fluorescent Probes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent progress in fluorescent probes for bacteria - Chemical Society Reviews (RSC Publishing). (2021). Retrieved from [Link]
-
Recent Progress in Identifying Bacteria with Fluorescent Probes - MDPI. (2022). Retrieved from [Link]
-
Synthesis of quinoline derivatives for fluorescent imaging certain bacteria | CoLab. (n.d.). Retrieved from [Link]
-
Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - ResearchGate. (2022). Retrieved from [Link]
-
Synthesis of quinoline derivatives for fluorescent imaging certain bacteria - PubMed. (2012). Retrieved from [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging - PubMed. (2020). Retrieved from [Link]
-
Strategies of Detecting Bacteria Using Fluorescence-Based Dyes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging - ResearchGate. (2020). Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Retrieved from [Link]
-
Benzimidazole quinoline derivatives An effective green fluorescent dye for bacterial imaging. (n.d.). Retrieved from [Link]
-
Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA - ResearchGate. (n.d.). Retrieved from [Link]
-
Antibiotics-based fluorescent probes for selective labeling of Gram-negative and Gram-positive bacteria in living microbiotas - ResearchGate. (2018). Retrieved from [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications | 9 | Small - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]
-
Live Cell Fluorescence Microscopy to Study Microbial Pathogenesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Retrieved from [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - NIH. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed. (2024). Retrieved from [Link]
-
Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Development of a Universal Fluorescent Probe for Gram-Positive Bacteria - PubMed. (2019). Retrieved from [Link]
-
Pyrroloquinoline quinone - Wikipedia. (n.d.). Retrieved from [Link]
-
Troubleshooting | Fluorescence: Detection - YouTube. (2024). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019). Retrieved from [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. (n.d.). Retrieved from [Link]
-
A New Quinoline-Based Fluorescent Probe for Cd(2+) and Hg(2+) With an Opposite Response in a 100% Aqueous Environment and Live Cell Imaging - PubMed. (2016). Retrieved from [Link]
-
Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. (2024). Retrieved from [Link]
-
Biologically active Quinoline derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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- 3. Recent progress in fluorescent probes for bacteria - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]
- 11. Synthesis of quinoline derivatives for fluorescent imaging certain bacteria | CoLab [colab.ws]
- 12. Synthesis of quinoline derivatives for fluorescent imaging certain bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
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- 15. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Aminoquinolin-4-ol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Aminoquinolin-4-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Conrad-Limpach-Knorr synthesis is a widely used and adaptable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[1][2][3][4] For this compound, this typically involves the condensation of a p-phenylenediamine derivative with a β-ketoester, followed by a thermal cyclization.[1][5]
Q2: What are the recommended starting materials for the synthesis of this compound?
The typical starting materials are:
-
Aniline derivative: 1,4-Phenylenediamine or a protected version like 4-aminoacetanilide. Using a protected amine can prevent unwanted side reactions at the amino group.
-
β-ketoester: Ethyl acetoacetate is a common and cost-effective choice.[1][5]
Q3: What are the critical reaction parameters to control for a successful synthesis?
The key parameters that significantly influence the yield and purity of this compound are:
-
Temperature: The initial condensation is typically carried out at a lower temperature, while the subsequent cyclization requires high temperatures, often in the range of 250°C.[6][7]
-
Solvent: For the high-temperature cyclization step, a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial to ensure even heat distribution and prevent charring.[6]
-
Catalyst: The initial condensation can be catalyzed by a small amount of acid, such as sulfuric acid or p-toluenesulfonic acid.[1]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and straightforward technique to monitor the reaction's progress.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Decomposition of product: Excessively high temperatures during cyclization can lead to degradation.[9] | Carefully control the temperature during the cyclization step. Use a high-boiling, inert solvent for better temperature regulation.[6] | |
| Side reactions: Formation of the isomeric 2-hydroxyquinoline (Knorr product) can occur at higher condensation temperatures.[1][10] | Maintain a lower temperature during the initial condensation of the aniline and β-ketoester to favor the formation of the desired 4-hydroxyquinoline precursor.[1] | |
| Product is a dark, tarry solid | Charring: This is a common issue in high-temperature reactions, especially if the heating is uneven.[11] | Use a high-boiling solvent like mineral oil and ensure vigorous stirring to maintain a homogeneous temperature throughout the reaction mixture.[6] |
| Oxidation: The amino group is susceptible to oxidation, especially at high temperatures. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] | |
| Difficulty in Purification | Presence of starting materials: Incomplete reaction. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. |
| Formation of isomeric byproducts: The Knorr product (2-hydroxyquinoline isomer) can be a significant impurity.[1] | Control the initial condensation temperature to minimize the formation of the Knorr product. Purification can be achieved by column chromatography or recrystallization. | |
| Tarry impurities: Charring during the reaction. | Trituration of the crude product with a suitable solvent (e.g., hot ethanol or acetone) can help remove some of the tarry material before further purification. |
Optimized Protocol for this compound Synthesis
This protocol is based on the principles of the Conrad-Limpach synthesis.
Step 1: Condensation of 4-Aminoacetanilide with Ethyl Acetoacetate
-
In a round-bottom flask, combine 4-aminoacetanilide (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Stir the mixture at 80-90°C for 2 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., mineral oil or Dowtherm A) to 250°C.
-
Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes. Monitor the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation and wash away the high-boiling solvent.
-
Collect the solid product by filtration and wash it thoroughly with hexane.
Step 3: Hydrolysis of the Acetyl Group
-
Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
-
Cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of 7-8.
-
The this compound will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Visual Aids
Reaction Mechanism: Conrad-Limpach Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting common synthesis issues.
References
- de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2003). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of the Brazilian Chemical Society, 14(4), 639-642.
-
Wikipedia. (2023, December 29). Conrad–Limpach synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
- Al-Aabedy, N. K. (2016). Synthesis of Quinoline and derivatives.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
- Adams, R., & Campbell, B. K. (1945). The Search for Superior Drugs for Tropical Diseases. II. Synthetic Studies in the Quinoline and Phenanthroline Series. Skraup and Conrad-Limpach-Knorr Reactions. The Journal of Organic Chemistry, 10(4), 370-376.
-
ResearchGate. (n.d.). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Retrieved from [Link]
- Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 403-406.
- Singh, P., et al. (2005). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 48(10), 3577-3583.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Asres, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(40), 23899-23922.
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1978). An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline. Retrieved from [Link]
-
Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]
-
PubMed. (2002). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]
-
ResearchGate. (2025). 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses. Retrieved from [Link]
-
Centurion University. (n.d.). Skraup synthesis of Quinoline. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
- Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.
-
PLoS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Aminoquinolin-4-ol
Welcome to the comprehensive technical support center for the synthesis of 6-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction
This compound is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, can be challenging, often plagued by issues such as low yields, formation of regioisomers, and difficult purification. This guide provides a structured approach to understanding and overcoming these obstacles.
The primary synthetic routes to 4-hydroxyquinolines, including this compound, are the Conrad-Limpach and Gould-Jacobs reactions.[1][2] Both methods involve the condensation of an aniline derivative with a β-dicarbonyl compound, followed by a high-temperature thermal cyclization.[3][4] Understanding the nuances of these reactions is key to successful synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields can typically be attributed to one or more of the following factors:
-
Incomplete Cyclization: The thermal cyclization step often requires very high temperatures (around 250°C), and insufficient heat can lead to an incomplete reaction.[5][6]
-
Side Reactions and Decomposition: Conversely, excessively high temperatures can cause decomposition of the starting materials or the final product, as well as the formation of tar-like byproducts.[1][7]
-
Sub-optimal Solvent Choice: The use of an appropriate high-boiling, inert solvent is crucial for efficient heat transfer and to facilitate the cyclization, with yields of up to 95% being reported with the right solvent.[1]
-
Purity of Reactants: Impurities in the starting aniline or β-ketoester can interfere with the reaction, leading to a variety of side products.
Q2: I am observing the formation of an isomeric product. How can this be avoided?
A2: The formation of regioisomers is a known challenge, particularly in the Conrad-Limpach-Knorr synthesis, where both 2-quinolones and 4-quinolones can be formed. The reaction temperature is a critical parameter; lower temperatures generally favor the formation of the desired 4-quinolone, while higher temperatures can promote the formation of the 2-quinolone isomer.[8] Careful control over the heating profile during cyclization is essential.
Q3: What are the best solvents for the thermal cyclization step?
A3: High-boiling, inert solvents are highly recommended to improve yields. Solvents such as diphenyl ether, mineral oil, or Dowtherm A are commonly used.[1] These solvents ensure uniform heating and can significantly increase the efficiency of the cyclization compared to running the reaction neat.[3] However, their high boiling points can also make them difficult to remove from the final product.[1]
Q4: How can I effectively purify the crude this compound?
A4: Purification can be challenging due to the product's low solubility and the presence of tarry byproducts. Common purification methods include:
-
Recrystallization: If a suitable solvent can be found.
-
Column Chromatography: This can be effective, but the low solubility of the product may require the use of more polar solvent systems like dichloromethane/methanol or ethyl acetate/hexane.[8]
-
Acid-Base Extraction: Given the basicity of the amino group and the acidic nature of the 4-hydroxyl group (in its tautomeric keto form), an acid-base workup can sometimes be used to separate the product from non-polar impurities.
Troubleshooting Guide
This section provides a more in-depth analysis of specific problems you may encounter during the synthesis of this compound, along with their causes and recommended solutions.
Problem 1: Low Yield of the Intermediate Enamine
-
Potential Cause: The initial condensation reaction between the aniline and the β-ketoester is an equilibrium process. Inefficient removal of the water or alcohol byproduct can shift the equilibrium back towards the starting materials.
-
Solution:
-
Azeotropic Removal of Water: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water as it is formed.[5]
-
Acid Catalysis: A catalytic amount of a strong acid, such as a drop of concentrated sulfuric acid, can be used to promote the condensation.[5]
-
Temperature Control: The condensation is often exothermic. Maintaining a moderate temperature (room temperature to slightly elevated) can favor the formation of the enamine.[5]
-
Problem 2: Poor Yield and/or Tar Formation During Cyclization
-
Potential Cause: The high temperatures required for cyclization can lead to thermal decomposition and polymerization of reactants and intermediates, resulting in significant tar formation.[9] This is a common issue in related quinoline syntheses like the Skraup reaction.[9]
-
Solution:
-
Precise Temperature Control: Use a high-boiling solvent and a well-controlled heating mantle or oil bath to maintain the temperature within the optimal range (typically around 250°C). Avoid localized overheating.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.
-
Microwave Synthesis: Microwave-assisted synthesis can be a valuable alternative to conventional heating. It often allows for shorter reaction times and can lead to higher yields and purities by minimizing the formation of byproducts.[10]
-
Table 1: Effect of Cyclization Conditions on Yield
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Expected Outcome | Reference |
| Temperature | Heating without solvent, >280°C | 250°C in diphenyl ether | Increased yield, less decomposition | [1][3] |
| Solvent | Neat (no solvent) | Mineral Oil or Dowtherm A | Yields can increase from <30% to up to 95% | [1] |
| Reaction Time | Too short (<30 min) | 30-60 minutes | Ensures complete cyclization | [5] |
| Atmosphere | Air | Nitrogen or Argon | Minimizes oxidative side products | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Conrad-Limpach Reaction
This protocol is a generalized procedure and may require optimization for your specific setup.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine 1.0 equivalent of 4-aminoaniline with 1.0 equivalent of a suitable β-ketoester (e.g., ethyl acetoacetate).
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[5]
-
Stir the mixture at room temperature for 1-2 hours. The reaction may be slightly exothermic.[5]
-
Remove any water formed and excess solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser and under an inert atmosphere, add the crude intermediate to a high-boiling solvent (e.g., diphenyl ether).[5]
-
Heat the mixture to approximately 250°C with vigorous stirring.[5][6]
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if possible.[5]
-
Cool the reaction mixture. The product will likely precipitate.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to help dissolve the high-boiling reaction solvent.[5]
-
Collect the solid product by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Visualizing the Process
Diagram 1: General Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in synthesis.
References
-
Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]
- Conrad-Limpach Reaction.
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC - NIH. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
Conrad-Limpach reaction - ResearchGate. Available at: [Link]
Sources
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- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Technical Support Center: Purification of 6-Aminoquinolin-4-ol
Welcome to the technical support center for the purification of 6-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. Drawing from established principles of organic chemistry and extensive field experience, this document will explain the "why" behind the "how," ensuring a robust understanding of the purification process.
Understanding the Chemistry: Synthesis and Common Impurities
The most common synthetic route to this compound involves the reduction of a nitro precursor, typically 4-hydroxy-6-nitroquinoline. This transformation, while effective, can lead to a variety of impurities that co-elute or co-crystallize with the desired product.
Typical Synthetic Pathway:
troubleshooting low fluorescence signal with 6-Aminoquinolin-4-ol
Welcome to the technical support center for 6-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low fluorescence signal and other common experimental issues. As your partner in research, we aim to equip you with the scientific rationale behind each troubleshooting step, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a fluorescent molecule belonging to the quinoline family. These compounds are widely utilized as fluorescent probes and intermediates in the synthesis of more complex molecules for various applications, including bio-imaging and drug discovery[1][2]. The fluorescence of quinoline derivatives is often sensitive to their local environment, making them valuable tools for sensing changes in polarity and pH[3][4]. However, this sensitivity also means that experimental conditions must be carefully controlled to achieve a robust and reproducible fluorescence signal.
This guide will walk you through a logical workflow to diagnose and resolve issues with low fluorescence signals in your assays using this compound.
Core Troubleshooting: Diagnosing Low Fluorescence Signal
A weak or absent fluorescence signal is one of the most common challenges encountered in fluorescence-based assays. The following sections are organized to help you systematically identify and address the root cause of the problem, from initial instrument setup to the intricacies of the chemical environment.
Step 1: Verify Instrument Settings
The initial and most critical step in troubleshooting is to ensure that your fluorometer or plate reader is configured correctly for this compound. An incorrect setup is a frequent source of low signal intensity.
Question: What are the correct excitation and emission wavelengths for this compound, and how do I confirm my instrument is set up properly?
Answer: While specific, empirically determined spectral data for this compound is not widely published, we can make a scientifically informed estimation based on the closely related compound, 4-hydroxyquinoline. For 4-hydroxyquinoline in a neutral aqueous solution, the absorption maxima are approximately 230 nm and 316 nm, with a fluorescence emission maximum around 349 nm[5][6].
Recommended Initial Settings (to be optimized):
| Parameter | Recommended Starting Value | Range for Optimization |
| Excitation Wavelength (λex) | 315 nm | 300 - 330 nm |
| Emission Wavelength (λem) | 350 nm | 340 - 370 nm |
Protocol for Optimizing Wavelengths:
-
Prepare a working solution of this compound (e.g., 1-10 µM) in your experimental buffer.
-
Perform an excitation scan: Set the emission wavelength to the estimated maximum (350 nm) and scan a range of excitation wavelengths (e.g., 280-340 nm). The peak of this scan will be your optimal excitation wavelength.
-
Perform an emission scan: Set the excitation to the newly determined optimal wavelength and scan a range of emission wavelengths (e.g., 330-400 nm). The peak of this scan is your optimal emission wavelength.
It is crucial to perform these scans as the local chemical environment can cause shifts in the spectra[7].
Step 2: Assess Reagent Integrity and Concentration
The quality, concentration, and handling of your this compound stock solution are paramount for a successful assay.
Question: My fluorescence signal is still weak after optimizing the instrument settings. Could there be an issue with my this compound?
Answer: Yes, the integrity and concentration of your fluorophore are critical. Consider the following points:
-
Purity and Degradation: this compound, like many organic fluorophores, can degrade over time, especially if exposed to light (photodegradation) or harsh chemical conditions[8]. It is advisable to use a fresh, high-purity stock. If you suspect degradation, consider purifying the compound.
-
Solubility and Storage: 6-Aminoquinoline is moderately soluble in organic solvents like DMSO and methanol but is largely insoluble in water[1]. Ensure your stock solution is fully dissolved. Store stock solutions in a dark, dry place, and for long-term storage, consider aliquoting and freezing at -20°C or below to minimize freeze-thaw cycles.
-
Concentration Verification: An inaccurate concentration of your working solution will directly impact the fluorescence intensity. Verify the concentration of your stock solution using UV-Vis spectrophotometry if the molar absorptivity is known or can be estimated.
Workflow for Preparing a Reliable Working Solution:
Caption: Preparing a this compound working solution.
Step 3: Evaluate the Assay Buffer and Chemical Environment
The fluorescence of quinoline derivatives is highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity.
Question: How can my buffer composition be affecting the fluorescence of this compound?
Answer: The pH of your buffer can significantly alter the ionization state of the this compound molecule, which in turn affects its electronic structure and, consequently, its fluorescence properties, including wavelength and quantum yield[9].
-
pH Optimization: The amino and hydroxyl groups on the quinoline ring are susceptible to protonation and deprotonation. It is essential to determine the optimal pH range for your assay. We recommend testing a range of pH values (e.g., from 6.0 to 8.5) to find the condition that yields the highest and most stable fluorescence signal.
-
Solvent Polarity: The fluorescence of quinoline derivatives can be solvatochromic, meaning the emission wavelength and intensity can change with the polarity of the solvent[3][4]. If your assay involves organic co-solvents, their concentration should be kept consistent across all samples.
Experimental Protocol for pH Optimization:
-
Prepare a series of buffers with varying pH values (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-8.0, and Tris for pH 8.0-8.5).
-
Add a constant concentration of this compound to each buffer.
-
Measure the fluorescence intensity at the optimized excitation and emission wavelengths.
-
Plot fluorescence intensity versus pH to identify the optimal pH for your assay.
Step 4: Investigate Potential Quenching and Photobleaching
If the above steps have not resolved the issue, your low signal may be due to fluorescence quenching or photobleaching.
Question: What is fluorescence quenching, and how can I determine if it's happening in my experiment?
Answer: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, including:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) in the solution, leading to non-radiative de-excitation. Common collisional quenchers include molecular oxygen and iodide ions.
-
Static Quenching: Results from the formation of a non-fluorescent complex between the fluorophore and the quencher.
-
Self-Quenching/Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophore molecules can interact with each other, leading to a decrease in fluorescence.
Troubleshooting Quenching:
| Potential Cause | Suggested Solution |
| Dissolved Oxygen | De-gas your buffer by sparging with nitrogen or argon before adding your sample. |
| High Fluorophore Concentration | Perform a concentration titration to ensure you are working in a linear range where fluorescence intensity is proportional to concentration. |
| Sample Components | Be aware that components of your sample, such as certain metal ions or other aromatic molecules, can act as quenchers. If possible, purify your sample to remove potential quenchers. |
Question: My signal decreases over time when I'm taking measurements. What is happening?
Answer: This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.
Minimizing Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a measurable signal. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Limit the duration of light exposure by taking measurements quickly and keeping the shutter closed when not acquiring data.
-
Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium.
Logical Flow for Troubleshooting Low Fluorescence Signal:
Caption: A systematic approach to troubleshooting low fluorescence.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard DAPI or FITC filter set for this compound? A1: It is not recommended. Based on the estimated spectra of the closely related 4-hydroxyquinoline (λex ~316 nm / λem ~349 nm), a DAPI filter set (typically ~358 nm excitation / ~461 nm emission) or a FITC filter set (typically ~495 nm excitation / ~519 nm emission) would be highly inefficient for exciting this compound and collecting its emission. Using incorrect filters is a very common reason for low or no signal.
Q2: My sample has high background fluorescence. What can I do? A2: High background can originate from several sources. First, run a blank sample containing only your buffer and any other assay components without this compound to identify the source. If the buffer is the issue, try using a different buffer system or higher purity water. If other assay components are autofluorescent, you may need to find non-fluorescent alternatives. For plate-based assays, using black-walled, clear-bottom plates can significantly reduce background from scattered light and well-to-well crosstalk.
Q3: How do I know if my this compound has degraded? A3: A visual sign of degradation can be a change in the color or clarity of your stock solution. The most definitive way to check for degradation is to acquire a UV-Vis absorption spectrum of a fresh solution and compare it to a previously recorded spectrum of a known good batch. A significant change in the spectral shape or a decrease in the absorbance at the maximum wavelength can indicate degradation.
References
- Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557.
-
ResearchGate. (n.d.). Optical spectra of 4HQN in neutral (pH 7.2) aqueous solution. 1: absorption spectrum; 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]
- Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491.
- Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society.
-
Indian Academy of Sciences. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
-
Quora. (2018). What is the effect of the pH on the fluorescence? Retrieved from [Link]
-
Autechaux, S. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Retrieved from [Link]
-
MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
PubMed Central. (n.d.). A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting Cathepsin L. Retrieved from [Link]
-
MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... Retrieved from [Link]
-
MDPI. (2012). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of 6-Aminoquinolin-4-ol and Related Quinolines in Fluorescence Microscopy
Introduction: Welcome to the technical support center for researchers utilizing 6-Aminoquinolin-4-ol and other quinoline-based fluorophores in fluorescence microscopy. While these compounds offer unique spectral properties, their utility can be hampered by photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you mitigate photobleaching, ensuring the acquisition of high-quality, reproducible data. We will delve into the mechanisms of photobleaching, strategies for its prevention at every stage of the experimental workflow, and provide validated protocols to enhance the photostability of your samples.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What is photobleaching and why is it happening to my this compound stained sample?
A1: Photobleaching is the photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] The process begins when the fluorophore absorbs a photon from the excitation light source, moving from its stable ground state (S₀) to an excited singlet state (S₁). While most molecules will relax back to the ground state by emitting a fluorescent photon, a small fraction may undergo a process called intersystem crossing to a long-lived, highly reactive triplet state (T₁).[1][2][3]
From this triplet state, the fluorophore can react with molecular oxygen in the surrounding environment, generating highly damaging reactive oxygen species (ROS) like singlet oxygen (¹O₂).[4][5] These ROS can then attack the fluorophore itself or other nearby molecules, leading to irreversible covalent bond cleavage and the permanent loss of fluorescence.[1][5] While specific data on this compound is limited, aminoquinolone derivatives have been shown to exhibit phototoxic properties, indicating a propensity for such photoreactions.[6]
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Q2: How can I distinguish between photobleaching and other issues like sample drift or laser fluctuation?
A2: This is a critical troubleshooting step. True photobleaching is characterized by an exponential decay in fluorescence intensity specifically within the illuminated area.
-
To test for photobleaching: Continuously image a single field of view. If the fluorescence signal diminishes over time while the background remains constant, photobleaching is the likely cause.
-
To test for sample drift: Acquire an image, wait several minutes without illumination, and then acquire a second image. If the fluorescent structures have shifted position but their intensity is largely unchanged, you are experiencing sample drift.
-
To test for laser instability: Monitor the fluorescence of a stable reference sample (e.g., fluorescent beads) over time. If the intensity fluctuates erratically, your light source may be unstable.
Part 2: Troubleshooting & Optimization Workflow
Encountering rapid signal loss can be frustrating. This workflow provides a systematic approach to diagnose and resolve photobleaching issues with your this compound experiments.
Part 3: Practical Solutions & In-Depth Protocols
This section provides specific, actionable solutions in a question-and-answer format, addressing the core areas of the troubleshooting workflow.
Focus Area 1: Optimizing Your Imaging System
Q3: What are the most critical imaging parameters to adjust to reduce photobleaching?
A3: The total number of photons that your sample is exposed to is the primary driver of photobleaching. The goal is to find a balance between signal quality and light exposure.[7]
-
Reduce Excitation Light Intensity: This is the most effective way to decrease photobleaching.[7][8] Use the lowest laser power or lamp intensity that provides an acceptable signal-to-noise ratio (SNR). Using neutral density (ND) filters is an excellent way to reduce intensity without altering the light source's spectral quality.[9]
-
Minimize Exposure Time: The shorter the camera sensor is exposed to emitted light, the less time the sample needs to be illuminated.[7][9]
-
Increase Detector Gain/EM Gain: Increasing the sensitivity of your detector allows you to use lower excitation light levels. While this can increase noise, it is often a worthwhile trade-off to preserve your sample's fluorescence.
-
Avoid Unnecessary Illumination: Use the system's shutter to ensure the sample is only illuminated during image acquisition. When finding your field of view, use transmitted light or a brief, low-power fluorescence exposure.[10]
Data Table 1: Recommended Starting Parameters for Imaging Quinolines
| Parameter | Conservative Setting (for high photostability) | Aggressive Setting (for high signal) | Rationale |
| Laser Power | 0.1 - 1.0% | 5 - 20% | Lower power directly reduces the rate of excitation and triplet state formation. |
| Exposure Time | 50 - 200 ms | 500 - 1000 ms | Shorter exposure minimizes the total dose of photons delivered to the sample.[11] |
| Detector Gain | High | Low to Medium | High gain amplifies the weak signal from low light, preserving the sample. |
| Binning | 2x2 or 4x4 | 1x1 (No Binning) | Binning increases SNR, allowing for lower exposure, at the cost of spatial resolution. |
Focus Area 2: Modifying the Chemical Environment with Antifade Reagents
Q4: How do antifade mounting media work, and which one should I choose?
A4: Antifade reagents are chemical cocktails added to mounting media that protect fluorophores from photobleaching.[12] They primarily work through two mechanisms:
-
Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that neutralize the damaging ROS generated during fluorescence excitation before they can destroy the fluorophore.[13] Common examples include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox (a vitamin E analog).[12]
-
Triplet State Quenchers (TSQs): These molecules take the energy from the fluorophore in its reactive triplet state and dissipate it as heat, returning the fluorophore to the stable ground state without photon emission.[14][15] This prevents the formation of ROS.
The choice of antifade medium can be fluorophore-dependent.[8][16] For quinoline derivatives, it is best to start with a broad-spectrum commercial mountant or a well-documented homemade formulation.
Data Table 2: Comparison of Common Antifade Reagents
| Antifade Agent | Type | Pros | Cons & Considerations |
| ProLong™ Gold/Diamond | Commercial | High performance, premixed, cures to a hard-set for long-term storage.[17][18] | Can cause initial quenching (dimming) of some fluorophores. Proprietary formulation. |
| VECTASHIELD® | Commercial | Effective at retarding fading.[16] Available with or without DAPI. | Does not cure (remains liquid), requiring coverslip sealing. |
| n-Propyl Gallate (NPG) | Homemade | Effective ROS scavenger, non-toxic.[12][19] | Can be difficult to dissolve; may have anti-apoptotic properties in live cells.[19] |
| DABCO | Homemade | Less toxic than PPD.[12][19] | Less effective than PPD.[19] |
| p-Phenylenediamine (PPD) | Homemade | Highly effective scavenger.[12][16] | Can be toxic, may cause autofluorescence, and can react with certain dyes.[12][20] |
| Glucose Oxidase/Catalase | Enzymatic | Oxygen scavenging system, highly effective for in vitro single-molecule studies.[4][21][22] | Can cause a drop in pH over time; requires specific buffer conditions.[22] |
Experimental Protocol: Preparation of NPG-Glycerol Antifade Mounting Medium
This protocol provides a reliable, cost-effective antifade solution suitable for many common fluorophores.[23][24][25]
Materials:
-
n-propyl gallate (Sigma, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
50 mL conical tube
Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock to 1X using deionized water.
-
Prepare NPG Stock Solution: In a microcentrifuge tube, dissolve 0.2 g of n-propyl gallate in 1 mL of DMSO to create a 20% (w/v) stock solution. Vortex thoroughly. Note: NPG does not dissolve well in aqueous solutions, hence the use of DMSO.[25]
-
Prepare Glycerol/PBS Mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by inversion. This creates a 90% glycerol solution in 1X PBS.[23]
-
Combine and Mix: While rapidly vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[23] Continuous, vigorous mixing is crucial to prevent precipitation.
-
Aliquot and Store: Aliquot the final mounting medium into light-blocking tubes and store at -20°C. A single aliquot can be kept at 4°C for short-term use. The solution is stable for several months to years when stored properly.[24]
References
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- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PubMed Central. PubMed Central.
- Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Chemphyschem.
- What strategies can I use to reduce photobleaching in live-cell imaging? - AAT Bioquest. AAT Bioquest.
- Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed. PubMed.
- What are some antifading agents used to prevent photobleaching? - AAT Bioquest. AAT Bioquest.
- Jablonski diagram to illustrate multi-photon photopatterning by... - ResearchGate. ResearchGate.
- How To Choose Antifade Mounting Media - Vector Labs. Vector Labs.
- Recipe for Anti-fade Mounting Medium - Jackson ImmunoResearch. Jackson ImmunoResearch.
- Antifade Mixtures for Fluorescence Microscopy - University of Massachusetts Amherst. University of Massachusetts Amherst.
- Antifade Reagents | Fluorescence Imaging - Tocris Bioscience. Tocris Bioscience.
- Minimizing Photobleaching in Fluorescence Microscopy - News-Medical.Net. News-Medical.Net.
- Slide Mounting Media | Thermo Fisher Scientific. Thermo Fisher Scientific.
- Slide Mounting Media | Fisher Scientific. Fisher Scientific.
- MightyMount TM Antifade Fluorescence Mounting Medium (aqueous) - Hello Bio. Hello Bio.
- Does anyone know how to make Antifading homemade solution? - ResearchGate. ResearchGate.
- How to make mounting medium (anti fade)? - ResearchGate. ResearchGate.
- Perrin–Jablonski diagram of the relevant states for rhodamine 6G... - ResearchGate. ResearchGate.
- Mounting Media - Biocompare. Biocompare.
- PPD Recipe (Antifade reagent). Unknown Source.
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing). Royal Society of Chemistry.
- Mounting Media and Antifade reagents - BIDC UCSF. UCSF.
- An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC - NIH. National Institutes of Health.
- Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. St. Jude Children's Research Hospital.
- Fluorescent “Dark States” Illuminate Ways Forward for Improved Imaging. Technology Networks.
- Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - MX. Thermo Fisher Scientific.
- Microscopy: Minimizing Damage from Fluorescence (Ron Vale) - YouTube. YouTube.
- Jablonski diagram - Chemistry LibreTexts. Chemistry LibreTexts.
- Suggested Jablonski diagram for high-order photobleaching of pyrylium salts. ResearchGate.
- What is the Jablonski Diagram? - HORIBA. HORIBA.
- Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments | ACS Nano - ACS Publications. ACS Publications.
- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species | Accounts of Chemical Research - ACS Publications. ACS Publications.
- 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed. PubMed.
- Scavenging of reactive oxygen species mimics the anoxic response in goldfish pyramidal neurons | Journal of Experimental Biology | The Company of Biologists. The Company of Biologists.
- Photobleaching - Wikipedia. Wikipedia.
- Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC - NIH. National Institutes of Health.
- Mechanisms of high-order photobleaching and its relationship to intracellular ablation - NIH. National Institutes of Health.
- How Photoblueing Disturbs Microscopy - - Universität Würzburg. Universität Würzburg.
- Fluorescence Quenching of Quinoline Derivatives in a Micelle System - ResearchGate. ResearchGate.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
- Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions - Benchchem. Benchchem.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Photostability testing theory and practice - Q1 Scientific. Q1 Scientific.
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minimizing tar formation in Skraup quinoline synthesis
Welcome to the technical support resource for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge: the formation of tar. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize your reaction for higher yields and purity.
Troubleshooting Guide: Addressing Tar Formation Head-On
This section uses a direct question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: My reaction mixture has turned into a thick, black, intractable tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?
Answer: This is the most frequently encountered problem in the Skraup synthesis. The formation of a significant amount of black, viscous tar is primarily caused by the polymerization of acrolein under the harsh acidic and high-temperature conditions of the reaction.[1][2][3][4]
The synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[5][6][7] This highly reactive intermediate is not only essential for forming the quinoline ring but is also prone to self-polymerization, leading to the tarry byproducts that complicate your workup.[2][3]
Key Preventative Strategies:
-
Temperature Control is Critical: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][6] Overheating drastically accelerates the polymerization of acrolein.[4][8]
-
Initial Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source.[2] The reaction's own exotherm should sustain it for a period.[1][2]
-
Maintain Reflux: Only after the initial vigorous phase subsides should you reapply heat to maintain a steady, controlled reflux for the remainder of the reaction time.[1][3][8]
-
-
Use a Reaction Moderator: The addition of a moderator is crucial for taming the reaction's violence and, consequently, reducing tar formation.[3][8][9]
-
Ferrous Sulfate (FeSO₄): This is the most common and effective moderator.[3][8] Ferrous sulfate is believed to function as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period, which prevents the rapid temperature spikes that lead to charring.[3][10]
-
Boric Acid: This can also be used to make the reaction less violent.[3][10]
-
-
Controlled Reagent Addition: The order and rate of adding reagents are paramount for safety and success.[3]
-
Ensure Reagent Quality: Use anhydrous glycerol. The presence of water can interfere with the reaction and may lead to lower yields.[1][10] "Dynamite" glycerol, containing less than 0.5% water, is often recommended for best results.[11]
Question 2: The reaction is extremely exothermic and difficult to control, often resulting in material being ejected from the condenser. How can I manage this safely?
Answer: A runaway Skraup reaction is a significant safety hazard that also guarantees poor results.[6][10] The violent nature of the reaction is a direct contributor to tar formation due to rapid, localized overheating.
Solutions for a Controllable Reaction:
-
Moderator Addition: As mentioned above, always include a moderator like ferrous sulfate (FeSO₄) or boric acid.[8][9] This is the single most effective way to temper the reaction's vigor.[10]
-
Gradual and Careful Heating: Never heat the mixture rapidly. Initiate the reaction gently. Be prepared to remove the heat source or apply external cooling (e.g., an ice bath) as soon as the exotherm begins.[1][2]
-
Efficient Stirring: Inadequate mixing of the viscous reaction mixture leads to localized hotspots where decomposition and polymerization can initiate.[1][4] A powerful mechanical stirrer is often superior to a magnetic stir bar for ensuring homogeneity.[1]
-
Proper Equipment Setup: Ensure your apparatus is not a closed system to prevent pressure build-up.[1] Use a large enough flask (e.g., a flask volume at least twice the volume of the reactants) to accommodate potential foaming or vigorous boiling.
Question 3: My yield is very low, and the workup is a nightmare because of the tar. How can I effectively isolate my quinoline product?
Answer: Low yields are often a direct consequence of excessive tar formation and subsequent losses during purification.[2] The most reliable method for separating the volatile quinoline product from the non-volatile tar is steam distillation.[2][3]
Effective Purification Strategy:
-
Alkalinize the Mixture: After the reaction is complete and has cooled, carefully make the mixture strongly basic by slowly adding a concentrated sodium hydroxide or ammonium hydroxide solution while cooling the flask.[3][6] This step neutralizes the sulfuric acid and liberates the free quinoline base.
-
Perform Steam Distillation: Pass steam through the alkaline mixture. The quinoline product is steam-volatile and will co-distill with the water, leaving the tarry residues behind.[2][3]
-
Extract the Product: Collect the distillate and extract the quinoline using an appropriate organic solvent, such as diethyl ether or dichloromethane.[3]
-
Final Purification: Dry the organic extract and purify the quinoline by distillation, potentially under reduced pressure.[6][10]
Visualizing the Problem: The Pathway to Tar
The following diagram illustrates the critical step where the reaction can diverge from producing the desired intermediate to forming unwanted polymeric tar.
Caption: The formation and subsequent polymerization of acrolein is the root cause of tarring.
Frequently Asked Questions (FAQs)
-
Q1: What is the role of each key reagent in the Skraup synthesis?
-
Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[2]
-
Glycerol: Acts as the source of the three-carbon chain needed to form the pyridine ring. It dehydrates in situ to form acrolein.[2][5]
-
Sulfuric Acid: Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization steps.[2][5]
-
Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step, which is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[5]
-
-
Q2: How does the choice of oxidizing agent impact the reaction?
-
Nitrobenzene: Commonly used, it can also act as a solvent. However, reactions with nitrobenzene can be particularly violent.[6][10][12]
-
Arsenic Acid (or Arsenic Pentoxide): Often results in a less violent, more controllable reaction and may give better yields for certain substrates, but it is highly toxic.[2][6][12]
-
Other Oxidants: Iodine, ferric compounds, and vanadic acid have also been used.[10][13]
-
-
Q3: Can I use substituted anilines, and how do substituents affect the reaction?
-
Yes, the Skraup synthesis is versatile for creating substituted quinolines.[2]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally make the reaction easier and can lead to good yields.[1][2]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the aniline, making it less nucleophilic. This often requires harsher conditions and can result in lower yields and more side products.[1][2]
-
-
Q4: Are there any "greener" or modern alternatives to the classical Skraup synthesis?
-
Yes, research has focused on making this synthesis more efficient and environmentally friendly. Modifications include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[2][14]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions.[2][14] Some methods using ionic liquids have even eliminated the need for an external oxidizing agent.[14]
-
-
Data Summary: Comparison of Reaction Moderators
| Moderator | Function | Advantages | Disadvantages |
| Ferrous Sulfate (FeSO₄) | Believed to act as an oxygen carrier, slowing the oxidation step.[3][10] | Highly effective at reducing reaction violence; widely used and well-documented.[8][10] | - |
| Boric Acid | Moderates reaction vigor.[3][9][10] | Can lead to a smooth reaction.[10] | May result in slightly lower yields compared to other methods.[10] |
| Acetic Acid | Moderates the violence of the nitrobenzene method.[10] | An alternative to inorganic moderators. | Less commonly cited than FeSO₄. |
Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve issues with tar formation.
Caption: A step-by-step workflow for troubleshooting tar formation in the Skraup synthesis.
Optimized Experimental Protocol: Synthesis of Quinoline
This protocol incorporates modifications to minimize tar formation. A thorough risk assessment must be conducted before any experiment.
Materials:
-
Aniline
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (Oxidizing Agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (Moderator)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, add aniline, followed by ferrous sulfate heptahydrate.[3]
-
Reagent Addition: To the stirred mixture, add anhydrous glycerol.[3] Ensure the mixture is well-agitated.
-
Acidification: While cooling the flask in an ice-water bath, slowly and cautiously add concentrated sulfuric acid to the mixture.[8] Ensure good mixing throughout the addition to dissipate heat.[8] Finally, add the nitrobenzene.[3]
-
Initiation: Gently heat the mixture. The reaction is exothermic and will begin to boil.[3]
-
Controlling the Exotherm: As soon as the reaction begins to boil vigorously, immediately remove the external heat source.[1][2] Allow the reaction to proceed under its own heat. If it becomes too violent, briefly cool the flask with an ice bath or a wet towel.[3]
-
Completion: Once the initial vigorous reaction subsides, gently heat the mixture to maintain a steady reflux for several hours to ensure the reaction goes to completion.[3][8]
-
Workup - Steam Distillation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water.
-
Make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution while cooling.[3] This liberates the free quinoline base.
-
Assemble a steam distillation apparatus and pass steam through the alkaline mixture.[3]
-
Collect the distillate, which will contain an emulsion or a separate layer of quinoline, leaving the non-volatile tar behind.[3]
-
Extract the quinoline from the distillate using an organic solvent (e.g., dichloromethane), dry the organic layer, and purify by distillation.[3]
-
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Technical Support Center: Optimization of Skraup Quinoline Synthesis. BenchChem.
-
Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. BenchChem.
-
Troubleshooting tar formation in Skraup quinoline synthesis. BenchChem.
-
The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
-
Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
-
Technical Support Center: Optimization of Skraup Quinoline Synthesis. BenchChem.
-
The Skraup Synthesis of Quinolines. Organic Reactions.
-
Skraup reaction. Wikipedia.
-
Alternative Oxidisers in Skraup reaction. Sciencemadness.org.
-
Skraup reaction. chemeurope.com.
-
Preparation and Properties of Quinoline.
-
Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH).
-
QUINOLINE. Organic Syntheses.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
The Skraup Synthesis of Quinolines. ResearchGate.
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health (NIH).
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- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center dedicated to providing in-depth guidance on the Doebner-von Miller synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful, yet often challenging, reaction. The primary focus of this guide is the proactive control and reactive troubleshooting of the significant exotherm associated with this synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the exothermic nature of the Doebner-von Miller reaction, providing the foundational knowledge needed to approach the synthesis with a prepared and preventative mindset.
Q1: What are the primary chemical steps that generate heat in the Doebner-von Miller synthesis?
A1: The Doebner-von Miller reaction is a cascade of several exothermic steps. Understanding these is critical for anticipating heat evolution.
-
Initial Aldol Condensation: If the α,β-unsaturated carbonyl compound is generated in situ (the Beyer method), the acid-catalyzed aldol condensation of the precursor aldehydes or ketones is itself an exothermic process.[1][2] This reaction involves the formation of a β-hydroxy carbonyl compound which then dehydrates.[3]
-
Michael Addition: The conjugate addition of the aniline to the α,β-unsaturated carbonyl is a significant heat-generating step.[4]
-
Cyclization & Dehydration: The intramolecular electrophilic cyclization of the intermediate onto the aniline ring, followed by dehydration to form a dihydroquinoline, is also exothermic.
-
Oxidation: The final step, the oxidation of the dihydroquinoline to the aromatic quinoline, contributes to the overall exotherm.[4][5] This can be particularly vigorous depending on the oxidizing agent used.[6]
Q2: How does the choice of acid catalyst impact the reaction's exotherm?
A2: The acid catalyst is essential but also a primary driver of the reaction rate and, consequently, the rate of heat generation.
-
Brønsted Acids (e.g., H₂SO₄, HCl): Strong Brønsted acids are highly effective at catalyzing all stages of the reaction.[7][8] However, their high activity can lead to a rapid, difficult-to-control release of energy.[9] Concentrated sulfuric acid, in particular, is also a dehydrating agent, which can accelerate condensation steps.
-
Lewis Acids (e.g., ZnCl₂, SnCl₄): Lewis acids can offer a more moderate reaction profile.[7][8] They effectively catalyze the key cycloaddition and dehydration steps but may result in a slower, more controllable initial phase compared to strong mineral acids.[5][10]
-
Acid Concentration: Excessively high acid concentrations can accelerate side reactions, such as polymerization of the carbonyl compound, which is also exothermic and leads to tar formation.[5][9]
Q3: Aside from a runaway reaction, what is the most common side reaction, and is it related to poor thermal control?
A3: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to the formation of thick, intractable tars.[5][9][10] This issue is directly exacerbated by poor thermal control. Localized hotspots in the reaction mixture, caused by rapid heat evolution and inadequate stirring, dramatically increase the rate of this undesired polymerization, leading to significantly reduced yields and difficult product isolation.[5][11]
Part 2: Troubleshooting Guide for Exothermic Events
This section provides a direct, question-and-answer guide to specific problems you may encounter during the experiment.
Problem 1: The reaction temperature is rising rapidly and uncontrollably immediately after beginning reagent addition.
-
Probable Cause: This is a classic sign of a potential runaway reaction.[12][13][14] The rate of heat generation is exceeding the capacity of your cooling system. This is often due to:
-
Recommended Solution:
-
IMMEDIATELY stop the addition of all reagents.
-
Ensure the external cooling bath is at its maximum capacity (e.g., replenish ice, ensure good contact with the flask).
-
Increase the stirring rate to improve heat transfer to the vessel walls.
-
If the temperature continues to rise unabated, prepare for emergency quenching. This may involve the slow, careful addition of a cold, inert solvent to dilute the reaction mass or, as a last resort, pouring the reaction mixture into a large volume of a suitable quenching agent like cold water or a mild base. This should only be done with extreme caution and appropriate safety measures in place.
-
Problem 2: The reaction proceeded smoothly at first, but then a sudden, sharp temperature spike occurred.
-
Probable Cause: This often indicates an induction period followed by a rapid, auto-accelerating reaction. The initial reactants may have required a certain activation energy or the formation of a catalytic intermediate before the main exothermic events began. Once initiated, the reaction rate increases exponentially with temperature, leading to a thermal runaway.[14]
-
Recommended Solution:
-
Immediately remove any external heating source.
-
Follow steps 2-4 from the "Recommended Solution" for Problem 1. The key is to rapidly increase the rate of heat removal.
-
For future experiments, consider a slower addition rate or a more gradual heating ramp to prevent the buildup of unreacted starting materials that can then react all at once.
-
Problem 3: The reaction mixture has become a thick, dark tar, and the temperature is difficult to control.
-
Probable Cause: Extensive polymerization has occurred.[5][15] As the viscosity of the mixture increases, heat transfer becomes very inefficient. Stirring may become difficult or stop, creating severe localized hotspots and preventing the cooling bath from effectively removing heat. This is a dangerous situation that can precede a runaway.
-
Recommended Solution:
-
Cease all reagent addition and remove external heating.
-
If possible and safe, add a high-boiling, inert solvent to reduce viscosity and improve heat transfer.
-
If the situation does not stabilize, treat it as an imminent runaway and proceed with emergency quenching procedures.
-
To prevent this in the future, consider using a biphasic solvent system (e.g., aqueous acid with toluene) to sequester the carbonyl compound and reduce its self-polymerization.[5][9] Also, ensure slow addition of the carbonyl compound to the heated aniline solution.[10]
-
Part 3: Data & Protocols for Thermal Control
Table 1: Key Parameters for Thermal Management
| Parameter | Recommendation | Rationale & Justification |
| Reagent Addition | Add the α,β-unsaturated carbonyl compound or catalyst dropwise via an addition funnel. | Slow, controlled addition is the primary method to match the rate of heat generation with the rate of heat removal.[11] |
| Initial Temperature | Pre-cool the reaction vessel to 0-5 °C in an ice bath before adding the acid catalyst. | Absorbs the initial exotherm from acid dilution and the first reaction steps, preventing an initial temperature spike.[10] |
| Stirring | Use vigorous overhead mechanical stirring. | Ensures homogeneous temperature throughout the reaction mixture, preventing localized hotspots that can initiate polymerization or runaway reactions.[9] |
| Monitoring | Use a calibrated thermometer with the bulb fully submerged in the reaction mixture, away from the vessel walls. | Provides an accurate reading of the internal reaction temperature, which is the most critical control parameter. |
| Cooling System | The cooling bath volume should be at least 5-10 times the reaction volume. | Provides a sufficient thermal sink to absorb the heat generated during the reaction. For vigorous reactions, a cryo-cooler or a dry ice/acetone bath may be necessary. |
| Scale-Up Consideration | Decrease the addition rate and increase cooling capacity proportionally. | As scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This must be compensated for with enhanced engineering controls.[12] |
Experimental Protocol: A Safety-Focused Doebner-von Miller Synthesis
This protocol outlines the synthesis of 2-methylquinoline with an emphasis on thermal control.
-
Vessel and Safety Setup:
-
Equip a round-bottom flask with an overhead stirrer, a reflux condenser, a dropping funnel, and a calibrated thermometer.
-
Place the flask in a cooling bath of appropriate size.
-
Ensure all procedures are conducted in a certified chemical fume hood. Have appropriate personal protective equipment (PPE) and a quenching bath ready.
-
-
Initial Charging:
-
Charge the flask with aniline and the chosen acid (e.g., concentrated hydrochloric acid).[9]
-
Begin vigorous stirring and cool the mixture to 0-5 °C using the ice bath.
-
-
Controlled Reagent Addition:
-
Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise from the addition funnel over a prolonged period (e.g., 60-90 minutes).[10]
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a pre-determined safe range (e.g., below 20 °C). If the temperature rises rapidly, pause the addition until it stabilizes.
-
-
Controlled Heating:
-
Once the addition is complete, allow the mixture to stir at a low temperature for an additional 30 minutes.
-
Slowly and carefully remove the cooling bath and gradually heat the reaction mixture to the desired reflux temperature. Do not heat aggressively.
-
-
Reaction Monitoring & Work-Up:
-
Maintain the reaction at reflux, monitoring for any unexpected temperature changes.
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up, which typically involves careful neutralization with a base.[10]
-
Part 4: Visualization of Troubleshooting Workflow
Diagram 1: Troubleshooting Exothermic Events
This diagram provides a logical workflow for responding to a thermal deviation during the Doebner-von Miller synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- - Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis - Benchchem.
- Doebner–Miller reaction - Wikipedia.
- byproduct formation in the Doebner-von Miller reaction - Benchchem.
- Doebner-Miller Reaction - SynArchive.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
- Doebner-Miller reaction and applic
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- What is the complete procedure for Doebner-von miller reaction ?
- Practical approach to prediction and prevention of runaway reactions.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- Acid Catalysed Aldol Condens
- Why reactions run away - IChemE.
- The Skraup Synthesis of Quinolines - ResearchG
- Acid Catalysed Aldol Condens
- Runaway Chemical Reactions: Causes and Prevention - zeal.
- Reactions of Enols – Acid-Catalyzed Aldol, Halogen
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Practical approach to prediction and prevention of runaway reactions - ResearchG
- Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines - YouTube.
- The Chemistry of Quinolines.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Public
- Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes | Request PDF - ResearchG
- Aldol Condens
Sources
- 1. byjus.com [byjus.com]
- 2. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 3. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 14. cedrec.com [cedrec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Aminoquinoline Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of aminoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we will explore the underlying principles of separation, troubleshoot common issues, and provide actionable solutions based on established scientific practices.
Introduction: The Challenge of Isomer Separation
Aminoquinolines are a class of compounds with significant interest in pharmaceutical development. Their isomers, particularly positional isomers, often exhibit different biological activities and toxicological profiles. Therefore, achieving baseline separation is critical for accurate quantification and characterization. The inherent challenge lies in their similar physicochemical properties, which makes their separation by conventional HPLC methods difficult.[1] This guide provides a systematic approach to developing and optimizing HPLC methods for these challenging separations.
Core Principles of HPLC Method Development for Isomers
Successful HPLC method development for isomers hinges on exploiting subtle differences in their molecular structure and properties.[2] A methodical approach involves a series of steps, from understanding the analyte to fine-tuning the chromatographic conditions.[3][4]
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for developing a robust HPLC method.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the separation of aminoquinoline isomers, providing potential causes and step-by-step solutions.
Issue 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge when separating isomers.
Possible Causes:
-
Inappropriate stationary phase chemistry.
-
Suboptimal mobile phase composition (pH, organic solvent).
-
Insufficient column efficiency.
-
Inadequate temperature control.[5]
Troubleshooting Protocol:
-
Evaluate Stationary Phase Chemistry:
-
Causality: Standard C18 columns may not provide sufficient selectivity for polar isomers.[6] Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities through pi-pi and dipole-dipole interactions.[6][7]
-
Action: Screen different column chemistries. Consider columns specifically designed for isomer separations.[1][7] For aromatic compounds like aminoquinolines, a phenyl-based column is often a good starting point.[7]
-
-
Optimize Mobile Phase pH:
-
Causality: Aminoquinolines are basic compounds, and their ionization state is highly dependent on the mobile phase pH.[8] Small changes in pH can significantly alter retention and selectivity.[9][10]
-
Action:
-
Determine the pKa of your aminoquinoline isomers.
-
Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form, which can improve peak shape and reproducibility.[8]
-
Experiment with a pH gradient to find the optimal selectivity.
-
-
-
Vary the Organic Modifier:
-
Causality: Acetonitrile and methanol have different solvent strengths and can provide different selectivities.
-
Action: If using acetonitrile, try substituting it with methanol, or use a combination of both.
-
-
Adjust Column Temperature:
-
Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[5]
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to observe its effect on resolution.
-
Issue 2: Peak Tailing
Peak tailing can compromise resolution and accurate integration.
Possible Causes:
-
Secondary interactions with residual silanols on the stationary phase.[11]
-
Column overload.
-
Inappropriate mobile phase pH.[12]
-
Dead volume in the HPLC system.[12]
Troubleshooting Protocol:
-
Address Silanol Interactions:
-
Causality: The basic nitrogen in aminoquinolines can interact with acidic silanol groups on the silica support of the stationary phase, leading to tailing.[11]
-
Action:
-
-
Check for Column Overload:
-
Optimize Mobile Phase pH:
-
Causality: A pH close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, which can cause peak tailing or splitting.[10]
-
Action: As mentioned previously, adjust the pH to be at least 2 units away from the pKa.
-
Issue 3: Irreproducible Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Possible Causes:
-
Poor column equilibration.[12]
-
Changes in mobile phase composition.[15]
-
Fluctuations in column temperature.[12]
-
Leaks in the system.[16]
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration:
-
Causality: Insufficient equilibration with the mobile phase can lead to drifting retention times.[15]
-
Action: Increase the column equilibration time, especially when changing mobile phases. A good rule of thumb is to flush the column with at least 10-20 column volumes of the new mobile phase.
-
-
Verify Mobile Phase Preparation:
-
Maintain Stable Temperature:
Diagram: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor isomer resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase pH when separating aminoquinoline isomers?
A1: A good starting point is to determine the pKa of your analytes. Since aminoquinolines are basic, their retention will increase at higher pH values where they are less protonated (less polar).[8] Begin with a mobile phase pH around 7 and then explore a range from acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to basic (e.g., pH 8-10 with an appropriate buffer) to find the optimal selectivity.[8][13]
Q2: Can I use a gradient elution for separating aminoquinoline isomers?
A2: Yes, a gradient elution can be very effective, especially for complex samples containing multiple isomers or impurities with a wide range of polarities.[18] A gradient allows for better resolution of early-eluting peaks while also ensuring that more retained compounds elute in a reasonable time with good peak shape.[3]
Q3: How important is the choice of buffer in the mobile phase?
A3: The choice of buffer is critical for maintaining a stable pH, which is essential for reproducible retention times and peak shapes of ionizable compounds like aminoquinolines.[4] Phosphate and acetate buffers are commonly used. The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation, typically in the range of 10-25 mM.[11]
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or a failing detector lamp.[14] Ensure your mobile phase is properly degassed, and you can try purging the system to remove any trapped air.[12] Cleaning the detector cell may also be necessary.[19]
Q5: Should I use a guard column?
A5: Using a guard column is highly recommended, especially when working with complex matrices.[16] It protects your analytical column from particulate matter and strongly retained compounds, thereby extending its lifetime and maintaining its performance.
Data Presentation: Impact of Mobile Phase pH on Resolution
The following table illustrates the effect of mobile phase pH on the resolution (Rs) of two hypothetical aminoquinoline isomers.
| Mobile Phase pH | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Peak Shape |
| 3.0 | 4.2 | 4.5 | 1.2 | Tailing |
| 5.0 | 5.8 | 6.3 | 1.8 | Symmetrical |
| 7.0 | 8.1 | 8.4 | 1.1 | Symmetrical |
| 9.0 | 10.5 | 10.6 | 0.8 | Broad |
Data is hypothetical and for illustrative purposes only.
As the table shows, an intermediate pH of 5.0 provides the best resolution and peak shape for this hypothetical separation.
Experimental Protocols
Protocol 1: Column Screening for Isomer Separation
-
Prepare a stock solution of your aminoquinoline isomer mixture in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Select a set of columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Embedded Polar Group).
-
Establish a generic scouting gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Inject the sample onto each column and record the chromatograms.
-
Evaluate the chromatograms for the best initial separation and selectivity.
Protocol 2: pH Optimization
-
Select the most promising column from the screening experiment.
-
Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5). Use appropriate buffers (e.g., phosphate or acetate) to maintain the desired pH.
-
Run an isocratic or gradient elution with each mobile phase, keeping other parameters constant.
-
Analyze the chromatograms to determine the pH that provides the optimal resolution and peak shape.
References
-
Pharmaguideline. Steps for HPLC Method Development. [Link]
-
Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
Technofunc. HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]
-
Welch Materials, Inc. A Guide to Selective Columns for Isomer Separation. [Link]
-
SIELC Technologies. Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. How to separate isomers by Normal phase HPLC? [Link]
-
National Institutes of Health. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. [Link]
-
Medikamenter Quality Services. Common Issues in HPLC Analysis. [Link]
-
Gilson Inc. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Longdom Publishing. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]
-
ResearchGate. Stereoselective separation of underivatized and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate derivatized amino acids using zwitterionic quinine and quinidine type stationary phases by liquid chromatography–High resolution mass spectrometry. [Link]
-
ResearchGate. Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. [Link]
-
KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
-
The Pharma Review. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Universal Lab. The 10 Most Common HPLC Problems and Solutions! [Link]
-
YouTube. 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]
-
National Institutes of Health. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
-
MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link]
-
MDPI. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. So funktionieren HPLC-Säulen | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
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Technical Support Center: Addressing Fluorescence Quenching in Quinoline Compounds
Welcome to the technical support center for our quinoline-based fluorescent probes and compounds. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues related to fluorescence quenching. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Fluorescence Quenching
Fluorescence quenching, the decrease in fluorescence intensity, is a common challenge when working with quinoline compounds. This guide provides a systematic approach to identifying the root cause of quenching and implementing effective solutions.
Issue 1: My quinoline compound exhibits lower-than-expected fluorescence intensity.
This is a frequent observation that can arise from several factors, ranging from the experimental setup to the inherent photophysics of the compound.
Initial Diagnostic Questions:
-
Is the compound new or from an old stock? Organic fluorophores can degrade over time, especially with improper storage.
-
What are the excitation and emission wavelengths you are using? Incorrect settings are a common source of low signal.
-
What is the solvent and pH of your solution? Quinoline fluorescence is highly sensitive to the local environment.[1][2]
-
What is the concentration of your quinoline compound? High concentrations can lead to self-quenching.[3][4]
Troubleshooting Workflow:
The following workflow will guide you through the process of diagnosing the cause of low fluorescence intensity.
Caption: Troubleshooting workflow for low fluorescence.
Step-by-Step Protocols:
Protocol 1: Verifying Instrument Settings and Compound Integrity
-
Confirm Optimal Wavelengths: For your specific quinoline derivative, confirm the optimal excitation and emission wavelengths. While many quinolines excite in the 310-405 nm range and emit between 400-530 nm, these values can vary significantly.[4] It is always recommended to run an initial scan to determine the peak excitation and emission in your specific buffer system.
-
Prepare a Fresh Stock Solution: Dissolve the quinoline compound in a suitable solvent (e.g., DMSO) to create a fresh stock solution. Store this solution in a dark, cold environment (e.g., -20°C) to minimize degradation.[4]
-
Optimize Instrument Settings:
-
Increase the detector gain or voltage to amplify the signal.
-
Widen the excitation and emission slit widths to allow more light to reach the detector. Be aware that this may decrease resolution.[4]
-
Protocol 2: pH Titration for Quinoline Compounds
The fluorescence of quinoline compounds is often pH-dependent due to the protonation/deprotonation of the quinoline nitrogen.[1][5]
-
Prepare a Series of Buffers: Create a range of buffers with varying pH values (e.g., from pH 2 to 11).
-
Add Quinoline Compound: Add a constant concentration of your quinoline compound to each buffer.
-
Measure Fluorescence: Measure the fluorescence intensity at the peak emission wavelength for each pH value.
-
Plot and Analyze: Plot fluorescence intensity versus pH to determine the optimal pH range for your experiments. Some quinolines exhibit enhanced fluorescence in acidic conditions, while others may be quenched.[1][5]
Issue 2: My fluorescence signal decreases over time during measurement.
A rapid decay in fluorescence signal is typically indicative of photobleaching.
Immediate Actions to Mitigate Photobleaching:
-
Reduce Excitation Light Intensity: High-intensity light is a primary cause of photobleaching.[6] Lower the laser power or lamp intensity to the minimum level that provides a good signal-to-noise ratio.[6][7]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[6][7]
-
Use Neutral Density Filters: These filters reduce light intensity without changing the wavelength.
-
Optimize Imaging Protocol: Locate the region of interest using transmitted light before switching to fluorescence imaging to avoid unnecessary exposure.[6]
Advanced Strategies: Using Antifade Reagents
For fixed-cell imaging, consider using a mounting medium containing an antifade reagent. These reagents are typically reactive oxygen species scavengers.[8]
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective. | Can react with cyanine dyes. |
| n-Propyl gallate (NPG) | Nontoxic, suitable for live cells. | May have anti-apoptotic properties. |
| 1,4-Diazabicyclo-octane (DABCO) | Less toxic than PPD. | Less effective than PPD. |
Issue 3: My fluorescence intensity does not increase linearly with concentration.
This non-linear relationship often points to aggregation-caused quenching (ACQ) or inner filter effects.
Understanding Aggregation-Caused Quenching (ACQ)
ACQ occurs when planar aromatic molecules, like many quinoline derivatives, form non-fluorescent aggregates at high concentrations through intermolecular interactions such as π-π stacking.[3]
Caption: ACQ at high concentrations.
Protocol 3: Concentration-Dependent Fluorescence Study to Detect ACQ
-
Prepare a Dilution Series: Create a series of solutions with a wide range of concentrations of your quinoline compound.
-
Measure Fluorescence: Measure the fluorescence intensity for each concentration.
-
Plot and Analyze: Plot fluorescence intensity versus concentration.
Strategies to Mitigate ACQ:
-
Work at Lower Concentrations: This is the most direct way to prevent aggregation.[3]
-
Optimize the Solvent System: A solvent that better solvates your quinoline derivative can reduce its tendency to aggregate.[3]
-
Introduce Bulky Substituents: Modifying the quinoline structure with bulky groups can sterically hinder π-π stacking.[3]
-
Utilize Host-Guest Chemistry: Encapsulating the quinoline derivative in a host molecule like a cyclodextrin can physically prevent aggregation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between static and dynamic quenching?
Both static and dynamic quenching require molecular contact between the fluorophore and the quencher, but they differ in their mechanism and effect on the fluorophore's properties.[9]
| Feature | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | The quencher collides with the fluorophore in its excited state.[2][10] | A non-fluorescent complex forms between the fluorophore and quencher in the ground state.[11][12] |
| Effect of Temperature | Quenching increases with temperature due to increased diffusion rates.[9] | Quenching decreases with temperature as the complex may dissociate.[11] |
| Fluorescence Lifetime | Decreases.[9][11] | Unaffected for the uncomplexed fluorophore.[9][11] |
Q2: How can I use a Stern-Volmer plot to analyze my quenching data?
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for dynamic quenching:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the quencher concentration.
A linear plot of F₀ / F versus [Q] is indicative of a single quenching mechanism, either static or dynamic.[11][13] The slope of this plot gives the Stern-Volmer constant, Ksv, which is a measure of quenching efficiency.[11]
Protocol 4: Performing a Stern-Volmer Analysis
-
Prepare Solutions: Keep the concentration of your quinoline compound constant and prepare a series of solutions with increasing concentrations of the potential quencher.[2]
-
Measure Fluorescence: Measure the fluorescence intensity for each solution (F) and a control without the quencher (F₀).[2]
-
Plot the Data: Plot F₀ / F on the y-axis versus the quencher concentration [Q] on the x-axis.
-
Determine Ksv: Perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).
Q3: My quinoline-based sensor for a specific metal ion is also showing a response to other ions. How can I improve selectivity?
Improving the selectivity of a fluorescent sensor often involves chemical modification. Introducing specific coordinating groups to the quinoline scaffold can enhance its binding affinity and selectivity for the target ion.[14] For example, Schiff bases are often incorporated into quinoline derivatives to create a suitable coordination pocket for metal ions.[15] If you are observing interference from contaminating metal ions, consider adding a chelating agent like EDTA to your buffer, provided it does not interfere with your target analyte.[4]
Q4: Can the solvent affect the fluorescence of my quinoline compound?
Yes, the solvent can have a significant impact. The fluorescence properties of quinolines are sensitive to solvent polarity.[1][16] Many quinoline derivatives exhibit solvatochromism, where the emission wavelength shifts with changing solvent polarity.[1] For instance, a progressive red shift of the emission band may be observed in more polar solvents.[16] It is crucial to choose a solvent system that is appropriate for your specific quinoline derivative and experimental conditions.
References
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (n.d.). MDPI. Retrieved from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved from [Link]
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Computational Studies on Quinoline Based Metal Chemosensors. (2019). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Retrieved from [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved from [Link]
-
6-(Hetero)arylindolizino[1,2-c]quinolines as highly fluorescent chemical space: Synthesis and photophysical properties. (2020). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence. Retrieved from [Link]
-
Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. Retrieved from [Link]
-
EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. (2022). International Journal of Life Science and Pharma Research. Retrieved from [Link]
-
Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). PubMed Central. Retrieved from [Link]
-
Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence quenching mechanisms. (n.d.). Fiveable. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved from [Link]
-
Quenching of Fluorescence. (n.d.). Springer. Retrieved from [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2022). Arabian Journal of Chemistry. Retrieved from [Link]
-
Why is important difference between dynamic and static quenching? (2023). ResearchGate. Retrieved from [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fluorescence enhancement of quinolines by protonation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Dynamic Quenching. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Photobleaching in Live Cell Imaging. (2018). Biocompare. Retrieved from [Link]
-
Stern–Volmer plot of F0/F vs [KI] for the fluorescence quenching of QS... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) EFFECT OF HYDROGEN BONDING ON FLUORESCENCE QUENCHING OF QUINOLIN-8-OL - ANALYSIS USING NEGATIVE STERN-VOLMER PLOTS. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (n.d.). J-Stage. Retrieved from [Link]
-
Fluorescence Quenching. (n.d.). ETH Zurich. Retrieved from [Link]
-
Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Retrieved from [Link]
-
Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). PubMed. Retrieved from [Link]
-
Fluorescence enhancement of quinolines by protonation. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.). MDPI. Retrieved from [Link]
-
In vitro and in vivo bioimaging by Quinoline conjugated probes and dyes. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 16. scielo.br [scielo.br]
improving signal-to-noise ratio in 6-Aminoquinolin-4-ol imaging
A Guide to Enhancing Signal-to-Noise Ratio for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for 6-Aminoquinolin-4-ol imaging. As Senior Application Scientists, we understand that achieving a high signal-to-noise ratio (SNR) is paramount for generating high-quality, reproducible data. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during your experiments with this and similar quinoline-based fluorescent probes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound imaging.
| Question | Answer |
| What are the general fluorescent properties of this compound? | This compound is a quinoline derivative. Quinoline-based fluorophores are known for their versatile fluorescent properties, which can be sensitive to the local environment, such as polarity and pH.[1][2][3] Their fluorescence can sometimes be enhanced by protonation.[3] It's important to characterize the specific excitation and emission spectra of this compound in your experimental buffer system. |
| Why is my signal from this compound so weak? | Weak signal can be due to several factors including low probe concentration, inefficient labeling, photobleaching, or suboptimal imaging parameters.[4][5] Ensure you are using a validated labeling protocol and that your imaging setup is optimized for the specific spectral properties of the probe. |
| What is causing the high background in my images? | High background fluorescence can originate from several sources, including unbound probe, autofluorescence from cells or media components, and non-specific binding.[5][6] It is crucial to perform thorough washing steps and to identify and minimize sources of autofluorescence. |
| How can I tell if my cells are showing autofluorescence? | To assess autofluorescence, prepare a control sample of unstained cells and image it using the same settings as your stained samples.[7] This will reveal the level of intrinsic fluorescence from your cells. |
| Is this compound photostable? | The photostability of quinoline derivatives can vary.[8] Some are photostable, while others can be susceptible to photodegradation upon UVA irradiation.[8] It is advisable to minimize light exposure to your sample to reduce photobleaching.[9][10] |
In-Depth Troubleshooting Guides
This section provides structured approaches to systematically diagnose and resolve common issues encountered during this compound imaging.
Guide 1: Troubleshooting Low Signal Intensity
A weak fluorescent signal can compromise data quality. The following workflow will help you identify and address the root cause of low signal.
Step-by-Step Protocol for Diagnosing Low Signal:
-
Verify Probe Integrity and Concentration:
-
Rationale: Fluorophores can degrade over time, especially if not stored correctly.[11] An incorrect concentration will directly impact signal intensity.
-
Action:
-
Ensure your this compound stock solution is fresh and has been stored according to the manufacturer's instructions (typically protected from light and at the recommended temperature).
-
Confirm the final working concentration of the probe. It may be necessary to perform a concentration titration to find the optimal balance between signal and background.[5]
-
-
-
Optimize Labeling Protocol:
-
Rationale: Inefficient labeling will result in a low number of fluorescent molecules at the target site.
-
Action:
-
Review your labeling protocol. Ensure incubation times and temperatures are optimal for your specific cell type and target.
-
If applicable, verify the permeability of the cell membrane to the probe. Permeabilization steps may need to be optimized.[5]
-
-
-
Adjust Microscope and Camera Settings:
-
Rationale: Suboptimal acquisition settings are a common cause of weak signal detection.
-
Action:
-
Exposure Time: Increase the exposure time to collect more photons. Be mindful that longer exposures can increase photobleaching and phototoxicity.[12][13]
-
Gain: Increasing the camera gain can amplify the signal, but it will also amplify noise. Use with caution.[14]
-
Light Source Intensity: Increase the intensity of the excitation light. However, this will also accelerate photobleaching.[9]
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect more light.
-
-
-
Minimize Photobleaching:
-
Rationale: Photobleaching is the irreversible destruction of fluorophores upon light exposure, leading to signal loss.[15][16]
-
Action:
-
Reduce the intensity of the excitation light using neutral density filters.[10][17]
-
Minimize the duration of light exposure by using the microscope shutter to block the light path when not acquiring images.[9]
-
Use an anti-fade mounting medium if imaging fixed cells.[9] These reagents often work by reducing the amount of oxygen available for photo-oxidation reactions.[9]
-
-
Logical Workflow for Low Signal Troubleshooting:
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Managing High Background Fluorescence
High background can obscure your signal of interest, significantly reducing the signal-to-noise ratio. The following steps will guide you in identifying and mitigating sources of background fluorescence.
Step-by-Step Protocol for Reducing High Background:
-
Identify the Source of Background:
-
Rationale: The first step is to determine where the unwanted fluorescence is coming from.
-
Action:
-
Unbound Probe: Ensure thorough washing steps after labeling to remove any unbound this compound.[11]
-
Media Components: Some components in cell culture media, like phenol red and fetal bovine serum (FBS), can be fluorescent.[7] Image cells in a medium that is free of these components, such as a clear buffered saline solution.
-
Autofluorescence: As mentioned in the FAQs, image an unstained control sample to determine the contribution of cellular autofluorescence.[7] Common sources of autofluorescence in mammalian cells include NADH, collagen, elastin, and lipofuscin.[18]
-
Imaging Vessel: Plastic-bottom dishes can exhibit significant fluorescence.[6] Consider using glass-bottom dishes for imaging.[6]
-
-
-
Reduce Autofluorescence:
-
Rationale: If cellular autofluorescence is high, several strategies can be employed to reduce its impact.
-
Action:
-
Spectral Separation: If possible, choose a fluorophore with excitation and emission spectra that are distinct from the autofluorescence spectrum.[18] Autofluorescence is often most prominent in the blue and green channels.[7]
-
Fixation Method: Aldehyde fixatives like formaldehyde can increase autofluorescence.[7] Consider alternative fixation methods, such as methanol fixation.
-
Quenching: Commercial quenching reagents are available that can help reduce autofluorescence.
-
-
-
Optimize Imaging Parameters:
-
Rationale: In some cases, adjusting imaging settings can help to digitally separate the signal from the background.
-
Action:
-
Confocal Microscopy: If available, use a confocal microscope to reject out-of-focus light, which can be a significant source of background. Adjusting the pinhole size can optimize the signal-to-background ratio.[19]
-
Background Subtraction: Most imaging software has a background subtraction feature. This should be used cautiously, as it can introduce artifacts if not performed correctly.
-
-
Factors Contributing to High Background:
Caption: Common sources of high background fluorescence.
Data Summary and Key Parameters
The following table summarizes key experimental considerations and recommended starting points for optimizing your this compound imaging experiments.
| Parameter | Recommendation | Rationale |
| Probe Concentration | Titrate to find optimal concentration (e.g., 1-10 µM) | Balances signal strength with potential for non-specific binding and background.[5] |
| Washing Steps | 2-3 washes with a buffered saline solution (e.g., PBS) after labeling | Removes unbound probe, a major source of background.[11] |
| Imaging Medium | Phenol red-free and serum-free medium or buffered saline | Reduces background fluorescence from media components.[7] |
| Excitation Light | Use the lowest intensity that provides a detectable signal | Minimizes photobleaching and phototoxicity.[9] |
| Exposure Time | Adjust to achieve a good signal without saturating the detector | Optimizes signal collection while avoiding data loss due to saturation.[12][13] |
| Control Samples | Always include an unstained control | Essential for assessing autofluorescence.[7] |
References
- Vertex AI Search. (2023, March 30).
- PLOS One - Research journals.
- Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
- Wikipedia. Autofluorescence.
- Optica Publishing Group. Improving signal-to-noise ratio of structured light microscopy based on photon reassignment.
- PLOS. (2025, September 4).
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Evident Scientific.
- PubMed Central. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis.
- Creative Bioarray. Troubleshooting in Fluorescent Staining.
- Cardiff University Blogs. (2016, September 6). IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy.
- National Institutes of Health. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
- Thermo Fisher Scientific. Background in Fluorescence Imaging.
- Molecular Expressions Microscopy Primer. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial.
- Wikipedia. Photobleaching.
- Crimson Publishers. (2023, February 22).
- Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Crimson Publishers. (2023, February 22).
- bioRxiv. (2025, June 7).
- RSC Publishing. (2020, August 12).
- Elabscience. (2018, May 28). Immunofluorescence Troubleshooting Tips.
- National Institutes of Health. (2025, April 1).
- PreciPoint. (2025, April 7). Optimizing Fluorescence Imaging for Clear Results.
- PreciPoint. Optimizing Fluorescent Imaging Protocols for Reproducible Results.
- Portland Press. (2020, December 7). A beginner's guide to improving image acquisition in fluorescence microscopy.
- BMG Labtech. (2021, November 18). How to optimise fluorescence gain.
- IonOptix. Optimizing Fluorescence Signal Quality.
- National Institutes of Health. (2019, November 27). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- PubMed. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity.
Sources
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- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 4. biotium.com [biotium.com]
- 5. creative-bioarray.com [creative-bioarray.com]
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- 8. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Signal-to-Noise Considerations [evidentscientific.com]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide to Unexpected Side Reactions
From the desk of a Senior Application Scientist: The synthesis of quinolines, a cornerstone of medicinal chemistry and materials science, is a journey often fraught with unexpected detours in the form of side reactions.[1] These reactions not only diminish the yield of the desired product but can also lead to complex purification challenges. This technical support center is designed to be your trusted companion in the laboratory, providing in-depth, field-proven insights into troubleshooting the most common side reactions encountered in classical quinoline syntheses. Here, we move beyond mere protocols to explain the "why" behind the "how," empowering you to make informed decisions to optimize your synthetic outcomes.
Section 1: The Skraup Synthesis - Taming a Vigorous Reaction
The Skraup synthesis, a classic method for preparing quinolines from an aniline, glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and prone to the formation of tar.[2][3] Understanding the underlying causes of these issues is the first step toward a successful and safe reaction.
FAQ 1: My Skraup reaction is extremely vigorous and difficult to control. What is happening and how can I mitigate this?
Why it happens: The Skraup reaction's vigorous nature stems from the highly exothermic dehydration of glycerol to the reactive intermediate acrolein, followed by its subsequent reaction with the aniline.[4] This process can lead to a runaway reaction, posing a significant safety hazard and contributing to byproduct formation.
How to fix it:
-
Employ a Moderator: The most effective way to control the reaction's exotherm is to use a moderator. Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent by extending it over a longer period.[2] Boric acid can also be used to achieve a smoother reaction.[5]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial heat generation.
-
Efficient Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent the formation of localized hotspots.
| Moderator | Effect on Reaction Vigor | Impact on Yield |
| Ferrous Sulfate (FeSO₄) | Significantly reduces the violence of the reaction, making it more controllable.[2] | Can improve yields by minimizing byproduct formation from uncontrolled exotherms. |
| Boric Acid | Leads to a smoother reaction.[5] | May result in slightly lower yields compared to other methods.[5] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
To the flask, add aniline, glycerol, and ferrous sulfate (or boric acid).
-
With vigorous stirring, slowly add concentrated sulfuric acid to the mixture.
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
The crude quinoline can then be purified, often by steam distillation to separate it from the tarry byproducts.
Section 2: The Doebner-von Miller Synthesis - Battling Polymerization
A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to produce a wide range of substituted quinolines.[4][6] However, this method is frequently plagued by the formation of polymeric tars, leading to low yields and difficult purification.[1][7]
FAQ 2: My Doebner-von Miller reaction is producing a large amount of intractable tar, and my yield is very low. What is the cause and how can I prevent this?
Why it happens: The primary culprit behind tar formation in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[7] This side reaction competes with the desired quinoline formation, consuming the starting material and generating high-molecular-weight, tarry substances.
How to fix it:
-
Utilize a Biphasic Solvent System: A highly effective strategy is to employ a two-phase system, such as water and toluene.[7][8][9] The aniline hydrochloride resides in the aqueous phase, while the α,β-unsaturated carbonyl is sequestered in the organic phase. This separation drastically reduces the self-polymerization of the carbonyl compound in the acidic aqueous phase.[7]
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the reaction mixture helps to maintain a low concentration of the carbonyl compound, thereby favoring the desired reaction over polymerization.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and acid concentration. Excessively high temperatures and strong acid concentrations can accelerate polymerization.
Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.[9]
Section 3: The Combes and Friedländer Syntheses - Mastering Regioselectivity
The Combes and Friedländer syntheses are powerful methods for preparing substituted quinolines. However, when using unsymmetrical starting materials, a common challenge is controlling the regioselectivity of the cyclization, leading to a mixture of isomeric products.[10][11]
FAQ 3: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the cyclization to favor one isomer?
Why it happens: In the Combes synthesis, the acid-catalyzed cyclization of the intermediate enamine onto the aromatic ring can occur at two different positions, leading to regioisomers. The outcome is governed by a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[10][12]
How to fix it:
-
Steric Hindrance: A bulkier substituent on the β-diketone will generally direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) on the aniline can favor the formation of different regioisomers.[10] For instance, in the synthesis of trifluoromethyl-substituted quinolines, methoxy-substituted anilines tend to yield 2-CF₃-quinolines, while chloro- or fluoroanilines favor the formation of 4-CF₃ regioisomers.[10]
FAQ 4: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What strategies can I employ to obtain a single regioisomer?
Why it happens: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13] When an unsymmetrical ketone is used, the initial aldol condensation can proceed via two different enolates, resulting in a mixture of regioisomeric quinolines.[14]
How to fix it:
-
Amine Catalysis: The use of specific amine catalysts, such as pyrrolidine and its derivatives, can highly favor the formation of the kinetic enamine intermediate, leading to excellent regioselectivity for the less substituted product.[14][15] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has shown particularly high regioselectivity.[14][15]
-
Slow Addition of the Ketone: Slowly adding the unsymmetrical ketone to the reaction mixture helps to maintain a low concentration of the ketone, which can favor the formation of the kinetic enamine and thus improve regioselectivity.[15]
-
Temperature Control: Higher temperatures generally favor the formation of the thermodynamically more stable product. Therefore, adjusting the reaction temperature can influence the regioisomeric ratio.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) |
| Pyrrolidine | 100 | 85:15[14] |
| Piperidine | 100 | 70:30[14] |
| TABO | 100 | 96:4[14] |
Experimental Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis
-
To a solution of the o-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., pyrrolidine, 0.2 equiv) in a suitable solvent (e.g., toluene) at 100 °C, add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.[14]
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[14]
Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and points of side reaction divergence.
Caption: Skraup Synthesis: Main pathway to quinoline and the competing polymerization of acrolein.
Caption: Controlling regioselectivity in the Friedländer synthesis through kinetic vs. thermodynamic control.
References
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(45), 8523-8525. [Link]
-
Wikiwand. (n.d.). Combes quinoline synthesis. [Link]
-
Semantic Scholar. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]
-
Wikipedia. (2023). Skraup reaction. [Link]
-
Menske, R. F. H., Lecher, F., & Gallagher, G. (1931). A further modification of the Skraup synthesis of quinoline. Canadian Journal of Research, 5(3), 318-320. [Link]
-
University of the Sunshine Coast, Queensland. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ResearchGate. (n.d.). The preparation of quinolines by a modified Skraup reaction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
ResearchGate. (n.d.). Skraup quinoline synthesis. [Link]
-
University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
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ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
ResearchGate. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Princeton University. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
-
Beilstein Journals. (2023). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. [Link]
-
National Institutes of Health. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]
-
PubMed. (1958). The effect of ferrous sulfate concentration on the yield of oxidation of ferrous ion by radiations of high LET. [Link]
-
National Institutes of Health. (2017). Effect of Low-Dose Ferrous Sulfate vs Iron Polysaccharide Complex on Hemoglobin Concentration in Young Children With Nutritional Iron-Deficiency Anemia: A Randomized Clinical Trial. [Link]
-
PubMed. (2008). Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. [Link]
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Technical Support Center: Strategies to Enhance the Photostability of Fluorescent Probes
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that preserving your fluorescent signal is paramount to generating high-quality, reproducible data. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to combat photobleaching, a common challenge in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is fading rapidly during imaging. What is happening?
A: You are likely observing photobleaching , the irreversible photochemical destruction of a fluorophore.[1][2][3] When a fluorescent molecule absorbs light, it enters a high-energy, excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there's a chance it can transition to a highly reactive triplet state.[4][5] In this prolonged excited state, the fluorophore is susceptible to reacting with other molecules, particularly molecular oxygen, leading to the formation of reactive oxygen species (ROS).[1][6] These ROS can then attack the fluorophore, permanently damaging its chemical structure and rendering it non-fluorescent.[1][4] This process is exacerbated by high-intensity light and prolonged exposure.[1][7]
Q2: What is the difference between photobleaching and phototoxicity?
A: While related, they are distinct phenomena. Photobleaching refers to the destruction of the fluorophore itself, leading to signal loss.[4] Phototoxicity , on the other hand, is the damage caused to the biological sample (cells or tissues) by the imaging process.[8] This damage is often mediated by the same reactive oxygen species (ROS) that cause photobleaching.[6] Phototoxicity can manifest as altered cellular morphology, disrupted physiological processes (like mitosis), and even cell death, compromising the integrity of your experimental data.[8]
Q3: Are some fluorescent dyes more resistant to photobleaching than others?
A: Absolutely. The photostability of a fluorophore is an intrinsic property determined by its chemical structure.[5] Modern synthetic dyes, such as the Alexa Fluor® and DyLight™ series, are specifically engineered for enhanced photostability compared to traditional dyes like FITC and Cy3.[3][9] For long-term or intensive imaging experiments, selecting a more robust fluorophore from the outset is a critical first step.[1][10] Quantum dots are also known for their exceptional photostability.[1]
Q4: Can I use antifade mounting media for my live-cell imaging experiments?
A: Generally, no. Most traditional antifade mounting media are glycerol-based and contain components that are toxic to living cells.[7] These are designed for fixed and permeabilized samples. For live-cell imaging, you must use specially formulated, cell-compatible reagents that reduce phototoxicity and photobleaching, such as VectaCell™ Trolox Antifade Reagent.[7] You can also supplement your imaging media with ROS scavengers or use oxygen-reducing buffers.[1]
Troubleshooting Guide: Step-by-Step Solutions to Common Photobleaching Issues
This section provides a systematic approach to diagnosing and resolving photobleaching problems in your experiments.
Issue 1: Signal is lost almost immediately upon illumination.
This indicates severe photobleaching, likely due to excessive light exposure or a highly sensitive fluorophore.
Causality & Logic:
The rate of photobleaching is directly proportional to the intensity of the excitation light and the duration of exposure.[1][11] High-energy photons (shorter wavelengths) are also more damaging.[1] Your goal is to deliver the minimum number of photons necessary to achieve a sufficient signal-to-noise ratio (SNR).
Troubleshooting Workflow:
Detailed Steps & Explanations:
-
Optimize Illumination Intensity: Use the lowest possible light intensity that provides an adequate signal.[1] For arc lamps, insert neutral-density (ND) filters.[7][9] For lasers, reduce the power setting, often to just 1-5% of the maximum.
-
Reduce Exposure Time: Minimize the time the shutter is open for each frame.[1][11] While this reduces the photons collected, you can often compensate by increasing the camera's gain setting.
-
Minimize Overall Exposure: Avoid unnecessarily illuminating the sample.[7][10] Use transmitted light to find your region of interest before switching to fluorescence.[10] Turn off the light source when not actively acquiring images.[11]
-
Choose a Stable Fluorophore: If using dyes like FITC, consider switching to a more robust alternative like an Alexa Fluor dye.[9]
-
Use Antifade Reagents: For fixed samples, use a high-quality antifade mounting medium. For live cells, add specific antifade reagents like Trolox to your imaging medium.[1][7]
Issue 2: My signal is stable initially but fades significantly during a time-lapse or Z-stack acquisition.
This is cumulative photobleaching, where repeated exposures gradually destroy the fluorophore population.
Causality & Logic:
Each excitation cycle has a finite probability of causing a photobleaching event.[12] Over many cycles, as in time-lapse or 3D imaging, the cumulative effect becomes significant. The strategy here is to reduce the total photon dose delivered to the sample over the entire experiment.
Key Mechanisms of Photobleaching:
The Jablonski diagram illustrates the electronic states of a fluorophore. After absorbing a photon, the molecule enters an excited singlet state (S1). While it can relax by emitting fluorescence, it can also cross over into a long-lived, reactive triplet state (T1). It is from this T1 state that most photobleaching originates, often through reactions with molecular oxygen.[4][5]
Troubleshooting & Optimization Table:
| Parameter | Recommended Action | Rationale |
| Time Interval | Increase the time between acquisitions. | Allows more time for fluorophores to return from the triplet state and reduces the overall photon dose.[7] |
| Total Experiment Time | Collect only the necessary data points. | Avoids excessive illumination beyond what is required to answer the scientific question.[7] |
| Z-Stack Height/Steps | Use the minimum number of Z-slices required. | Each slice adds to the cumulative light exposure.[7] |
| Excitation Wavelength | Use longer wavelengths if possible. | Longer wavelength (lower energy) light is generally less damaging.[1] Multiphoton microscopy is an excellent example of this principle.[1] |
| Detector Sensitivity | Use a high quantum efficiency (QE) detector. | More sensitive detectors (e.g., sCMOS, EMCCD) can produce a good image with less light, reducing the required exposure.[8][13] |
Issue 3: I am using an antifade mounting medium, but my signal is still fading.
Not all antifade reagents are created equal, and their effectiveness can be fluorophore-dependent. The local chemical environment also plays a crucial role.
Causality & Logic:
Antifade reagents, or "antifades," are typically reducing agents or free-radical scavengers that suppress the formation of ROS or quench the triplet state of the fluorophore.[1][14] Common components include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[15][16] Their efficacy can be affected by pH, concentration, and compatibility with the specific dye.[15][16]
Experimental Protocol: Validating and Comparing Antifade Media
This protocol allows you to empirically determine the best mounting medium for your specific fluorophore and sample type.
I. Preparation of Homemade Antifade Medium (Example: NPG-Glycerol)
-
Prepare a 10X PBS Stock Solution: Ensure the pH is adjusted to ~8.0-8.5, as many fluorophores are brighter and more stable at a slightly alkaline pH.[16][17]
-
Prepare a 20% (w/v) n-propyl gallate (NPG) stock solution: Dissolve 2g of NPG (Sigma P3130) in 10 mL of dimethyl sulfoxide (DMSO). NPG does not dissolve well in aqueous solutions.[18][19]
-
Mix the Final Medium: In a 50 mL tube, combine:
-
45 mL of ACS grade glycerol (99-100% purity)
-
5 mL of 10X PBS
-
-
Add NPG: While stirring vigorously, slowly add 2.5 mL of the 20% NPG stock solution to the glycerol/PBS mixture for a final concentration of 1%.[18][19]
-
Store Properly: Store in small aliquots at -20°C, protected from light. The medium is stable for several months.[20]
II. Comparative Photobleaching Assay
-
Prepare Identical Samples: Prepare multiple slides with your cells or tissue, stained with the same fluorescent probe protocol.
-
Mount Samples: Mount one set of slides with your current commercial medium and another set with the freshly prepared homemade medium. Seal the coverslips with nail polish.
-
Establish Imaging Parameters:
-
Choose a representative field of view for each slide.
-
Set the excitation intensity, exposure time, and camera gain to levels that give a good initial signal without being excessive. Crucially, these settings must remain identical for all samples being compared.
-
-
Acquire a Time-Lapse Series:
-
Focus on the sample and acquire an initial image (Time 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 2-5 minutes).
-
-
Quantify and Compare:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the same region of interest (ROI) in each frame of the time-lapse series.
-
Normalize the intensity of each time point to the initial intensity (Time 0).
-
Plot the normalized intensity versus time for both mounting media. The medium that shows a slower decay curve offers better photoprotection.
-
| Feature | Commercial Medium (e.g., ProLong™ Gold) | Homemade NPG Medium |
| Cost per mL | ~$5.00 - $10.00 | ~$0.25 - $0.50[21] |
| Convenience | Ready-to-use, quality controlled. | Requires preparation and validation. |
| Performance | Generally very good, but formulation is proprietary. | Can be highly effective and is customizable.[17][20] |
| Refractive Index | Optimized for microscopy (~1.47). | High (~1.46), good for high-resolution imaging.[17][21] |
By performing this direct comparison, you can make an evidence-based decision on the most cost-effective and scientifically robust solution for your experiments.
References
- The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology.
- How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology.
- Photobleaching in Live Cell Imaging. Biocompare.
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF.
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence.
- Recipe for Anti-fade Mounting Medium. Jackson ImmunoResearch.
- Photobleaching Principles. Thermo Fisher Scientific.
- Fluorescence - Jablonski Energy Diagram.
-
Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy. YouTube. [Link]
- Photobleaching. Wikipedia.
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications. [Link]
- Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific.
- Bleaching Effects. Scientific Volume Imaging.
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]
- Fluorophore Photobleaching Liter
-
How to make mounting medium (anti fade)?. ResearchGate. [Link]
- Technical Support Center: Troubleshooting Photobleaching. Benchchem.
-
The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Europe PMC. [Link]
- “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio.
- Mounting Media and Antifade reagents. UCSF.
-
Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. Semantic Scholar. [Link]
- Mounting Medium Mounting media can be prepared in the lab or commercially available ones can be purchased from several of the co. University of California, Santa Barbara.
- How to minimize phototoxicity in fluorescence live cell imaging?. Line A.
- Antifade Mixtures for Fluorescence Microscopy. University of Massachusetts Amherst.
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
- How To Protect Your Tissue
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Harnessing artificial intelligence to reduce phototoxicity in live imaging. Nature Methods. [Link]
- Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies.
-
A simplified Jablonski diagram illustrating the fluorescence process. ResearchGate. [Link]
- Perrin-Jablonski Diagram. Edinburgh Instruments.
- Stability enhancement of fluorophores for lighting up practical application in bioimaging. Royal Society of Chemistry.
-
Jablonski diagram for a five-level model of laser-induced fluorescence. ResearchGate. [Link]
- Wh
- A Head-to-Head Battle: Fluoroshiel™ vs. Homemade Mounting Media in Fluorescence Microscopy. Benchchem.
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Preparation of reagents. Protocols.io. [Link]
-
Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed. [Link]
- Fluorescence Mounting Mounting Media. University of Michigan.
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A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. National Institutes of Health (NIH). [Link]
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Stability enhancement of fluorophores for lighting up practical application in bioimaging. Royal Society of Chemistry. [Link]
-
Silver Nanoparticles Improve Fluorophore Photostability: Application to a Hypericin Study. MDPI. [Link]
-
Minimising photodamage during fluorescence microscopy with LED illumination. CoolLED. [Link]
- Strategies to Improve Photostabilities in Ultrasensitive Fluorescence Spectroscopy. CoLab.
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- 4. Bleaching Effects | Scientific Volume Imaging [svi.nl]
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Technical Support Center: Optimizing Catalyst Selection for Friedlander Synthesis
Welcome to the technical support center for the Friedlander synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic systems for this versatile and powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Friedlander synthesis, with a focus on catalyst-related issues.
Question 1: I am observing a very low yield in my Friedlander synthesis. What are the most common catalyst-related causes?
Low yields are a frequent challenge and can often be traced back to the catalytic system.[1] Here are the primary causes:
-
Suboptimal Catalyst Choice: The "best" catalyst is highly dependent on your specific substrates.[2] A catalyst that is highly effective for one set of reactants may be inefficient for another. Traditional strong acid or base catalysts can also lead to the degradation of starting materials or products, especially under harsh temperature conditions.[1][3]
-
Catalyst Inactivity or Degradation: The catalyst may be old, impure, or may have degraded due to improper storage or handling. Heterogeneous catalysts can also lose activity over time due to fouling or leaching of the active species.
-
Incorrect Catalyst Loading: Using too little catalyst can result in a sluggish or incomplete reaction. Conversely, an excess of catalyst, particularly strong acids or bases, can promote side reactions and decrease the yield of the desired product.[2]
Solution Workflow:
To systematically troubleshoot low yields, consider the following steps:
-
Catalyst Screening: If you are working with new substrates, it is highly advisable to screen a variety of catalyst types. This should include Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid), Lewis acids (e.g., neodymium(III) nitrate hexahydrate), and potentially more modern systems like solid-supported catalysts or ionic liquids.[2][4]
-
Vary Catalyst Loading: Begin with a catalytic amount (e.g., 10 mol%) and incrementally increase the loading while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Use a Fresh Batch of Catalyst: If you suspect catalyst deactivation, use a fresh batch to see if the yield improves.[1]
-
Consider Milder Catalysts: Modern approaches often utilize milder and more efficient catalytic systems that can operate under less harsh conditions, minimizing side reactions.[1] For example, gold(III)-catalyzed reactions have been shown to proceed under milder conditions.[5]
Question 2: I am struggling with poor regioselectivity when using an unsymmetrical ketone. How can my choice of catalyst help?
Poor regioselectivity is a classic challenge in the Friedlander synthesis when one of the reactants is an unsymmetrical ketone.[5] The catalyst plays a crucial role in directing the reaction to the desired regioisomer.
-
Mechanism Insight: The regioselectivity is determined by which α-carbon of the ketone participates in the initial condensation with the 2-aminoaryl aldehyde or ketone. The catalyst can influence this by selectively promoting the formation of one enolate over the other or by sterically directing the condensation.
Strategies for Improving Regioselectivity:
-
Employing Specific Catalysts: Certain catalysts have been shown to favor the formation of one regioisomer over another. For instance, the use of an appropriate amine catalyst or an ionic liquid can be effective in controlling regioselectivity.[5]
-
Substrate Modification: While not a direct catalyst choice, introducing a phosphoryl group on the α-carbon of the ketone can direct the reaction, and this group can be removed later.[5]
-
Reaction Conditions: Temperature can also influence the kinetic versus thermodynamic product distribution, which can affect regioselectivity.[3] Experimenting with different temperatures in conjunction with your chosen catalyst is recommended.
Question 3: My reaction is producing a lot of side products, particularly from the self-condensation of my ketone. How can I mitigate this with my catalyst selection?
The self-condensation of the ketone starting material, an aldol condensation, is a primary competing side reaction, especially under basic conditions.[2] This consumes the ketone, thereby reducing the yield of the desired quinoline.[2]
Catalytic Strategies to Minimize Aldol Side Reactions:
-
Switch to an Acid Catalyst: Aldol condensations are often more prevalent under basic conditions. Switching to an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, can often suppress this side reaction.[3]
-
Use of Milder Bases: If a base is required, consider using a milder or sterically hindered base that is less likely to promote the self-condensation of the ketone.
-
Alternative Starting Materials: To circumvent this issue, one effective strategy is to use the imine analog of the o-aniline starting material.[5] This modification can prevent the ketone self-condensation.[5]
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your Friedlander synthesis.
Sources
Technical Support Center: Reducing Background Fluorescence in Cell Staining with Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue: high background fluorescence when using quinoline-based compounds for cell staining and imaging. Quinoline scaffolds are invaluable due to their diverse biological activities and fluorescent properties, making them powerful tools in bioimaging and as molecular probes.[1][2] However, their use can be hampered by autofluorescence, leading to poor signal-to-noise ratios.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter. We will delve into the root causes of background fluorescence and provide validated protocols to overcome them, ensuring the integrity and clarity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light.[3][4] This intrinsic signal does not originate from your specific fluorescent label (e.g., a quinoline probe or a secondary antibody) but from endogenous molecules within the cell or tissue.
Common Sources of Autofluorescence:
-
Metabolic Co-factors: Molecules like NADH and riboflavins fluoresce, typically in the blue to green spectrum (350-550 nm).[3][4]
-
Structural Proteins: Collagen and elastin are major contributors, especially in connective tissues, emitting in the blue-green range.[3][5]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, forming granular pigments that fluoresce brightly across a broad spectrum of wavelengths.[6][7]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[5][8]
This inherent background signal can obscure the true signal from your quinoline probe, making it difficult to distinguish specific staining from noise and leading to false-positive results or misinterpretation of protein localization.[3][9]
Q2: My unstained control cells are showing strong fluorescence. What is the likely cause?
A2: If you observe fluorescence in your negative control (unstained) samples, the issue is almost certainly autofluorescence. The specific pattern and color can help identify the source:
-
Fixation-Induced: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can create fluorescent products by cross-linking proteins.[3][5] This type of autofluorescence is often diffuse and appears across a broad spectrum. Glutaraldehyde is a stronger offender than PFA.[5]
-
Punctate, Granular Signal: Bright, dot-like fluorescence, especially in older cells or tissues like the brain and retina, is characteristic of lipofuscin.[6][7]
-
Fibrous, Wavy Signal: This pattern, often seen in the extracellular matrix, is typically caused by collagen or elastin fibers.
To confirm the source, review your sample preparation protocol and the biological nature of your sample. An unstained control is the most critical first step in troubleshooting any high background issue.[4][10]
Q3: Can my choice of quinoline probe or other fluorophore affect the background?
A3: Absolutely. The spectral properties of your chosen fluorophore play a crucial role. Autofluorescence is most prominent in the blue and green regions of the spectrum.[10]
Strategic Fluorophore Selection:
-
Shift to Red/Far-Red: One of the most effective strategies is to use quinoline probes or secondary antibodies that excite and emit in the red (>620 nm) or far-red (>650 nm) spectrum.[4][8] Endogenous autofluorescence is significantly lower at these longer wavelengths.[3][8]
-
Use Bright Dyes: Selecting a bright fluorophore can help increase the signal-to-noise ratio, making the specific signal more distinguishable from the background.[4]
-
Check for Non-specific Binding: Some highly charged fluorescent dyes can bind non-specifically to cellular components.[10] Ensure your washing steps are stringent and consider using specialized blocking buffers if this is suspected.[10]
Systematic Troubleshooting Guide
High background fluorescence can be systematic. This guide provides a logical workflow to diagnose and resolve the issue.
Workflow for Diagnosing Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
Q4: I've identified autofluorescence as the problem. What are my options?
A4: Once you've confirmed autofluorescence with an unstained control, you can address it at several stages of your protocol.
1. Protocol Optimization (Pre-Staining):
-
Fixation Method: Aldehyde fixation is a major cause of autofluorescence.[5]
-
Reduce Fixation Time: Use the minimum fixation time necessary to preserve morphology.[5][8]
-
Change Fixative: Consider switching from PFA to an organic solvent like ice-cold methanol or ethanol, especially for cell surface markers.[4][5]
-
Sodium Borohydride Treatment: This chemical can reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[5][8]
-
-
Tissue Perfusion: If working with tissues, perfusing the animal with PBS before fixation can remove red blood cells, a significant source of autofluorescence.[5][8]
2. Chemical Quenching (Post-Fixation / Post-Staining):
-
Sudan Black B (SBB): This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[5][9][11] It is thought to work by physically absorbing the autofluorescent emissions.[11] However, SBB can sometimes introduce its own background in the far-red channel, so it may not be suitable for all experiments.[7][12]
-
Commercial Quenching Reagents (e.g., TrueBlack®): Several commercially available reagents are designed to quench lipofuscin autofluorescence with less non-specific background than SBB.[6][7] These are often preferred when using red and far-red fluorophores.
Q5: My background issue seems to be non-specific antibody binding. How do I fix this?
A5: If your unstained control is clean but your secondary-only control or fully stained sample shows high background, the problem lies with non-specific binding of your antibodies.
-
Optimize Antibody Concentration: High antibody concentrations are a common cause of background.[13][14] Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies that maximizes specific signal while minimizing background.[10]
-
Improve Blocking: Insufficient blocking allows antibodies to bind to non-target sites.
-
Enhance Washing Steps: Inadequate washing can leave unbound antibodies behind. Increase the number, duration, and volume of your wash steps.[13][16] Adding a mild detergent like Tween® 20 to your wash buffer can also help.[16]
-
Use Cross-Adsorbed Secondary Antibodies: When performing multiplex imaging, use secondary antibodies that have been cross-adsorbed against immunoglobulins from other species to prevent cross-reactivity.[10]
Key Protocols & Data
Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Mechanism of Action | Pros | Cons |
| Sudan Black B (SBB) | Lipofuscin, Myeloid Granules, Erythrocytes[9][11][17] | Light absorption, masking of fluorescence[11] | Highly effective for lipofuscin; inexpensive.[18] | Can create its own background in far-red channels; can be difficult to dissolve.[7][12] |
| TrueBlack® | Lipofuscin, Collagen, Elastin[7] | Proprietary quenching chemistry | Superior to SBB for far-red imaging; minimal background introduction.[6][7] | Commercial reagent, higher cost. |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced (from fixation)[5][8] | Chemical reduction of fluorescent byproducts[17] | Can be effective for fixation-induced background. | Results can be variable; may damage tissue integrity at high concentrations.[8][19] |
| Copper Sulfate (CuSO₄) | General autofluorescence[8] | Electron removal from fluorescent compounds[17] | Can reduce background in some tissues.[19] | Requires specific pH conditions; may not be universally effective. |
Protocol: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is intended for use on fixed cells or tissue sections after immunofluorescent staining is complete.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
-
Mounting medium
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 10 mg of SBB to 10 mL of 70% ethanol. Mix thoroughly by vortexing and let it sit for 10-15 minutes. Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Rinse: After the final wash step of your staining protocol, briefly rinse the slides in PBS.
-
Incubate in SBB: Immerse the slides in the filtered 0.1% SBB solution for 5-10 minutes at room temperature in the dark.
-
Scientist's Note: Incubation time may need optimization. Over-incubation can sometimes quench the specific signal. Start with a shorter time and increase if necessary.
-
-
Wash Extensively: Transfer the slides to a staining jar containing fresh 70% ethanol and wash for 1-2 minutes to remove excess SBB.
-
Rehydrate in PBS: Transfer the slides to a staining jar with PBS and wash 2-3 times for 5 minutes each to remove the ethanol and any residual SBB.
-
Mount: Carefully remove the slides from the PBS, wick away excess buffer, and immediately apply antifade mounting medium and a coverslip.
-
Image: Proceed with imaging.
Mechanism of Quenching by Sudan Black B
Caption: How Sudan Black B absorbs autofluorescence, improving signal detection.
References
-
Chen, Y., et al. (2017). Pre-culture Sudan Black B treatment suppresses autofluorescence signals emitted from polymer tissue scaffolds. Scientific Reports. Retrieved from [Link]
-
Northeast, R. (2021). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]
-
How to Reduce Autofluorescence. (n.d.). SouthernBiotech. Retrieved from [Link]
-
Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved from [Link]
-
How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Immunofluorescence Troubleshooting Tips. (2018). Elabscience. Retrieved from [Link]
-
Tips to Minimize Autofluorescence. (2023). FluoroFinder. Retrieved from [Link]
-
Immunofluorescence Troubleshooting. (2020). St John's Laboratory Ltd. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
-
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). ACS Omega. Retrieved from [Link]
-
How I can get rid of autofluorescence from Lipofuscin AND Collagen in one protocol. (2018). ResearchGate. Retrieved from [Link]
-
Autofluorescence blocked with Sudan Black B staining of testis cells in... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved from [Link]
-
Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. (2010). Histology and Histopathology. Retrieved from [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). ACS Combinatorial Science. Retrieved from [Link]
-
A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma. (2022). Analyst. Retrieved from [Link]
-
Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury. (2023). Frontiers in Neurology. Retrieved from [Link]
-
Sudan black staining quenches natural autofluorescence. (n.d.). ResearchGate. Retrieved from [Link]
-
Can quinoline be used as a fluorescent probe? (2025). BIOSYNCE. Retrieved from [Link]
-
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology. Retrieved from [Link]
-
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved from [Link]
-
Flow Cytometry Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved from [Link]
-
How to solve the high background staining? (n.d.). Sino Biological. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Antibacterial Activity of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[1][2] Quinoline and its derivatives have emerged as a promising class of compounds, historically recognized for their potent biological activities.[1][3][4] This guide provides a comprehensive framework for the systematic evaluation of novel quinoline derivatives, from initial screening to in-depth characterization of their antibacterial properties.
The Scientific Rationale: Why Quinolones?
Quinolones are synthetic bactericidal drugs that interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating.[5] They primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9] These enzymes are crucial for modulating the chromosomal supercoiling required for DNA synthesis and cell division.[6] By inhibiting the ligase activity of these topoisomerases, quinolones lead to the accumulation of single- and double-strand DNA breaks, ultimately resulting in cell death.[5] The increasing prevalence of resistance to existing quinolones, often through mutations in the target enzymes or through reduced drug accumulation, underscores the need for novel derivatives that can overcome these mechanisms.[6][7][9][10][11]
Tier 1: Foundational In Vitro Assays
The initial assessment of a novel quinoline compound's antibacterial potential hinges on two key parameters: its ability to inhibit growth and its capacity to kill the bacteria.
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] This is a fundamental starting point for assessing a compound's potency.[2][12]
Protocol: Broth Microdilution Method
This widely accepted technique is recommended for its reproducibility and efficiency.[12][14][15]
-
Preparation of Reagents and Inoculum:
-
Dissolve the novel quinoline compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[12]
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[12]
-
Dilute the adjusted bacterial suspension in a suitable growth medium, like Mueller-Hinton Broth, to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Serial Dilution in a 96-Well Microtiter Plate:
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria and medium without the compound) and a negative control (medium only) to ensure the validity of the results.
-
Incubate the plate at an appropriate temperature and duration, typically 18-24 hours.[16]
-
-
Data Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16][17]
Protocol: Post-MIC Plating
The MBC test is a continuation of the MIC assay.[16]
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a small aliquot from the wells that showed no visible growth (the MIC well and more concentrated wells).
-
Plate these aliquots onto an appropriate agar medium.
-
-
Incubation and Colony Counting:
Interpreting the MIC/MBC Ratio:
The relationship between the MIC and MBC provides insight into the compound's mode of action. Generally, if the MBC is no more than four times the MIC, the compound is considered bactericidal.[13][17] A significantly higher MBC to MIC ratio suggests a bacteriostatic effect.
Tier 2: Dynamic Antibacterial Activity and Comparative Analysis
Understanding the rate and extent of bacterial killing is crucial for predicting a compound's potential clinical efficacy.
Time-Kill Kinetics Assay
This assay evaluates the antimicrobial activity of a compound over a specific duration, providing valuable information on its time-dependent or concentration-dependent effects.[18][19]
Protocol: Time-Kill Curve Generation
-
Experimental Setup:
-
Prepare flasks or tubes containing a growth medium with the novel quinoline compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).
-
Inoculate each flask with a standardized bacterial suspension.
-
Include a growth control (no compound) and a vehicle control.
-
-
Sampling and Plating:
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw samples from each flask.[19]
-
Perform serial dilutions of the samples and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis and Interpretation:
Comparative Analysis with Standard Antibiotics
To establish the relative potency and spectrum of activity of a novel quinoline, it is essential to compare its performance against established antibiotics.
Experimental Design:
-
Selection of Comparators: Choose clinically relevant antibiotics, including other quinolones (e.g., ciprofloxacin, levofloxacin) and drugs with different mechanisms of action.[21]
-
Bacterial Strain Panel: Include a diverse panel of Gram-positive and Gram-negative bacteria. It is critical to include both standard laboratory strains and clinical isolates, including those with known resistance profiles.
-
Standardized Methodology: Employ standardized methods for susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the comparability of results.[22][23][24][25]
Data Presentation: Comparative MICs (µg/mL)
| Bacterial Strain | Novel Quinoline | Ciprofloxacin | Levofloxacin | Vancomycin (Gram-positive) / Gentamicin (Gram-negative) |
| Staphylococcus aureus (ATCC 29213) | ||||
| Methicillin-resistant S. aureus (MRSA) | ||||
| Enterococcus faecalis (ATCC 29212) | ||||
| Vancomycin-resistant Enterococcus (VRE) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Fluoroquinolone-resistant E. coli | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Klebsiella pneumoniae (Carbapenem-resistant) |
Tier 3: Preliminary Safety and Mechanistic Insights
While antibacterial efficacy is paramount, a preliminary assessment of a compound's safety profile is equally important in the early stages of drug discovery.
Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential of a compound to cause damage to mammalian cells.[26]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26][27]
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the novel quinoline compound for a specified period (e.g., 24 hours).[27]
-
Include untreated cells as a negative control.
-
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength.
-
The amount of formazan produced is directly proportional to the number of viable cells.[26] This allows for the determination of the compound's cytotoxic concentration (e.g., IC₅₀).
-
Visualizing the Experimental Workflow and Mechanism of Action
Caption: A high-level workflow for the validation of novel quinoline compounds.
Caption: The inhibitory action of quinolones on bacterial DNA replication.
Conclusion
The systematic validation of novel quinoline compounds is a multi-tiered process that requires rigorous in vitro testing. By following the protocols and comparative frameworks outlined in this guide, researchers can effectively characterize the antibacterial activity of new chemical entities, identify promising lead candidates, and contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
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Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available from: [Link]
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Vila, J., Abdalla, S., & Ruiz, J. (2007). Mechanism of action of and resistance to quinolones. Current Topics in Medicinal Chemistry, 7(5), 504-513. Available from: [Link]
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Hooper, D. C. (1995). Bacterial resistance to quinolones: mechanisms and clinical importance. The Journal of Antimicrobial Chemotherapy, 36 Suppl B, 13-24. Available from: [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Available from: [Link]
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A Researcher's Guide to Evaluating Novel Fluorophores: A Comparative Analysis of 6-Aminoquinolin-4-ol Against Established Fluorescent Dyes
In the dynamic landscape of cellular imaging and molecular biology, the pursuit of novel fluorescent probes with superior photophysical properties and specific targeting capabilities is relentless. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of a promising, yet uncharacterized, fluorophore, 6-Aminoquinolin-4-ol, against a panel of well-established fluorescent dyes: DAPI, Hoechst 33342, and Coumarin 1.
While this compound holds potential as a new fluorescent scaffold, a thorough, data-driven comparison is essential to ascertain its utility and potential advantages. This guide will not only present the known performance metrics of our chosen reference dyes but will also provide detailed experimental protocols to empower researchers to conduct their own comparative studies. Our focus is on the "how" and "why" of fluorophore evaluation, ensuring scientific integrity and fostering a deeper understanding of the underlying principles.
The Landscape of Blue-Emitting Fluorophores: A Comparative Overview
Before delving into the experimental evaluation of this compound, it is crucial to understand the characteristics of the established dyes we will use as benchmarks. DAPI, Hoechst, and Coumarin derivatives are mainstays in fluorescence microscopy, each with a distinct set of properties that make them suitable for specific applications.[1][2][3]
| Property | DAPI | Hoechst 33342 | Coumarin 1 |
| Excitation Max (λex) | ~358 nm (with DNA)[1] | ~350 nm (with DNA) | ~373 nm |
| Emission Max (λem) | ~461 nm (with DNA)[1] | ~461 nm (with DNA) | ~450 nm |
| Molar Absorptivity (ε) | ~30,000 M⁻¹cm⁻¹ | ~42,000 M⁻¹cm⁻¹ | ~24,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.9 (with DNA) | ~0.4 (with DNA) | ~0.73 |
| Binding Specificity | A/T-rich regions of DNA minor groove[4] | A/T-rich regions of DNA minor groove[4] | Generally non-specific, used as a general stain or in derivatives for specific targeting.[] |
| Cell Permeability | Semi-permeable, better for fixed cells[1] | Permeable, suitable for live and fixed cells[1] | Permeable, often used for live-cell imaging.[] |
| Photostability | Moderate | Moderate | High |
Expert Insight: The choice between DAPI and Hoechst often comes down to the experimental system. Hoechst dyes are generally preferred for live-cell imaging due to their higher cell permeability and lower toxicity compared to DAPI.[1] DAPI, however, is a cost-effective and robust stain for fixed cells. Coumarins, on the other hand, offer a versatile scaffold that can be functionalized for various applications beyond nuclear staining.[6] The evaluation of this compound will aim to position it within this landscape, identifying its potential strengths and weaknesses.
Characterizing a Novel Fluorophore: An Experimental Workflow
The following section outlines a comprehensive, step-by-step methodology to characterize the photophysical properties of this compound and compare them directly with our reference dyes.
Part 1: Fundamental Photophysical Characterization
The initial step is to determine the core spectral properties of this compound. This provides the foundational data for all subsequent experiments.
Experimental Protocol: Absorption and Emission Spectra Acquisition
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare identical stock solutions for DAPI, Hoechst 33342, and Coumarin 1.
-
Working Solution Preparation: Dilute the stock solutions to a working concentration of 10 µM in a standard buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Absorption Spectrum Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the buffer.
-
Measure the absorbance of the working solution from 250 nm to 600 nm.
-
The wavelength of maximum absorbance (λabs) is a key parameter.
-
-
Emission Spectrum Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λabs.
-
Scan the emission from λabs + 20 nm to 700 nm.
-
The wavelength of maximum emission (λem) will be determined.
-
-
Quantum Yield Determination:
-
The quantum yield (Φ) is a measure of the efficiency of fluorescence. It is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Causality Behind Experimental Choices: Using a standardized buffer like PBS is crucial for ensuring that the photophysical properties are measured under physiologically relevant conditions. The choice of a quantum yield standard with a well-characterized and stable quantum yield is paramount for accuracy.
Diagram: Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining the fundamental photophysical properties of a novel fluorophore.
Part 2: In Vitro Cellular Imaging and Comparison
Once the basic spectral properties are known, the next critical step is to evaluate the performance of this compound in a cellular context.
Experimental Protocol: Live and Fixed Cell Staining
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes or coverslips to ~70% confluency.
-
Live Cell Staining:
-
Prepare staining solutions of this compound, Hoechst 33342, and Coumarin 1 in complete cell culture medium at a range of concentrations (e.g., 1-10 µM).
-
Incubate the cells with the staining solutions for 15-30 minutes at 37°C.
-
Gently wash the cells twice with pre-warmed PBS.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets.
-
-
Fixed Cell Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but recommended for comparing with DAPI).
-
Prepare staining solutions of this compound, DAPI, Hoechst 33342, and Coumarin 1 in PBS.
-
Incubate the fixed cells with the staining solutions for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Image Acquisition and Analysis:
-
Acquire images using identical settings (e.g., exposure time, laser power) for all dyes to allow for a fair comparison of brightness.
-
Analyze the images for staining localization (e.g., nuclear, cytoplasmic), signal-to-noise ratio, and photostability (by acquiring a time-lapse series).
-
Trustworthiness Through Self-Validation: By including both well-characterized positive controls (DAPI, Hoechst) and a more general stain (Coumarin 1), this protocol allows for a self-validating comparison. Any anomalous results from this compound can be immediately contextualized against the expected performance of the reference dyes.
Diagram: Cellular Staining and Imaging Workflow
Caption: A comparative workflow for evaluating a novel dye in live and fixed cells.
Concluding Remarks and Future Directions
The framework presented in this guide provides a robust and scientifically sound approach to the characterization and comparative analysis of novel fluorescent probes like this compound. By systematically evaluating its photophysical properties and performance in a cellular context against established standards, researchers can make informed decisions about its potential applications.
The true value of a new fluorophore lies in its ability to address unmet needs in biological imaging. Should this compound exhibit unique properties such as exceptional photostability, high quantum yield in specific microenvironments, or a novel targeting mechanism, it could become a valuable tool for the scientific community. The experimental pathways outlined here are the first essential steps in uncovering that potential.
References
-
GeeksforGeeks. (2025). Difference Between DAPI and Hoechst. Retrieved from [Link]
-
Biology Stack Exchange. (2012). Hoechst or DAPI for nuclear staining?. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies of 6-Aminoquinolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the 6-aminoquinolin-4-ol scaffold has emerged as a promising pharmacophore, particularly in the development of kinase inhibitors. However, the clinical success of any small molecule hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives, integrating field-proven insights with detailed experimental protocols to ensure scientific integrity and accelerate drug development timelines.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target effects are a primary cause of late-stage drug attrition, contributing to approximately 30% of failures in clinical development.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, the potential for cross-reactivity across the kinome is a significant challenge. The quinoline core, a prevalent motif in many kinase inhibitors, has been associated with a range of off-target activities.[2] Therefore, a proactive and systematic approach to identifying and mitigating these liabilities from the earliest stages of discovery is paramount.
This guide will dissect the multifaceted nature of cross-reactivity assessment, moving from predictive computational methods to broad-panel in vitro screening and detailed mechanistic studies. We will explore how to interpret the resulting data to build a comprehensive safety and selectivity profile for your this compound derivatives.
Strategic Approaches to De-risking this compound Derivatives
A tiered and integrated approach is the most effective strategy for characterizing the selectivity of your compounds. This involves a continuum of assays, from broad, cost-effective screens in early discovery to more focused, in-depth studies during lead optimization.
Tier 1: Early-Stage Triage - In Silico and Focused Profiling
In the initial phases of a project, where numerous analogs may be synthesized, a full-scale experimental screen for every compound is often impractical. A combination of computational modeling and focused in vitro assays can provide a valuable early assessment of potential liabilities.
In Silico Off-Target Prediction:
Computational tools can predict potential off-target interactions by comparing the structure of a query compound to databases of known ligand-target interactions.[3] These methods can help prioritize compounds for experimental testing and flag potential issues early on.
-
Methodology: Utilizes algorithms based on 2D chemical similarity, pharmacophore matching, and machine learning to predict interactions with a wide range of biological targets.
-
Causality: By identifying structural motifs associated with known off-target activities, these tools provide an early warning system, allowing chemists to design out potential liabilities.
Focused Kinase Profiling:
Given that this compound derivatives are often designed as kinase inhibitors, an initial screen against a small, diverse panel of kinases can be highly informative. This provides a snapshot of the compound's selectivity within this critical target class.
Tier 2: Lead Optimization - Broad-Panel In Vitro Screening
As promising lead compounds emerge, a more comprehensive assessment of their selectivity is crucial. Broad-panel screening against hundreds of targets provides a detailed picture of a compound's interaction landscape.
Kinome-Wide Selectivity Profiling:
Screening against a large panel of kinases is a standard industry practice for characterizing the selectivity of kinase inhibitors.[4] This is essential for understanding the potential for off-target kinase inhibition, which can lead to a variety of adverse effects.
-
Commercial Platforms: Services like Eurofins' KINOMEscan™[5][6] and Reaction Biology's Kinase Panel Screening[7] offer comprehensive panels covering a large portion of the human kinome.
-
Data Interpretation: The results are typically presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd), allowing for a quantitative comparison of binding affinities across the kinome.
Safety Pharmacology Panels:
Beyond kinases, it is critical to assess interactions with other major target classes implicated in adverse drug reactions. Companies like Eurofins Discovery offer standardized "SafetyScreen" panels that cover a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be associated with clinical side effects.[2][4][8][9] The SafetyScreen44 and SafetyScreen87 panels are widely used in the industry to identify potential off-target liabilities early in the drug discovery process.[4][8][9]
-
Rationale: These panels are designed to detect interactions with targets that have a known link to adverse effects, providing a direct line of sight from in vitro data to potential clinical risk.
-
Example Targets: Key targets often included are the hERG potassium channel (cardiac liability), various serotonin (5-HT) receptors (CNS effects), and adrenergic receptors (cardiovascular effects).
Comparative Analysis: Interpreting Cross-Reactivity Data
The true value of cross-reactivity data lies in its interpretation and translation into actionable insights for lead optimization. Here, we present hypothetical data for two this compound derivatives, Compound A and Compound B, to illustrate the comparative analysis process.
Table 1: Kinome Selectivity Profile of this compound Derivatives
| Kinase Target | Compound A (% Inhibition @ 1 µM) | Compound B (% Inhibition @ 1 µM) |
| Primary Target (e.g., EGFR) | 98% | 95% |
| Off-Target 1 (e.g., VEGFR2) | 85% | 15% |
| Off-Target 2 (e.g., Abl) | 75% | 10% |
| Off-Target 3 (e.g., Src) | 60% | 5% |
| Off-Target 4 (e.g., p38α) | 12% | 8% |
Data is hypothetical and for illustrative purposes only.
Analysis:
-
Compound A: While highly potent against the primary target, it exhibits significant off-target activity against several other kinases. This "promiscuous" profile raises concerns about potential side effects and would likely necessitate further medicinal chemistry efforts to improve selectivity.
-
Compound B: Demonstrates a much cleaner selectivity profile, with minimal inhibition of the tested off-target kinases. This compound would be prioritized for further development due to its lower risk of off-target-mediated toxicity.
Table 2: Safety Pharmacology Panel (Select Targets) Profile
| Target | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG (K+ Channel) | 45% | 5% | Cardiac arrhythmia |
| 5-HT2B (Serotonin Receptor) | 60% | 8% | Valvular heart disease |
| α1A (Adrenergic Receptor) | 55% | 12% | Hypotension |
| M1 (Muscarinic Receptor) | 10% | 7% | Anticholinergic effects (dry mouth, blurred vision) |
Data is hypothetical and for illustrative purposes only.
Analysis:
-
Compound A: Shows significant inhibition of the hERG channel and the 5-HT2B receptor, both of which are associated with serious cardiovascular adverse events. The inhibition of the α1A adrenergic receptor also suggests a potential for blood pressure-related side effects. These findings would be major red flags for the continued development of this compound.
-
Compound B: Exhibits a much more favorable safety profile, with minimal activity against the targets in this panel. This reinforces its status as a more promising lead candidate.
Experimental Protocols
To ensure the generation of robust and reproducible data, the following detailed protocols for key cross-reactivity assays are provided.
Protocol 1: Kinome-Wide Profiling (Competition Binding Assay)
This protocol is based on the principles of the KINOMEscan™ platform.
Objective: To determine the binding affinity of a test compound against a broad panel of human kinases.
Methodology:
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound and a known, immobilized ligand that binds to the active site of the kinase are added. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined from dose-response curves.
Protocol 2: hERG Channel Patch-Clamp Assay
Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a voltage-clamp protocol.
-
Compound Application: Apply the test compound at various concentrations to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.
Visualization of Workflows and Concepts
To further clarify the process of cross-reactivity assessment, the following diagrams illustrate key workflows and relationships.
Caption: Tiered workflow for cross-reactivity assessment.
Caption: The concept of on-target versus off-target activity.
Conclusion
A thorough understanding of the cross-reactivity profile of this compound derivatives is not merely a regulatory requirement but a fundamental aspect of rational drug design. By employing a strategic combination of in silico prediction, broad-panel in vitro screening, and detailed mechanistic studies, researchers can identify and mitigate potential off-target liabilities early in the drug discovery process. This proactive approach not only enhances the safety and efficacy of novel drug candidates but also conserves valuable resources and accelerates the delivery of new medicines to patients in need.
References
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
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Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-715.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Vidal, D., Garcia-Serna, R., & Mestres, J. (2011). Large-scale profiling of drug-target relationships. Drug discovery today, 16(1-2), 64-71.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., ... & Faelth-Savitski, M. (2013). A broad activity screen in support of a human kinome chemical genomics effort.
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Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Lavecchia, A., & Di Giovanni, C. (2013). Virtual screening strategies in drug discovery: a critical review. Current medicinal chemistry, 20(23), 2839-2860.
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A Comparative Guide to the Cytotoxicity of 6-Aminoquinolin-4-ol and its Analogs in Cancer Cell Lines
In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activity.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic potential of 6-Aminoquinolin-4-ol and structurally related quinoline derivatives against various cancer cell lines. Due to the limited availability of published data on this compound, this guide will leverage experimental data from closely related amino and hydroxyl substituted quinolines to provide a robust framework for researchers, scientists, and professionals in drug development. This approach allows us to explore the structure-activity relationships that govern the cytotoxic effects of this class of compounds and to benchmark their performance against established chemotherapeutic agents.
The rationale for investigating these compounds stems from their diverse mechanisms of action, which include inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical signaling pathways that cancer cells rely on for survival and proliferation.[3] By comparing the cytotoxic profiles of various derivatives, we can elucidate the chemical modifications that enhance potency and selectivity against cancer cells, a crucial step in the journey from a lead compound to a clinical candidate.
Comparative Cytotoxicity Analysis: Quinoline Derivatives vs. Standard Chemotherapeutics
The cornerstone of preclinical cancer drug discovery is the in vitro cytotoxicity assay, which quantifies a compound's ability to kill cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.
The following table summarizes the IC50 values of various quinoline derivatives, including those with amino and hydroxyl substitutions, against a panel of human cancer cell lines. For comparative purposes, the IC50 values of doxorubicin, a widely used chemotherapeutic drug, are also included.[4][5]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-amino-11-methyl-indolo[3,2-c]quinoline (7p) | MV4-11 | Human Leukemia | 0.052 | [5] |
| A549 | Non-small cell lung | 0.112 | [5] | |
| HCT116 | Colon Cancer | 0.007 | [5] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | GI50 = 8.73 | [6] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast Cancer | GI50 = 8.22 | [6] |
| 8-hydroxy-5-nitroquinoline (NQ) | Raji | B-cell Lymphoma | 0.438 | [7] |
| Quinoline Derivative 91b1 | AGS | Gastric Cancer | 4.28 µg/mL | [4] |
| KYSE150 | Esophageal Cancer | 4.17 µg/mL | [4] | |
| Doxorubicin | MV4-11 | Human Leukemia | 0.041 | [5] |
| A549 | Non-small cell lung | 0.103 | [5] | |
| HCT116 | Colon Cancer | 0.101 | [5] | |
| MCF-7 | Breast Cancer | 2.444 | [3] |
Note: GI50 (50% growth inhibition) is often used interchangeably with IC50. Direct comparison of µg/mL to µM requires knowledge of the compound's molecular weight.
The data clearly indicates that substitutions on the quinoline ring significantly impact cytotoxic potency. For instance, the 6-amino-substituted indolo[3,2-c]quinoline derivative 7p exhibits remarkable potency against the HCT116 colon cancer cell line, with an IC50 value in the nanomolar range, which is comparable to or even better than doxorubicin.[5] This highlights the potential of the 6-amino substitution in enhancing anticancer activity.
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of quinoline derivatives are not merely a matter of cell killing but are underpinned by sophisticated molecular mechanisms. A common pathway implicated in their anticancer activity is the induction of apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or unwanted cells, and its activation is a hallmark of many successful cancer therapies.
Quinoline compounds can trigger apoptosis through various signaling cascades. One such pathway involves the p53 tumor suppressor protein and the Bcl-2 family of proteins, which are central regulators of apoptosis.
Caption: Proposed apoptotic pathway induced by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the reproducibility and reliability of cytotoxicity data, a standardized experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in a suitable growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or the analog compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in growth medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the cytotoxic effects of amino- and hydroxy-substituted quinolines, offering a scientifically grounded perspective on the potential of this compound as an anticancer agent. The presented data underscores the importance of the quinoline scaffold in developing potent cytotoxic compounds. The remarkable activity of certain derivatives, particularly those with 6-amino substitutions, warrants further investigation.
Future research should focus on the direct synthesis and in vitro evaluation of this compound against a broad panel of cancer cell lines. Mechanistic studies should also be conducted to elucidate its specific molecular targets and signaling pathways. By systematically exploring the structure-activity relationships and mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of the quinoline family of compounds in the fight against cancer.
References
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Jain, S., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 97(10), 1641-1661. [Link]
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Jiang, H., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 337(2), 214-221. [Link]
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Kaur, M., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 238, 114451. [Link]
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Özdemir, A., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]
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Sarkar, T., et al. (2021). Designed Synthesis of Amino-Azo-Quinoline and Their Nickel(II) Complexes: Molecular Structure, Electrochemistry and an Insight Into Their In Vitro Anti-Cancer Activities. ChemistrySelect, 6(39), 10515-10525. [Link]
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Wang, L., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(11), 7847-7857. [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104. [Link]
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Wong, C. H., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 21(23), 9062. [Link]
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ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... ResearchGate. [Link]
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Inokuchi, T., et al. (2014). Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. European Journal of Medicinal Chemistry, 79, 385-395. [Link]
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Naidoo, A. (2016). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal, Durban. [Link]
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Głowacka, I. E., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(15), 4969. [Link]
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Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1043135. [Link]
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Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 344-348. [Link]
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Barreto, G. E., et al. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Current Topics in Medicinal Chemistry, 18(11), 938-953. [Link]
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Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6296. [Link]
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A Comparative Analysis of Quinoline-Based Fluorescent Probes: A Guide for Researchers
In the dynamic fields of cell biology, diagnostics, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and spatiotemporal resolution.[1][2] Among the diverse families of fluorophores, the quinoline scaffold has emerged as a privileged structure, offering a unique combination of photophysical properties, synthetic accessibility, and biological compatibility.[3][4] This guide provides an in-depth comparative analysis of quinoline-based fluorescent probes, offering experimental insights and data to aid researchers in selecting and applying these powerful molecular tools.
The Quinoline Advantage: Why Choose This Scaffold?
The quinoline core, a fusion of a benzene and a pyridine ring, provides a rigid, planar structure that is conducive to strong fluorescence.[3][4] Its derivatives offer several key advantages:
-
Tunable Photophysical Properties: The electronic properties of the quinoline ring can be readily modified by introducing electron-donating or electron-withdrawing groups at various positions.[5] This allows for the rational design of probes with a wide range of excitation and emission wavelengths, Stokes shifts, and quantum yields.
-
Environmental Sensitivity: Many quinoline-based probes exhibit fluorescence that is highly sensitive to the polarity and viscosity of their microenvironment, making them excellent sensors for cellular imaging.[3]
-
Biocompatibility: The quinoline moiety is found in many biologically active compounds and is generally well-tolerated by living cells, exhibiting low cytotoxicity.[2][6]
-
Synthetic Versatility: The synthesis of quinoline derivatives is well-established, allowing for the facile incorporation of various recognition motifs to create probes for a wide array of analytes.
Mechanisms of Fluorescence Modulation in Quinoline Probes
The ability of a quinoline-based probe to signal the presence of an analyte is typically governed by one of several photophysical mechanisms. Understanding these mechanisms is crucial for interpreting experimental data and designing new probes.
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the quinoline fluorophore is linked to a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to the analyte, the electron-donating ability of the recognition moiety is suppressed, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT probes typically feature an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The binding of an analyte can modulate the efficiency of this charge transfer, leading to a change in fluorescence intensity or a spectral shift.[3]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In ESIPT-capable molecules, a proton is transferred from a donor to an acceptor within the same molecule in the excited state. This process leads to a large Stokes shift. Analyte binding can disrupt this process, causing a significant change in the fluorescence emission.[7]
Comparative Performance of Quinoline-Based Probes
The true utility of a fluorescent probe lies in its performance metrics. Below is a comparative analysis of quinoline-based probes for various analytes, benchmarked against other common classes of fluorescent probes where data is available.
pH Sensing
Intracellular pH is a critical parameter in cellular homeostasis. Quinoline-based pH probes often utilize the protonation/deprotonation of the quinoline nitrogen to modulate their fluorescence.
| Probe Type | Analyte | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Key Features |
| Quinoline-based | pH | 0.1 - 0.7 | 50 - 100 nm | N/A (ratiometric) | Ratiometric response, good photostability |
| Fluorescein-based | pH | ~0.9 | ~20 nm | N/A (ratiometric) | High brightness, but susceptible to photobleaching |
| Rhodamine-based | pH | ~0.3 - 0.9 | ~20 - 30 nm | N/A (ratiometric) | Excellent photostability, less pH-sensitive in physiological range |
Metal Ion Detection
Quinoline derivatives, particularly those incorporating chelating moieties like 8-hydroxyquinoline, are excellent scaffolds for metal ion sensors.
| Probe Type | Analyte | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Key Features |
| Quinoline-based (QP2) | Zn²⁺ | - | - | 17.7 nM[7] | "Turn-on" fluorescence, high selectivity[7] |
| Quinoline-based | Cu²⁺ | - | ~35 nm | 1.03 µM[8] | Colorimetric and fluorescent response[8] |
| Quinoline-based | Fe³⁺ | - | - | 8.67 x 10⁻⁵ M[6] | Fluorescence quenching mechanism[6] |
| Rhodamine-based (RHOQ) | Hg²⁺ | - | - | 9.67 x 10⁻⁸ M[9] | High fluorescence enhancement, cell-permeable[9] |
Viscosity Sensing
Cellular viscosity is an important indicator of cellular health and function. Quinoline-based viscosity probes often operate via the Twisted Intramolecular Charge Transfer (TICT) mechanism, where the rotation of a part of the molecule is hindered in viscous environments, leading to enhanced fluorescence.
| Probe Type | Analyte | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features |
| Quinoline-based | Viscosity | Varies with viscosity | >100 nm | Large fluorescence enhancement in viscous media |
| BODIPY-based | Viscosity | High | Small | High photostability and brightness |
Reactive Oxygen Species (ROS) Detection
ROS are key signaling molecules and mediators of oxidative stress. Quinoline-based probes for ROS often employ a reaction-based mechanism where the ROS transforms the probe into a highly fluorescent product.
| Probe Type | Analyte | Stokes Shift (nm) | Limit of Detection (LOD) | Key Features |
| Quinoline-based | Superoxide (O₂⁻) | 150 nm | 37 nM | "Turn-on" fluorescence, high selectivity |
| Quinoline-based | Nitric Oxide (NO) | - | 56.1–95 nM[7] | Colorimetric and fluorescent detection[7] |
Experimental Protocols: A Step-by-Step Guide
To ensure the successful application of quinoline-based probes, rigorous experimental design and execution are paramount. Here, we provide a representative protocol for the synthesis and evaluation of a quinoline-based fluorescent probe.
Synthesis of a Representative Quinoline-Based Probe
This protocol outlines a general two-step synthesis for a versatile quinoline-based scaffold that can be further functionalized.
Step 1: Synthesis of the Dichloroquinoline Core
-
To a solution of the appropriate aniline (1 equivalent) in phosphorus oxychloride (5 equivalents), add the corresponding acrylic acid (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 110 °C for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dichloroquinoline core.
Step 2: Suzuki-Miyaura Cross-Coupling for Functionalization
-
To a solution of the dichloroquinoline core (1 equivalent) and the desired boronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water, add potassium carbonate (3 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 90 °C for 12 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final functionalized quinoline-based probe.
Evaluation of Probe Performance
A systematic evaluation of the probe's photophysical properties and sensing capabilities is essential.
1. Photophysical Characterization:
-
UV-Vis and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe in a suitable solvent (e.g., DMSO, PBS). Determine the excitation and emission maxima (λ_ex and λ_em) and the Stokes shift.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Photostability Assay: Expose a solution of the probe to continuous illumination from the excitation source of a fluorometer or microscope and monitor the decrease in fluorescence intensity over time. Compare this to a known photostable dye like Rhodamine B.
2. Analyte Sensing Evaluation:
-
Selectivity Study: Record the fluorescence response of the probe to the target analyte and a panel of potentially interfering species (e.g., other metal ions, biologically relevant small molecules).
-
Titration Experiment: Add increasing concentrations of the target analyte to a solution of the probe and record the corresponding fluorescence spectra. Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and binding constant.
-
Response Time: Monitor the change in fluorescence intensity immediately after the addition of the analyte to determine the time required to reach a stable signal.
3. Live Cell Imaging:
-
Cell Culture and Staining: Culture the desired cell line to an appropriate confluency. Incubate the cells with a working concentration of the probe (typically 1-10 µM) in cell culture medium for a specific duration (e.g., 30 minutes).
-
Induction of Analyte Change: If applicable, treat the cells with a stimulus to induce a change in the concentration of the target analyte (e.g., adding a metal ion solution or inducing oxidative stress).
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe. Acquire images before and after the stimulus to observe the change in fluorescence.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure that the probe is not toxic to the cells at the working concentration.[6]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key sensing mechanisms and experimental workflows.
Caption: A typical experimental workflow for the development and application of a fluorescent probe.
Conclusion and Future Outlook
Quinoline-based fluorescent probes represent a versatile and powerful class of tools for biological and biomedical research. [2][3]Their tunable photophysical properties, synthetic accessibility, and biocompatibility make them highly adaptable for a wide range of applications, from sensing intracellular pH to detecting disease biomarkers. [4]As our understanding of the structure-property relationships in these molecules deepens, we can expect the development of even more sophisticated probes with enhanced brightness, photostability, and selectivity. The continued innovation in the design and application of quinoline-based probes will undoubtedly continue to illuminate the intricate workings of biological systems.
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A Comparative Guide to the Photostability and Quantum Yield of 6-Aminoquinolin-4-ol versus Fluorescein
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of an appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of choices, both established dyes like fluorescein and emerging scaffolds such as aminoquinolones present unique advantages and disadvantages. This guide provides a detailed comparison of the photophysical properties of 6-Aminoquinolin-4-ol and the widely used benchmark, fluorescein, with a focus on two key performance metrics: photostability and fluorescence quantum yield.
Introduction: The Quest for Ideal Fluorophores
The ideal fluorescent probe for biological imaging and sensing applications should exhibit high brightness, exceptional photostability, and minimal perturbation to the biological system under investigation. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield (Φf), the latter being a measure of the efficiency of converting absorbed photons into emitted fluorescent photons.[1] Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light.[2] A high quantum yield ensures a strong signal, while high photostability allows for prolonged imaging and more reliable quantitative measurements.
Fluorescein, a xanthene dye, has been a workhorse in fluorescence microscopy for decades due to its high quantum yield and water solubility. However, its utility is often limited by its relatively poor photostability.[2] This has driven the exploration of alternative fluorophore scaffolds, such as quinoline derivatives, which are being investigated for their potential to offer improved photophysical properties.[3][4] This guide will delve into a comparative analysis of this compound and fluorescein, providing available quantitative data, detailed experimental protocols for their characterization, and a discussion of the structural basis for their performance.
Quantitative Comparison of Photophysical Properties
| Property | This compound (Estimated) | Fluorescein |
| Fluorescence Quantum Yield (Φf) | 0.3 - 0.6 a | ~0.925 (in 0.1 M NaOH)[5] |
| Photobleaching Quantum Yield (Φb) | Data not available | ~3-5 x 10-5[2] |
| Relative Photostability | Potentially High | Low to Moderate |
Table 1: Comparison of the key photophysical properties of this compound and Fluorescein. a The quantum yield for this compound is an estimate based on reported values for structurally similar amino-quinoline derivatives in non-polar and chloroform solutions, which range from 0.33 to 0.57.[6] The actual value for this compound in aqueous buffer may differ.
In-Depth Analysis
Fluorescence Quantum Yield:
Fluorescein is well-known for its exceptionally high fluorescence quantum yield in aqueous solutions at physiological pH, often approaching unity.[5][7] This high efficiency of photon emission contributes to its bright fluorescent signal.
For this compound, specific quantum yield data is scarce. However, studies on similar amino-quinoline derivatives have shown promising results, with absolute quantum yields in the range of 0.33 to 0.57 in chloroform and non-polar solvents.[6] While these values are lower than that of fluorescein, they are still substantial and suggest that this compound is a competent fluorophore. The electronic properties of the quinoline ring system and the nature of the amino and hydroxyl substituents will ultimately determine its quantum yield in a specific environment.
Photostability:
The primary drawback of fluorescein is its susceptibility to photobleaching.[2] Upon excitation, fluorescein can transition to a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species that chemically degrade the fluorophore, leading to an irreversible loss of fluorescence.[2] This process is quantified by the photobleaching quantum yield (Φb), which for fluorescein is in the order of 10-5.[2]
In contrast, some aminoquinolone derivatives have been reported to be photostable. While quantitative photobleaching data for this compound is not available, the inherent chemical structure of the quinoline scaffold may offer greater resistance to photo-oxidation compared to the xanthene core of fluorescein. The mechanism of photobleaching is complex and depends on the specific chemical structure and the microenvironment of the fluorophore.
Experimental Protocols for Comparative Analysis
To enable researchers to directly compare these or other fluorophores in their own laboratories, we provide the following standardized protocols for measuring relative fluorescence quantum yield and assessing photostability.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a well-characterized standard with a known quantum yield.[8][9]
Principle: By measuring the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the unknown sample and a standard under identical conditions, the quantum yield of the unknown can be calculated.
Methodology Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare stock solutions of this compound and a suitable quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φf = 0.925) in the desired solvent or buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Prepare a series of dilutions for both the sample and the standard to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[8]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution.
-
It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:[10][11]
Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)
Where:
-
Φ is the quantum yield.
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
-
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination. The photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, is a common metric for comparison.
Principle: By continuously illuminating a sample and monitoring the decrease in its fluorescence intensity over time, the rate of photobleaching can be determined.
Methodology Workflow:
Caption: Workflow for Photostability Assessment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and fluorescein at the same concentration (e.g., 1 µM) in the desired buffer.
-
Mount the solutions on a microscope slide. To minimize variability, fluorophores can be immobilized on the slide surface.
-
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a laser or an arc lamp).
-
Use the same objective and filter sets for both fluorophores. The excitation intensity should be kept constant throughout the experiment.
-
-
Image Acquisition:
-
Select a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent.
-
-
Data Analysis:
-
Measure the average fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the normalized intensity reaches 0.5. A longer half-life indicates greater photostability.[12]
-
Conclusion
The choice between this compound and fluorescein will ultimately depend on the specific requirements of the application. Fluorescein remains an excellent choice for experiments where its high quantum yield is paramount and photobleaching is not a major concern, or can be mitigated.
For applications requiring prolonged or repeated imaging, such as time-lapse microscopy or single-molecule studies, the potentially higher photostability of this compound makes it a compelling alternative. While direct quantitative data for this compound is still emerging, the photophysical properties of related amino-quinoline derivatives suggest that this class of fluorophores holds significant promise. Researchers are encouraged to perform their own comparative experiments using the protocols outlined in this guide to make an informed decision based on their specific experimental needs. The continued development of novel fluorophore scaffolds like this compound is crucial for advancing the capabilities of fluorescence-based techniques in research and drug discovery.
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A Researcher's Guide to Assessing Small Molecule Specificity in Biological Systems
In the quest for novel therapeutics and chemical probes, the specificity of a small molecule for its intended biological target is a critical determinant of its utility and safety. A promiscuous compound, one that interacts with multiple targets, can lead to ambiguous experimental results and unforeseen toxicities. This guide provides an in-depth comparison of modern experimental methodologies designed to rigorously assess the specificity of a small molecule, using a hypothetical kinase inhibitor as a case study. Our focus is on the "why" behind experimental choices, empowering researchers to design and interpret specificity studies with confidence.
The Imperative of Specificity in Drug Discovery
The journey of a drug candidate from a promising hit to a clinical therapy is fraught with challenges, a significant portion of which can be attributed to off-target effects. These unintended molecular interactions can mask the true mechanism of action, lead to toxicity, and ultimately cause late-stage clinical failures. Therefore, a thorough and early assessment of a compound's specificity is not merely a checkbox exercise but a foundational pillar of successful drug development.[1][2]
A Multi-pronged Approach to Specificity Profiling
A robust assessment of specificity relies on a combination of in vitro and in-cell methodologies. No single assay can provide a complete picture; instead, a consensus from orthogonal approaches builds the strongest case for a compound's selectivity.
Diagram: The Workflow of Specificity Assessment
Caption: A typical workflow for assessing small molecule specificity.
In Vitro Biochemical and Biophysical Assays: The First Line of Scrutiny
The initial assessment of specificity often begins with in vitro assays that measure the direct interaction between the compound and a panel of purified proteins.
Kinase Panel Screening
For a putative kinase inhibitor, screening against a large panel of purified kinases is a standard and informative first step.[3][4] These screens typically measure the inhibition of substrate phosphorylation.
Experimental Data Example: Kinase Panel Screening
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 15 |
| Kinase B | 75% | 250 |
| Kinase C | 20% | >10,000 |
| Kinase D | 85% | 150 |
| ... (400+ other kinases) | <10% | >10,000 |
Interpretation: The data suggests that the compound is potent against the intended Target Kinase A. However, it also shows significant activity against Kinase B and Kinase D, which are potential off-targets that warrant further investigation.
Biophysical Assays: Quantifying Binding Affinity
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (dissociation constant, Kd) and thermodynamics of the interaction between the compound and its targets.[5]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface.
-
Binding: Flow a series of concentrations of the test compound over the sensor surface.
-
Detection: Measure the change in the refractive index at the surface as the compound binds to the immobilized protein. This change is proportional to the mass of the bound compound.
-
Data Analysis: Fit the binding data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd = kd/ka).
In-Cell Target Engagement: Bridging the Gap to Physiology
While in vitro assays are essential, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in a physiological context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor drug-target engagement in intact cells or cell lysates.[6][7][8][9] The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Experimental Workflow: CETSA
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Data Example: CETSA Melt Curves
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 30 | 75 |
| 65 | 10 | 40 |
| 70 | 5 | 15 |
Chemoproteomics: Unbiased, Proteome-Wide Specificity Profiling
Chemoproteomics offers a global and unbiased view of a compound's interactions across the entire proteome.[10][11][12][13] These methods can be broadly categorized into affinity-based and stability-based approaches.
Affinity-Based Chemoproteomics
This approach involves immobilizing a derivatized version of the compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry.
Stability-Based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP)
TPP is a high-throughput extension of CETSA that uses mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously in response to compound treatment. This allows for the unbiased identification of both on-target and off-target interactions.
Functional Validation: Linking Target Engagement to Cellular Phenotype
Ultimately, the biological effect of a compound is the most important readout. Functional assays are crucial to confirm that the observed cellular phenotype is a direct result of engaging the intended target.
Phenotypic Assays
These assays measure a relevant cellular response, such as inhibition of cell proliferation, induction of apoptosis, or changes in a signaling pathway.[14]
Rescue Experiments
A key validation experiment is to "rescue" the phenotypic effect of the compound by overexpressing a drug-resistant mutant of the target protein. If the phenotype is reversed, it provides strong evidence that the effect is on-target.[15]
Conclusion: A Holistic View of Specificity
Assessing the specificity of a small molecule is a multifaceted process that requires a carefully planned and executed series of experiments. By combining in vitro biochemical and biophysical assays with in-cell target engagement and proteome-wide profiling, researchers can build a comprehensive understanding of a compound's interaction profile. This rigorous approach is essential for the development of safe and effective chemical probes and therapeutics.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of New 4-Aminoquinoline Derivatives
For decades, the 4-aminoquinoline scaffold has been a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2][3] Widespread drug resistance, however, has necessitated the development of novel derivatives.[3][4] Furthermore, the unique chemical properties of these compounds, such as their ability to accumulate in acidic organelles, have opened avenues for their exploration as anticancer agents.[2][5][6]
This guide provides a comprehensive framework for the in vitro evaluation of new 4-aminoquinoline derivatives. It is designed for drug discovery and development scientists, offering a logical, stepwise cascade of assays to characterize potency, selectivity, and mechanism of action. We will move beyond simple protocols to discuss the causality behind experimental choices, ensuring a robust and translatable dataset.
Part 1: Primary Screening - Antimalarial Efficacy
The foundational assessment for any new 4-aminoquinoline is its ability to inhibit the growth of Plasmodium falciparum, the deadliest malaria parasite.[3]
Core Assay: SYBR Green I-Based Fluorescence Assay
Scientific Rationale: This assay has become the gold standard for medium- to high-throughput screening of antimalarials, largely replacing older radioisotopic methods.[7] Its principle is elegant and straightforward: the SYBR Green I dye intercalates with double-stranded DNA.[8] In a 72-hour culture, the proliferation of parasites leads to a massive increase in parasitic DNA, which is directly proportional to the measured fluorescence.[9] Active compounds inhibit parasite growth, resulting in a lower fluorescence signal.[9]
Key Comparators:
-
Chloroquine (CQ): Essential for benchmarking against chloroquine-sensitive (CQS) parasite strains (e.g., 3D7, NF54).
-
Amodiaquine (AQ): A potent 4-aminoquinoline that often retains activity against chloroquine-resistant (CQR) strains.[3][4]
-
Artemisinin: A fast-acting drug used as a control for activity against resistant strains (e.g., K1, Dd2).
Comparative Data Example: Antimalarial Potency (IC50, nM)
| Compound | P. falciparum 3D7 (CQS) | P. falciparum Dd2 (CQR) |
| New Derivative 1 | 15.2 | 45.8 |
| New Derivative 2 | 25.5 | 28.1 |
| Chloroquine | 20.1 | 450.7 |
| Amodiaquine | 18.9 | 55.3 |
Insight: Derivative 2 shows excellent activity against the resistant Dd2 strain, a highly desirable characteristic.
Part 2: Assessing Safety - Cytotoxicity and the Selectivity Index
A potent compound is only useful if it is more toxic to the pathogen than to the host. The Selectivity Index (SI) is a critical, early-stage measure of this therapeutic window.[10][11]
SI = IC50 (Mammalian Cells) / IC50 (Parasite)
A higher SI value indicates greater selectivity for the parasite.[11] Generally, an SI > 10 is considered favorable for further investigation.[12]
Core Assay: Resazurin (AlamarBlue) or MTT-Based Cytotoxicity Assay
Scientific Rationale: Both assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[13][14] We recommend the Resazurin assay for its simplicity and sensitivity.[13][15] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[13] The MTT assay is a colorimetric alternative where mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[14]
Key Cell Lines:
-
HepG2 (Human Liver Carcinoma): A standard line for initial toxicity screening, relevant to liver metabolism.[12]
-
HEK293 (Human Embryonic Kidney): Another common and robust cell line.
-
Vero (Monkey Kidney Epithelial): Often used in infectious disease research.
Comparative Data Example: Cytotoxicity and Selectivity
| Compound | Cytotoxicity IC50 (HepG2, nM) | Antimalarial IC50 (Dd2, nM) | Selectivity Index (SI) |
| New Derivative 1 | 15,200 | 45.8 | 332 |
| New Derivative 2 | 2,100 | 28.1 | 75 |
| Chloroquine | >50,000 | 450.7 | >110 |
Insight: While Derivative 2 is more potent against the Dd2 strain, Derivative 1 possesses a significantly better selectivity profile, making it a potentially safer candidate.
Part 3: Exploring Broader Potential - Anticancer Activity
The lysosomotropic nature of 4-aminoquinolines, which causes them to accumulate in the acidic lysosome, disrupts autophagy—a key process cancer cells use to survive stress.[2][5] This makes them promising candidates for anticancer therapy.[16][17]
Core Assay: Anti-proliferative Activity on Cancer Cell Lines
Scientific Rationale: The same cytotoxicity assays (Resazurin or MTT) used for safety screening can be repurposed to determine the 50% inhibitory concentration (IC50) against various cancer cell lines.[1] This allows for a direct measure of the compound's ability to halt cancer cell growth.
Key Comparators:
-
Doxorubicin: A standard chemotherapeutic agent.
-
Chloroquine/Hydroxychloroquine: Known to have autophagy-inhibiting and chemosensitizing effects.[18]
Recommended Cell Lines:
-
A549: Human lung carcinoma.[19]
-
MDA-MB-231: Triple-negative breast cancer, often more aggressive.
Comparative Data Example: Anticancer Potency (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| New Derivative 1 | 8.5 | 12.3 |
| New Derivative 2 | 2.1 | 4.7 |
| Doxorubicin | 0.5 | 0.9 |
| Chloroquine | 25.0 | 31.5 |
Insight: Derivative 2 demonstrates significantly greater anticancer potency than chloroquine, justifying further investigation into its mechanism of action in cancer models.
Part 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound works is paramount for lead optimization and clinical development.
MoA Study 1: Inhibition of β-Hematin Formation (Antimalarial)
Scientific Rationale: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme.[20] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin.[20][21] The primary MoA for chloroquine and other 4-aminoquinolines is the inhibition of this crystallization process, leading to a buildup of toxic heme that kills the parasite.[1][2][22] A simple, cell-free colorimetric assay can measure the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin).[20][21]
MoA Study 2: Autophagy Inhibition (Anticancer)
Scientific Rationale: Autophagy is a cellular recycling process. Autophagosomes engulf cellular components and fuse with lysosomes for degradation. Cancer cells often hijack this process to survive nutrient-poor conditions or chemotherapy-induced stress. Chloroquine inhibits autophagy by raising the lysosomal pH, preventing fusion and degradation.[2][18] This can be measured by monitoring the accumulation of key autophagy markers like LC3-II and p62/SQSTM1.[23][24]
Core Assay: Western Blot or Reporter Assay for LC3-II Accumulation An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation.[24] In the presence of an autophagy inhibitor, LC3-II accumulates because its degradation is blocked. This can be quantified via Western blot or by using specialized luminescent or fluorescent reporter cell lines.[18][25]
Experimental Protocols
Protocol 1: SYBR Green I Antimalarial Assay
-
Plate Preparation: Serially dilute test compounds in a 96-well plate. Include parasite-only (100% growth) and uninfected RBC (0% growth) controls.
-
Parasite Culture: Add P. falciparum-infected erythrocytes (ring-stage synchronized, ~0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis & Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.[26] Add this buffer to each well.
-
Readout: Incubate in the dark at room temperature for 24 hours.[26] Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).[26]
-
Analysis: Plot fluorescence against compound concentration and calculate the IC50 value using non-linear regression analysis.[11]
Protocol 2: Resazurin Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include cell-only (100% viability) and media-only (background) controls.
-
Incubation: Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Reagent Addition: Add Resazurin solution (e.g., to a final concentration of 0.15 mg/ml) to each well.[15]
-
Incubation: Incubate for 1-4 hours until a color change is apparent.[14][15]
-
Readout: Measure fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).[15]
-
Analysis: Calculate cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This guide outlines a systematic, multi-tiered approach to the in vitro characterization of novel 4-aminoquinoline derivatives. By progressing from primary efficacy screening to selectivity profiling and mechanistic studies, researchers can efficiently identify and prioritize candidates with the highest therapeutic potential. This structured evaluation, grounded in sound scientific principles, is essential for advancing the next generation of 4-aminoquinoline-based medicines.
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A Senior Application Scientist's Guide to Quinoline Synthesis: Comparing Classical Methods for Modern Drug Discovery
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a remarkable breadth of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic aromatic compound continues to be a focal point for researchers in drug development.[1] The efficacy of a drug discovery program often hinges on the efficient and versatile synthesis of its core scaffolds. This guide provides an in-depth, objective comparison of five classical and enduring methods for quinoline synthesis: the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach-Knorr syntheses. We will dissect their mechanisms, evaluate their respective strengths and weaknesses with supporting data, and provide field-proven protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Enduring Relevance of the Quinoline Moiety
The fusion of a benzene ring to a pyridine ring imparts the quinoline structure with unique chemical properties that are highly conducive to forming interactions with biological targets.[3] This structural motif is prevalent in numerous natural products, particularly alkaloids like quinine, and has been masterfully exploited in synthetic pharmaceuticals.[1] Its applications span a wide spectrum of diseases, including treatments for malaria, bacterial infections, cancer, and inflammatory conditions.[1][4] Given its significance, the ability to efficiently construct diversely functionalized quinoline derivatives is a critical skill for any medicinal or organic chemist. This necessitates a thorough understanding of the available synthetic methodologies.
Comparative Analysis of Key Synthesis Methods
The choice of a synthetic route is a strategic decision guided by factors such as the availability of starting materials, the desired substitution pattern on the final product, reaction conditions, and overall yield. While numerous modern methods have emerged, the classical named reactions remain fundamental due to their reliability and broad applicability.
The Skraup Synthesis: The Archetype
First reported by Czech chemist Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for producing the parent quinoline ring.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[5][6]
Mechanism & Causality: The reaction's driving force is the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] The aniline then undergoes a Michael-type conjugate addition to acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is an oxidation to form the aromatic quinoline ring, for which the nitrobenzene or arsenic acid serves as the oxidant.[5][6][7] The use of a strong acid like concentrated H₂SO₄ is critical for both the dehydration and cyclization steps.
Caption: The Doebner-von Miller Reaction Workflow.
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for substituents on the pyridine ring. [8]* Can be catalyzed by a range of Lewis or Brønsted acids. [9] Disadvantages:
-
Still requires strongly acidic conditions and high temperatures.
-
The α,β-unsaturated carbonyl starting materials can be prone to polymerization under acidic conditions, lowering yields. [10]* The reaction mechanism's complexity can sometimes lead to unpredictable mixtures of products.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis offers a more convergent and generally milder route to quinolines. [11]It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like another ketone or an ester). [12][13][14] Mechanism & Causality: The reaction can be catalyzed by either acid or base. [13]The mechanism typically proceeds via an initial aldol-type condensation between the two carbonyl components, followed by cyclization via Schiff base (imine) formation and subsequent dehydration to yield the aromatic quinoline. [12][13]The choice of catalyst is crucial; bases promote the initial aldol reaction, while acids facilitate the cyclization and dehydration steps.
Caption: The Friedländer Synthesis Workflow.
Advantages:
-
Generally proceeds under milder conditions compared to Skraup or Doebner-von Miller. [11]* Offers excellent control over the substitution pattern on both the benzene and pyridine rings. [11]* Typically provides good to excellent yields. [11]* Broad substrate scope allows for the synthesis of highly functionalized quinolines. [11] Disadvantages:
-
The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often require separate synthesis. [11]* When using unsymmetrical ketones, regioselectivity can be an issue, potentially leading to a mixture of isomers. [13]
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines. [15]It involves the acid-catalyzed condensation of an aniline with a β-diketone. [2][15] Mechanism & Causality: The reaction begins with the formation of a Schiff base (or more accurately, an enamine intermediate after tautomerization) from the aniline and one of the carbonyl groups of the β-diketone. [7][15]Under strong acid catalysis (e.g., concentrated H₂SO₄), the molecule undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step. [15]A final dehydration step yields the substituted quinoline. [15]
Caption: The Combes Synthesis Workflow.
Advantages:
-
A straightforward and effective method for synthesizing 2,4-disubstituted quinolines. [15]* The β-diketone starting materials are often commercially available or easily prepared.
Disadvantages:
-
Requires strong acid catalysis and often elevated temperatures.
-
The scope is generally limited to the preparation of 2,4-disubstituted products.
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.
The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines (Quinolones)
This synthesis provides a route to 2-hydroxyquinolines (2-quinolones) or 4-hydroxyquinolines (4-quinolones), which are important pharmaceutical building blocks. [16][17]It involves the reaction of an aniline with a β-ketoester. [16][17] Mechanism & Causality: The reaction's outcome is highly dependent on temperature, which dictates the initial point of condensation and thus the final product.
-
Conrad-Limpach (Lower Temp, Kinetic Control): At lower temperatures (e.g., <140°C), the reaction proceeds via nucleophilic attack of the aniline on the ester carbonyl, followed by cyclization to yield a 4-hydroxyquinoline. [17]* Knorr (Higher Temp, Thermodynamic Control): At higher temperatures (e.g., >140°C), the reaction favors the formation of an anilide intermediate via attack on the ketone carbonyl. [7]Subsequent cyclization under strongly acidic conditions (like H₂SO₄) produces a 2-hydroxyquinoline. [7]
Caption: Conrad-Limpach vs. Knorr Synthesis Pathways.
Advantages:
-
Provides specific access to valuable hydroxyquinoline (quinolone) scaffolds.
-
The regiochemical outcome can be controlled by adjusting the reaction temperature.
Disadvantages:
-
The high temperatures required for the Conrad-Limpach cyclization (~250 °C) can limit the functional group tolerance. [16]* The Knorr synthesis requires strongly acidic conditions for cyclization.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes key performance metrics for each method. Note that yields are highly substrate-dependent and these values represent typical ranges reported in the literature.
| Feature | Skraup Synthesis | Doebner-von Miller | Friedländer Synthesis | Combes Synthesis | Conrad-Limpach-Knorr |
| Primary Reactants | Aniline, Glycerol | Aniline, α,β-Unsaturated Carbonyl | 2-Aminoaryl Ketone, Methylene Carbonyl | Aniline, β-Diketone | Aniline, β-Ketoester |
| Key Reagents | Conc. H₂SO₄, Oxidant | Strong Acid (Lewis/Brønsted) | Acid or Base Catalyst | Conc. H₂SO₄ | Heat (Conrad-Limpach), H₂SO₄ (Knorr) |
| Conditions | Harsh, >150°C, Exothermic | Harsh, High Temperature | Generally Milder | Harsh, High Temperature | High Temp (250°C) or Strong Acid |
| Typical Yield | Low to Moderate (~14-40%) [18] | Moderate to Good | Good to Excellent (60-96%) [11][18] | Good | Good |
| Substrate Scope | Limited | Moderate | Broad | Moderate (2,4-disubst.) | Moderate (Hydroxyquinolines) |
| Key Advantage | Simple starting materials | More versatile than Skraup | High yields, broad scope, milder conditions | Direct route to 2,4-disubstituted products | Access to specific hydroxyquinolines |
| Key Limitation | Harsh conditions, low yields | Polymerization of starting material | Requires pre-functionalized anilines | Limited substitution pattern | High temp or strong acid required |
Experimental Protocols: A Self-Validating Framework
The following protocols provide a generalized, field-proven framework for executing two of the most distinct and widely used methods.
Protocol 1: Friedländer Synthesis of 2-Methylquinoline (A Milder Approach)
This protocol illustrates a greener approach using an acid catalyst in water.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminoacetophenone (10 mmol), acetone (20 mmol, excess), and deionized water (30 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (1 mmol, 10 mol%) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-methylquinoline.
Protocol 2: Skraup Synthesis of Quinoline (The Classical Method)
CAUTION: This reaction is highly exothermic and requires careful execution in a well-ventilated fume hood.
-
Reactant Preparation: In a large (e.g., 1 L) three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place aniline (25 mmol) and nitrobenzene (15 mmol).
-
Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (75 mmol) through the dropping funnel with vigorous stirring.
-
Glycerol Addition: Once the acid addition is complete and the mixture is homogeneous, add glycerol (80 mmol) dropwise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and gently heat the mixture. The reaction will become exothermic. Be prepared to cool the flask if the reaction becomes too vigorous. Once the initial exotherm subsides, heat the mixture at reflux (around 150-160°C) for 4-5 hours.
-
Work-up: Cool the mixture to below 100°C and cautiously pour it into a large beaker of water (approx. 500 mL).
-
Purification: Steam distill the mixture to remove unreacted nitrobenzene. Make the residue strongly alkaline with sodium hydroxide solution. Steam distill again to isolate the crude quinoline. The quinoline can be extracted from the distillate with dichloromethane, dried, and purified by vacuum distillation.
Conclusion and Strategic Recommendations
The classical methods for quinoline synthesis each offer a unique set of advantages and disadvantages.
-
The Skraup and Doebner-von Miller reactions, while historically significant, are often supplanted by modern methods due to their harsh conditions and moderate yields. However, they remain useful for preparing simpler quinolines from basic feedstocks.
-
The Combes and Conrad-Limpach-Knorr syntheses are highly valuable for accessing specific substitution patterns, namely 2,4-disubstituted and hydroxy-substituted quinolines, respectively. Their reliability makes them go-to methods for these particular scaffolds.
-
The Friedländer synthesis stands out for its versatility, generally milder conditions, and high yields. [11]For drug discovery programs requiring the rapid synthesis of diverse, highly functionalized quinoline libraries, the Friedländer approach and its modern variations are often the most strategically sound choice, provided the requisite 2-aminoaryl carbonyl precursors are accessible.
Ultimately, the optimal synthesis strategy is not universal but is dictated by the specific target molecule. A thorough understanding of the mechanisms, scope, and limitations of these foundational reactions is indispensable for any researcher aiming to efficiently harness the vast therapeutic potential of the quinoline scaffold.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Shruti, Dr. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Wikipedia contributors. (2024). Combes quinoline synthesis. Wikipedia. [Link]
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Adeniyi, A. A., Aremu, O. O., Akinlolu, J. O., Sanusi, K. J., Idris, A., & Adebayo, J. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]
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Wikipedia contributors. (2024). Skraup reaction. Wikipedia. [Link]
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Organic Chemistry. Friedlander quinoline synthesis. Química Organica.org. [Link]
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Majumdar, S. K., Parr, W. J. E., & Venkataraman, K. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia. [Link]
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Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]
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Organic Chemistry. Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
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Organic Chemistry. Combes synthesis of quinolines. Química Organica.org. [Link]
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Cheng, C.-C., & Sun, L. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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Slideshare. Doebner-Miller reaction and applications. [Link]
- Iaroshenko, V. O. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.
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validation of an HPLC method for 6-Aminoquinolin-4-ol quantification
An In-Depth Technical Guide to the Validation of an HPLC Method for 6-Aminoquinolin-4-ol Quantification
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities such as this compound demands a method that is not just functional, but demonstrably fit for its intended purpose. This guide provides a comprehensive walkthrough of the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, structured not as a rigid template, but as a logical, science-driven narrative.
We will explore the causality behind each experimental choice, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Furthermore, we will objectively compare the validated HPLC method against viable alternatives, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy, to provide a complete analytical perspective.
The Analytical Challenge: Quantifying this compound
This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Accurate quantification is crucial, whether it is being monitored as a process impurity, a metabolite, or a key intermediate. HPLC with UV detection is a workhorse technique in pharmaceutical analysis, offering a robust and cost-effective solution. However, its application must be rigorously validated to ensure the data generated is reliable, reproducible, and accurate.
A Representative RP-HPLC Method for Validation
While a specific monograph for this compound may not be universally established, a robust starting point can be derived from methods developed for structurally similar quinoline derivatives.[5] The following protocol serves as our foundation for the validation studies described herein.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and a suitable buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.3) in a 75:25 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by scanning a standard solution, typically in the 250-350 nm range for quinolines).
-
Injection Volume: 15 µL.
-
Sample Preparation: A stock solution is prepared by dissolving a precisely weighed amount of this compound reference standard in the mobile phase. Working standards and samples are prepared by diluting this stock solution to the desired concentrations.
The Validation Workflow: A Self-Validating System
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended use.[8][9] The workflow is designed to test the method's performance characteristics against predefined acceptance criteria, ensuring its reliability.
Caption: Workflow for HPLC Method Validation.
Pillars of Validation: Deconstructing the Core Requirements
As outlined by the ICH Q2(R2) guideline, a quantitative HPLC method must be assessed for several key performance characteristics.[10][11]
Specificity / Selectivity
-
Causality & Purpose: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This ensures that the signal measured is solely from this compound and not from interfering substances.
-
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase and a sample blank (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD detector is essential here.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Peak purity index should be greater than a predefined threshold (e.g., >0.999).
Linearity and Range
-
Causality & Purpose: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around zero.
Accuracy
-
Causality & Purpose: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.[8]
-
Experimental Protocol:
-
Perform recovery studies by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for a drug substance assay.
Precision
-
Causality & Purpose: Precision reflects the random error of the method and expresses the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each level.
-
-
Acceptance Criteria: The %RSD for repeatability should typically be ≤ 1.0%. For intermediate precision, the %RSD is generally expected to be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality & Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] This is critical for impurity quantification.
-
-
Experimental Protocol: These can be determined based on:
-
Signal-to-Noise Ratio: By comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value must be verified by demonstrating that it can be quantified with acceptable accuracy and precision.
Robustness
-
Causality & Purpose: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
-
Experimental Protocol: Intentionally vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Analyze the system suitability samples under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, retention time) should remain within the predefined limits for all variations.
Comparative Analysis: HPLC vs. Alternative Quantification Methods
While HPLC-UV is a robust and widely accessible technique, it is not the only option. The choice of analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available resources.[13][14]
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV light absorption measurement. | Chromatographic separation followed by mass-to-charge ratio detection. | Direct measurement of UV light absorption in a solution. |
| Specificity | Good. Relies on chromatographic resolution. Peak purity analysis can enhance confidence.[5] | Excellent. Provides structural information through mass fragmentation, offering definitive identification.[15] | Poor to Moderate. Highly susceptible to interference from any other compound that absorbs at the same wavelength.[16] |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/mL to ng/mL range.[13] | Excellent. The gold standard for trace analysis, often reaching pg/mL or even fg/mL levels.[17] | Poor. Generally limited to µg/mL concentrations.[16] |
| Linear Range | Wide, often spanning 2-3 orders of magnitude. | Wide, but can be more susceptible to detector saturation at high concentrations. | Narrow, typically limited to 1-2 orders of magnitude by the Beer-Lambert Law.[18] |
| Sample Throughput | Moderate. Typical run times are 5-20 minutes per sample. | Moderate to High. UPLC systems can significantly shorten run times.[17] | High. Analysis is very rapid, often less than a minute per sample. |
| Cost (Instrument) | Moderate. | High. | Low. |
| Cost (Operational) | Low to Moderate. | High (requires high-purity solvents, gases, and specialized maintenance). | Very Low. |
| Robustness | High. Well-established and reliable technology. | Moderate. Highly sensitive to matrix effects and requires expert operation. | High. Simple instrumentation. |
| Best Suited For | Routine QC, stability testing, content uniformity, and assay of drug substances and products. | Trace-level impurity analysis, metabolite identification, pharmacokinetic studies, and analysis in complex biological matrices. | Preliminary checks, simple assays in very clean matrices, and dissolution testing where specificity is not a major concern. |
Conclusion: Selecting the Right Tool for the Job
The validation of an analytical method is a mandatory and foundational activity in pharmaceutical development and quality control. For the quantification of this compound, a well-validated RP-HPLC method with UV detection offers a superb balance of performance, reliability, and cost-effectiveness for most routine applications. It is a robust and precise technique, and its validation, when executed according to ICH guidelines, provides a high degree of assurance in the quality of the analytical data.
However, the Senior Application Scientist must recognize the context of the analytical problem. When the demand for sensitivity is paramount, or when dealing with complex biological matrices where specificity is a major challenge, LC-MS/MS is the unequivocally superior choice. Conversely, for rapid, high-level concentration checks in a controlled environment, UV-Vis spectrophotometry can serve as a simple and efficient screening tool.
Ultimately, this guide demonstrates that a validated HPLC method is not merely a set of experimental conditions but a self-validating system built on scientific principles and regulatory compliance. It is a system that provides trustworthy data, empowering researchers and developers to bring safe and effective medicines to market with confidence.
References
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ICH Q2(R2) Validation of Analytical Procedures . ICH. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . FDA. [Link]
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Q2(R2) Validation of Analytical Procedures . FDA. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 . ResearchGate. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures . YouTube. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A . ICH. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives . ResearchGate. [Link]
-
Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC . PubMed. [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column . SIELC Technologies. [Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets . PubMed. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR.org. [Link]
-
Uv-Vis Spectroscopy in Analysis of Phytochemicals . International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies . SIELC Technologies. [Link]
-
validated hplc assay: Topics by Science.gov . Science.gov. [Link]
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Validation of a reversed-phase HPLC method for quantitative amino acid analysis . PubMed. [Link]
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a UV-Vis absorption of aminoquinoline 4 in various solvents. b... . ResearchGate. [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma . ResearchGate. [Link]
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Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Agilent. [Link]
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review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer . iajps. [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin . core.ac.uk. [Link]
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Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection . MDPI. [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples . National Institutes of Health. [Link]
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A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil . Pharmacognosy Magazine. [Link]
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Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements . National Institutes of Health. [Link]
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(PDF) Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV . ResearchGate. [Link]HPLC-UV)
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A Researcher's Guide to Comparative Docking Studies of Quinoline Derivatives with Target Proteins
This guide provides a comprehensive overview of performing and interpreting comparative molecular docking studies of quinoline derivatives with various protein targets. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutic agents. This document moves beyond a simple procedural outline, delving into the scientific rationale behind experimental choices and emphasizing the importance of robust validation to ensure the scientific integrity of the findings.
The Significance of Quinoline Derivatives in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of the quinoline nucleus have been extensively explored and developed as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral agents.[1][4][5][6][7]
The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.[8] This structural flexibility makes quinoline and its derivatives prime candidates for targeted drug design, where understanding their interactions with specific protein targets at a molecular level is paramount for optimizing their therapeutic potential.
The Power of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein.[9][10] This in-silico method is instrumental in drug discovery for:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" with high binding affinity for a target protein.[9]
-
Lead Optimization: Guiding the modification of a lead compound to enhance its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular interactions that govern the biological activity of a compound.[11]
The core principle of molecular docking involves two key components: a search algorithm that generates a multitude of possible binding poses of the ligand within the protein's binding site, and a scoring function that estimates the binding affinity for each pose.[10] A lower, more negative docking score generally indicates a more favorable binding interaction.[12][13]
Causality Behind Target Selection: A Critical First Step
The selection of a relevant protein target is a critical decision that dictates the entire trajectory of a drug discovery project. A well-chosen target is typically a key player in the pathophysiology of a disease. For instance, in the context of anticancer drug discovery, common targets for quinoline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.[9][14] Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9][14]
-
Topoisomerases: Enzymes that are essential for DNA replication and repair.[15] Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.
The rationale for selecting a particular target is rooted in a deep understanding of the disease's molecular basis. A thorough literature review and analysis of genomic and proteomic data are essential to identify and validate a druggable target.[1][4][16]
A Self-Validating Experimental Workflow for Comparative Docking Studies
To ensure the trustworthiness and reproducibility of docking results, it is crucial to follow a well-defined and self-validating workflow. This involves meticulous preparation of the protein and ligand, careful execution of the docking simulation, and rigorous validation of the obtained results.
Caption: A comprehensive workflow for a self-validating molecular docking study.
Detailed Experimental Protocol
This protocol outlines the key steps for a comparative docking study using AutoDock Vina, a widely used open-source docking program.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1IEP for c-Abl kinase).[5]
-
Initial Cleaning: Use molecular visualization software like UCSF Chimera or PyMOL to remove water molecules, ions, and any co-crystallized ligands or cofactors that are not relevant to the study.[15]
-
Add Hydrogens and Assign Charges: Use a tool like AutoDock Tools (ADT) to add polar hydrogens to the protein, as they are often not resolved in crystal structures.[6] Assign partial charges (e.g., Gasteiger charges) to all atoms.[6]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[17]
Step 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of the quinoline derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
2D to 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a program like Open Babel or the LigPrep tool in Schrödinger suite to obtain a low-energy conformation.[15]
-
Assign Charges and Define Rotatable Bonds: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligand.
-
Save in PDBQT Format: Save the prepared ligand structures in the PDBQT format.
Step 3: Grid Generation
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.
-
Set Grid Box Parameters: In ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will influence the docking results.[17][18]
Step 4: Molecular Docking with AutoDock Vina
-
Create a Configuration File: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness parameter. The exhaustiveness parameter controls the thoroughness of the search algorithm; a higher value increases the chances of finding the best binding pose but also increases the computation time.[19]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Results Analysis and Visualization
-
Analyze Docking Scores: The output file will contain the binding affinity (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.[13] The output may also include an estimated inhibition constant (Ki).[20]
-
Visualize Binding Poses: Use molecular visualization software to examine the predicted binding poses of the quinoline derivatives within the protein's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the surrounding amino acid residues.
The Imperative of Docking Validation
A crucial component of a trustworthy docking study is the validation of the docking protocol. This ensures that the chosen parameters and software can reliably reproduce experimentally observed binding modes.
-
Re-docking of the Co-crystallized Ligand: If the protein structure was solved with a bound ligand, a primary validation step is to extract this ligand and dock it back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8][21]
-
Correlation with Experimental Data: Docking a series of compounds with known experimental activities (e.g., IC50 values) against the target protein can further validate the docking protocol. A good correlation between the docking scores and the experimental activities lends confidence to the predictive power of the model.
Enhancing Confidence with Molecular Dynamics Simulations
For a more rigorous validation, molecular dynamics (MD) simulations can be employed to assess the stability of the docked protein-ligand complexes over time.[22][23] MD simulations provide insights into the dynamic behavior of the complex and can help refine the binding poses obtained from docking.[7][22]
Comparative Analysis of Quinoline Derivatives: A Case Study
To illustrate the application of this workflow, let's consider a hypothetical comparative docking study of three quinoline derivatives against the kinase domain of c-Abl (PDB ID: 1IEP).
| Quinoline Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Derivative A | -9.8 | MET318, THR315, GLU286 | 25 nM |
| Derivative B | -8.5 | MET318, LEU370 | 150 nM |
| Derivative C | -7.2 | LEU248, VAL256 | 800 nM |
In this hypothetical example, Derivative A exhibits the most favorable docking score, suggesting the highest binding affinity for the c-Abl kinase domain. Visualization of the binding pose of Derivative A reveals key hydrogen bond interactions with the hinge region residues MET318 and THR315, a common binding motif for kinase inhibitors.
Caption: Key interactions between Quinoline Derivative A and the c-Abl kinase domain.
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective tool for the rational design and discovery of novel quinoline-based therapeutic agents. By adhering to a rigorous and self-validating workflow, researchers can generate reliable predictions of binding affinities and interaction patterns, thereby guiding synthetic efforts toward more potent and selective drug candidates. The integration of molecular docking with experimental validation and more advanced computational techniques like molecular dynamics simulations will continue to be a cornerstone of modern drug discovery.
References
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]
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Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. Available at: [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available at: [Link]
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Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? ResearchGate. Available at: [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
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Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Semantic Scholar. Available at: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]
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Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
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Review of Quinoline Derivatives. Jetir.org. Available at: [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
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How to validate the molecular docking results ? ResearchGate. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. Available at: [Link]
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In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. Available at: [Link]
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Proteogenomics Study Identifies Cancer Drug Targets. National Cancer Institute. Available at: [Link]
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Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]
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A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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Molecular Docking Part - 2 | Setting Grid Parameters | Computer-Aided Drug Designing. YouTube. Available at: [Link]
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Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]
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Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. PubMed Central. Available at: [Link]
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Identifying therapeutic targets for breast cancer: insights from systematic Mendelian randomization analysis. Frontiers. Available at: [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
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Why are binding free energy values calculated during molecular docking negative? ResearchGate. Available at: [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. Available at: [Link]
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A Researcher's Guide to Assessing the In Vivo Efficacy of 6-Aminoquinolin-4-ol Derivatives
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The 6-aminoquinolin-4-ol core represents one such scaffold, intriguing for its structural similarity to established pharmacophores like the 4-aminoquinolines, renowned for their antimalarial and, more recently, anticancer activities.[1][2][3][4] This guide provides a comprehensive framework for the in vivo evaluation of novel this compound derivatives, drawing upon established methodologies for analogous compounds to chart a course for rigorous preclinical assessment.
While direct in vivo efficacy data for this compound derivatives is not yet prevalent in published literature, the wealth of information on related quinoline compounds provides a robust foundation for designing and executing meaningful in vivo studies. This guide will synthesize these field-proven insights to equip researchers with the necessary protocols and rationale to explore the therapeutic potential of this promising chemical class.
Part 1: Defining the Therapeutic Landscape and Selecting In Vivo Models
The therapeutic potential of a novel compound is initially suggested by its structural motifs. The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[5] For this compound derivatives, two primary therapeutic avenues warrant initial investigation: oncology and infectious diseases, particularly malaria.
Anticancer Activity: Leveraging Xenograft Models
The cytotoxic potential of quinoline derivatives against various cancer cell lines is well-documented.[2][3] The initial in vitro screening of this compound derivatives against a panel of human cancer cell lines is a prerequisite to in vivo studies. Compounds exhibiting significant cytotoxicity, particularly those with selectivity towards cancer cells over normal cell lines, are prime candidates for in vivo evaluation.
Animal Models: Immunodeficient mouse models are the cornerstone of preclinical cancer research, allowing for the engraftment of human tumor cells.[6]
-
Xenograft Models: Human tumor cells are implanted, either subcutaneously or orthotopically, into immunodeficient mice (e.g., nude or SCID mice). Subcutaneous models are generally used for initial efficacy screening due to the ease of tumor measurement, while orthotopic models, where tumor cells are implanted in the organ of origin, provide a more clinically relevant microenvironment.
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. PDX models are considered more predictive of clinical outcomes as they better recapitulate the heterogeneity of the original tumor.
Experimental Workflow for Anticancer Efficacy:
Caption: Workflow for assessing anticancer efficacy in xenograft models.
Antimalarial Activity: Murine Models of Plasmodium Infection
The 4-aminoquinoline scaffold is the backbone of the widely used antimalarial drug chloroquine.[3] It is therefore logical to investigate this compound derivatives for antiplasmodial activity.
Animal Models: Murine models of malaria are indispensable for the preclinical evaluation of novel antimalarial agents.[1] These models utilize rodent-specific Plasmodium species that mimic the blood-stage infection of human malaria.
-
Plasmodium berghei in BALB/c mice: This is a standard and widely used model to assess the in vivo efficacy of potential antimalarials. The progression of parasitemia is well-characterized, allowing for a clear evaluation of a drug's ability to clear the infection.
Part 2: Detailed Experimental Protocols
Scientific integrity hinges on meticulous and reproducible experimental design. The following protocols are based on established methodologies for evaluating quinoline derivatives and should be adapted for the specific this compound compound under investigation.
In Vivo Anticancer Efficacy in a Subcutaneous Xenograft Model
Objective: To determine the in vivo antitumor activity of a lead this compound derivative.
Materials:
-
Lead this compound derivative
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium and supplements
-
Matrigel
-
Calipers
-
Standard chemotherapy agent (e.g., doxorubicin) as a positive control
Protocol:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle used to dissolve the test compound (e.g., saline, DMSO/saline mixture).
-
Test Groups: Administer the this compound derivative at various doses (e.g., 10, 25, 50 mg/kg) via an appropriate route (e.g., intraperitoneal, oral gavage) daily for a specified period (e.g., 21 days).
-
Positive Control Group: Administer a standard chemotherapeutic agent.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the mean tumor volume and weight for each group.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
In Vivo Antimalarial Efficacy in a P. berghei Mouse Model
Objective: To evaluate the in vivo antiplasmodial activity of a lead this compound derivative.
Materials:
-
Lead this compound derivative
-
Chloroquine-sensitive or -resistant strain of Plasmodium berghei
-
Female BALB/c mice (4-6 weeks old)
-
Donor mouse with an established P. berghei infection
-
Giemsa stain
-
Microscope
Protocol:
-
Parasite Inoculation:
-
Collect infected blood from a donor mouse with a rising parasitemia (typically 20-30%).
-
Dilute the blood in an appropriate buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 parasitized red blood cells per 200 µL.
-
Inject 200 µL of the infected blood intraperitoneally into each experimental mouse.
-
-
Treatment Administration (4-Day Suppressive Test):
-
Two hours post-infection, begin treatment.
-
Vehicle Control Group: Administer the vehicle.
-
Test Groups: Administer the this compound derivative at various doses orally for four consecutive days.
-
Positive Control Group: Administer a standard antimalarial drug like chloroquine.
-
-
Monitoring Parasitemia:
-
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by examining at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control.
-
Calculate the ED50 (the dose that suppresses parasitemia by 50%).[1]
-
Part 3: Data Presentation and Interpretation
Table 1: Example Data Summary for In Vivo Anticancer Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 120 | - | +5 |
| Compound X | 10 | 1100 ± 95 | 26.7 | +3 |
| Compound X | 25 | 750 ± 80 | 50.0 | -2 |
| Compound X | 50 | 400 ± 65 | 73.3 | -8 |
| Doxorubicin | 5 | 350 ± 50 | 76.7 | -15 |
Table 2: Example Data Summary for In Vivo Antimalarial Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) ± SEM | Percent Suppression |
| Vehicle Control | - | 35.2 ± 3.1 | - |
| Compound Y | 5 | 24.8 ± 2.5 | 29.5 |
| Compound Y | 10 | 15.1 ± 1.8 | 57.1 |
| Compound Y | 20 | 5.6 ± 1.1 | 84.1 |
| Chloroquine | 5 | 0.1 ± 0.05 | 99.7 |
Part 4: Mechanistic Insights and Future Directions
While efficacy is the primary endpoint, in vivo studies offer opportunities to gain mechanistic insights.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the drug concentration in plasma and tissues with the observed therapeutic effect can help in optimizing dosing regimens.
Biomarker Analysis: In cancer models, tumor tissues can be collected for analysis of biomarkers related to the presumed mechanism of action (e.g., apoptosis markers, signaling pathway modulation).
Resistance Studies: For both anticancer and antimalarial applications, the potential for the development of resistance is a critical consideration. In vivo models can be adapted to study resistance mechanisms.
Conclusion
The in vivo assessment of this compound derivatives is a critical step in unlocking their therapeutic potential. While direct precedent is limited, the established methodologies for analogous quinoline compounds provide a clear and scientifically rigorous path forward. By carefully selecting appropriate animal models, adhering to detailed protocols, and meticulously analyzing the resulting data, researchers can effectively evaluate the efficacy of these novel compounds and contribute to the development of the next generation of therapeutics.
References
Sources
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- 4. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Prospective Analysis: The Potential of 6-Aminoquinolin-4-ol as a Novel Fluorescent Probe Compared to Commercial Standards
Introduction: The Quest for Superior Fluorescent Probes
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools that illuminate the intricate workings of living cells. The ability to visualize and quantify specific cellular components and processes in real-time provides invaluable insights into health and disease. The quinoline scaffold, a heterocyclic aromatic compound, has long been recognized for its interesting photophysical properties and has served as the foundation for a variety of fluorescent sensors.[1][2] Derivatives of quinoline have been successfully developed to detect metal ions, variations in pH, and to stain specific organelles.[3][4][5][6][7][8]
This guide introduces a hypothetical fluorescent probe, 6-Aminoquinolin-4-ol, and explores its potential as a versatile tool for cellular imaging. As there is currently a lack of published data on the specific use of this compound as a fluorescent probe, this document will serve as a prospective, head-to-head comparison. We will juxtapose the anticipated properties of the this compound scaffold, inferred from structurally similar, well-characterized aminoquinolines and quinolinols, against the established performance of leading commercial probes. This analysis aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential of this novel scaffold and to guide future research in the development of new imaging reagents.
The this compound Scaffold: A Hypothetical Probe with Multifaceted Potential
The structure of this compound combines an electron-donating amino group at the 6-position with a hydroxyl group at the 4-position, which can also participate in proton exchange. This unique combination suggests the potential for environment-sensitive fluorescence, making it a candidate for several applications in cellular imaging. The protonation of the quinoline ring system is known to enhance fluorescence, suggesting that this compound could be a sensitive indicator of pH.[9] Furthermore, the amino and hydroxyl groups can act as chelating sites for metal ions, a property that has been exploited in other quinoline-based sensors.[4][5][6][7]
Head-to-Head Comparison: this compound vs. Commercial Probes
We will now delve into a comparative analysis of the hypothetical this compound probe against established commercial probes in three key application areas: intracellular pH sensing, zinc ion (Zn²⁺) detection, and lipid droplet staining.
Intracellular pH Sensing
Monitoring the pH of acidic organelles like lysosomes is crucial for understanding cellular processes such as autophagy and endocytosis.[10][11]
Commercial Probes:
-
LysoTracker® Probes: These are fluorescent acidotropic probes for labeling and tracking acidic organelles in live cells. They consist of a fluorophore linked to a weak base that is partially protonated at neutral pH, allowing it to freely permeate cell membranes and accumulate in acidic compartments.[11][12]
-
pHrodo™ Dyes: These novel pH sensors exhibit a dramatic increase in fluorescence as the pH of their surroundings becomes more acidic, making them ideal for studying pH changes within the physiological range of acidic organelles.[10][13]
Hypothetical this compound Probe: Based on the known properties of aminoquinolines, it is plausible that this compound could function as a pH-sensitive probe. The amino group and the quinoline nitrogen can be protonated in acidic environments, which would likely alter the electronic structure of the molecule and enhance its fluorescence.[9]
Data Comparison:
| Feature | This compound (Hypothetical) | LysoTracker® Red DND-99 | pHrodo™ Green AM |
| Excitation/Emission (nm) | Estimated ~355 / ~440 (based on 6-AQ)[14] | ~577 / ~590[15] | ~509 / ~533 (in acidic conditions) |
| Mechanism of Action | Fluorescence enhancement upon protonation of the amino group and/or quinoline nitrogen. | Accumulation in acidic organelles due to its weakly basic nature.[11] | "Turn-on" fluorescence in acidic environments.[13] |
| pKa | To be determined | Not applicable | ~6.8[13] |
| Photostability | To be determined | Good | Excellent[10] |
| Cytotoxicity | To be determined | Low at working concentrations | Low at working concentrations |
Experimental Workflow: General Principle of pH-Sensing Probes
Caption: General workflow for acidic organelle staining.
Intracellular Zinc Ion (Zn²⁺) Detection
Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is linked to various diseases.[16][17]
Commercial Probe:
-
FluoZin™-3, AM: A cell-permeant acetoxymethyl (AM) ester of a fluorescent zinc indicator. It exhibits a significant increase in fluorescence upon binding to Zn²⁺ and has a high affinity for this ion.[18][19]
Hypothetical this compound Probe: The 4-hydroxy and 6-amino groups on the quinoline scaffold could form a coordination site for Zn²⁺. This chelation event would likely rigidify the molecule and lead to an enhancement of its fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Data Comparison:
| Feature | This compound (Hypothetical) | FluoZin™-3 |
| Excitation/Emission (nm) | To be determined | ~494 / ~516[18] |
| Mechanism of Action | Chelation-Enhanced Fluorescence (CHEF) upon Zn²⁺ binding. | Intramolecular charge transfer upon Zn²⁺ binding. |
| Dissociation Constant (Kd) for Zn²⁺ | To be determined | ~15 nM[18][19] |
| Selectivity | To be determined (potential for interference from other divalent cations) | High selectivity for Zn²⁺ over Ca²⁺.[19] |
| Fluorescence Fold Increase | To be determined | >50-fold[18][19] |
Signaling Pathway: Principle of a "Turn-On" Zinc Probe
Caption: Reversible binding of Zn²⁺ to a "turn-on" fluorescent probe.
Lipid Droplet Staining
Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their visualization is key to studying metabolic diseases.[14][20]
Commercial Probes:
-
Nile Red: A classic lipophilic stain that is strongly fluorescent in hydrophobic environments like lipid droplets, but has minimal fluorescence in aqueous media.[1][14]
-
HCS LipidTOX™ Green Neutral Lipid Stain: A high-affinity probe for neutral lipid droplets, designed for high-content screening applications.[4][21]
Hypothetical this compound Probe: The aromatic and somewhat lipophilic nature of the quinoline core suggests that this compound could preferentially partition into the hydrophobic environment of lipid droplets. This change in the local environment could lead to an increase in its fluorescence quantum yield, a phenomenon known as solvatochromism.
Data Comparison:
| Feature | This compound (Hypothetical) | Nile Red | HCS LipidTOX™ Green |
| Excitation/Emission (nm) | To be determined | ~552 / ~636 (in a lipid environment)[1] | ~495 / ~505[21] |
| Mechanism of Action | Solvatochromism: fluorescence enhancement in the nonpolar environment of lipid droplets. | Solvatochromism: strong fluorescence in hydrophobic environments.[1][14] | High-affinity binding to neutral lipids.[4][21] |
| Photostability | To be determined | Moderate | Good |
| Specificity | To be determined (may have off-target staining) | Can also stain other cellular membranes.[5] | High specificity for neutral lipid droplets.[21] |
Experimental Workflow: Staining of Intracellular Lipid Droplets
Caption: A typical workflow for staining and imaging lipid droplets.
Experimental Protocols
Protocol 1: Staining of Acidic Organelles with LysoTracker® Red DND-99
Materials:
-
LysoTracker® Red DND-99 (1 mM stock solution in DMSO)
-
Live cells cultured on coverslips or in an imaging dish
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare the LysoTracker® Red DND-99 working solution by diluting the 1 mM stock solution to a final concentration of 50-75 nM in pre-warmed complete cell culture medium.[11]
-
Remove the culture medium from the cells and replace it with the LysoTracker® working solution.
-
Incubate the cells for 30 minutes to 2 hours at 37°C.[22]
-
Replace the loading solution with fresh pre-warmed medium.
-
Visualize the stained lysosomes using a fluorescence microscope with a filter set appropriate for Texas Red® dye (e.g., excitation ~577 nm, emission ~590 nm).[15]
Protocol 2: Detection of Intracellular Zn²⁺ with FluoZin™-3, AM
Materials:
-
FluoZin™-3, AM (dissolved in DMSO to a stock concentration of 1-5 mM)
-
Live cells cultured in an imaging dish
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a FluoZin™-3, AM loading solution by diluting the DMSO stock to a final concentration of 1-5 µM in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the FluoZin™-3, AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add fresh HBSS to the cells and visualize the intracellular zinc levels using a fluorescence microscope with a filter set appropriate for FITC (e.g., excitation ~494 nm, emission ~516 nm).[18]
Protocol 3: Staining of Lipid Droplets with Nile Red
Materials:
-
Nile Red (1 mM stock solution in DMSO)
-
Live or fixed cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a Nile Red working solution by diluting the 1 mM stock solution to a final concentration of 200-1000 nM in PBS or serum-free medium.[1][23]
-
For live cells, remove the culture medium and wash once with PBS. For fixed cells, proceed after the fixation and permeabilization steps.
-
Add the Nile Red working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[23]
-
Wash the cells twice with PBS.
-
Add fresh PBS or mounting medium to the cells and visualize the lipid droplets using a fluorescence microscope. For optimal selectivity for lipid droplets, use a filter set for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[1]
Protocol 4: Hypothetical Protocol for this compound as a Fluorescent Probe
Objective: To assess the potential of this compound for staining a specific cellular compartment (e.g., lysosomes).
Materials:
-
This compound (synthesized and purified, stock solution in DMSO)
-
Live cells cultured on coverslips
-
Complete cell culture medium
-
Fluorescence microscope with a DAPI or similar filter set (based on the expected excitation/emission of ~355/~440 nm)
Procedure:
-
Prepare a working solution of this compound in pre-warmed complete cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal staining concentration.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with fresh medium.
-
Observe the cells under a fluorescence microscope using a DAPI filter set.
-
To confirm lysosomal localization, co-stain with a known lysosomal marker like LysoTracker® Red and assess the degree of colocalization.
Conclusion and Future Directions
While this guide has presented a prospective comparison, it highlights the significant potential of the this compound scaffold as a novel fluorescent probe. Its structural features suggest a strong possibility for developing sensors for intracellular pH and metal ions, as well as for staining lipid-rich structures. The quinoline core offers a versatile platform for further chemical modifications to fine-tune its photophysical properties, such as shifting the excitation and emission wavelengths to longer, more cell-friendly ranges, and improving its quantum yield and photostability.
The next crucial steps will be the synthesis and thorough characterization of this compound to determine its actual photophysical properties. Subsequent in vitro and in cellulo experiments will be necessary to validate its utility as a fluorescent probe and to perform a direct, data-driven comparison with the commercial probes discussed in this guide. Such research could pave the way for a new class of quinoline-based probes with enhanced performance and broader applications in the ever-evolving field of cellular imaging.
References
- Nile red (also known as Nile blue oxazone) is a lipophilic stain. It has environment-sensitive fluorescence. Nile red is intensely fluorescent in a lipid-rich environment while it has minimal fluorescence in aqueous media. It is an excellent vital stain for the detection of intracellular lipid droplets with fluorescence microscopy and flow cytometry.
- Quinoline-based scaffolds are among one of the widely explored moieties as molecular probes and chemosensory due to their interesting biological, photophysical and pharmacological properties.
- Nile Red is a commercially available fluorogenic dye that is commonly used to stain LDs in cells. Nile Red exhibits solvatochromic properties fluorescing in most organic solvents and a lipidic environment, while its fluorescence is diminished in aqueous media. (PMC, "Recent Advances in Fluorescent Probes for Lipid Droplets")
- Quinoline consists of benzene ring fused with a pyridine moiety, also known as 1-azanapthalene and benzo[b]pyridine. It belongs to a privileged class of heterocyclic aromatic compound and exhibits a broad range of biological and pharmaceutical activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, antimalarial, and antifungal. In addition, it possess interesting fluorescence properties, which has been utilized in the development of various quinoline appended fluorescent molecules and has been exploited in the field of bio-imaging as molecular probes/chemo-sensors for monitoring the interactions with target molecules through the changes in fluorescence emission/intensity.
- HCS LipidTOX Green neutral lipid stain was developed to characterize the potentially toxic effects of compounds on lipid metabolism in mammalian cell lines. The LipidTOX neutral lipid stain has an extremely high affinity for neutral lipid droplets and can be detected by fluorescence microscopy or an HCS reader. (Thermo Fisher Scientific, "Invitrogen™ HCS LipidTOX™ Green Neutral Lipid Stain, for cellular imaging")
- Approximate fluorescence excitation/emission maxima: 495/505 nm for LipidTOX™ Green neutral lipid stain; 577/609 nm for LipidTOX™ Red neutral lipid stain; and 637/655 nm for LipidTOX™ Deep Red neutral lipid stain. (Thermo Fisher Scientific, "HCS LipidTOX Neutral Lipid Stains")
- While a bright fluorescence of PhenoVue Nile red lipid stain is emitted at 585 nm with lipid droplets containing triglycerides, PhenoVue Nile red lipid stain may also react with phospholipids inserted in membranes leading to Red-shifted fluorescence emission (638 nm). (Revvity, "PhenoVue Nile Red Lipid Stain")
- A new pyrroloquinoline-derivative-based fluorescent probe, PQP-1, was prepared for the selective detection of Lys in living cells and natural mineral water for drinking. PQP-1 exhibited high selectivity, low limit of detection, and a wide pH range. (PMC, "A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine")
- Push-pull type fluorescent amino-quinoline derivatives (TFMAQ) bearing phenyl aromatic groups in the 8-position (TFMAQ-8Ar series) were synthesized via palladium-catalyzed C-H activation reaction in short steps. ... Strong and specific emissions at lipid droplets were observed owing to the accumulation of TFMAQ-8Ar derivatives. (ResearchGate, "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties")
- The structure of quinoline makes it provide weak alkalinity, rigid structure and high quantum yield, and it's reactive to both nucleophiles and electrophiles, so quinoline and its derivatives can be used as fluorophores to design metal ion fluorescence sensors. (RSC Publishing, "A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection")
- Small molecule probes are essential tools for biomedical applications, with utility as cellular stains, labels for biomolecules, environmental indicators, and biosensors. (PubMed, "Quinoline-based fluorescent small molecules for live cell imaging")
- A quinoline moiety was used as a building block for designing a probe for the selective detection of copper ions in a partially aqueous medium. (Photochemical & Photobiological Sciences (RSC Publishing), "A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach")
- A series of fluorescent probes from the 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-yl acetamides ligands featuring the 7-nitro-2-oxa-1,3-diazol-4-yl (NBD) moiety has been synthesized and biologically evaluated for their fluorescence properties and for their binding affinity to the 18-kDa translocator protein (TSPO).
- 6-(Trifluoromethoxy)quinolin-4-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are a significant class of fluorophores used in the development of fluorescent probes for bio-imaging. (Benchchem, "Application Notes and Protocols for 6-(Trifluoromethoxy)quinolin-4-amine as a Fluorescent Probe in Cell Imaging")
- Lipid droplets (LDs) have been known as a non-negligible cellular organelle for lipid storage and metabolism. Fluorescent probes for imaging LDs would be paramount for depicting their functions in cells. (RSC Publishing, "Recent advances in fluorescent probes for lipid droplets")
- Use preheated serum-free cell culture medium or PBS to dilute the stock solution to a final concentration of 200-1000 nM. ... Add 1 mL Nile Red working solution and incubate at room temperature for 5-10 minutes. (MedChemExpress, "Nile Red")
- The pH-sensitive pHrodo dyes are unique pH sensors that undergo a dramatic increase in fluorescence in response to an environmental shift from high to low pH. With a pKa of approximately 6.8, both the pHrodo Red and pHrodo Green dyes are useful pH indicators between pH 4 and pH 8, making them ideal for monitoring physiologically relevant pH changes. (Thermo Fisher Scientific, "pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH")
- TSQ is a cytosolic zinc ion fluorescence probe that is membrane permeable and can be used for intracellular imaging of zinc proteins (λmax ~470 nm). TSQ can combine with Zn2+ in the presence of Ca2+ and Mg2+ to produce blue fluorescence (Ex/Em = 334/495 nm). (MedchemExpress.
- Fluorogenic lipid membrane dye. Used for: intracellular lipid droplets and neutral lipids staining, suitable for live cell imaging. (Tocris Bioscience, "Fluorescent Lipid Probes & Cell Membrane Stains")
- The intracellular accumulation of neutral lipids, steatosis, is often triggered by drugs that affect the metabolism of fatty acids and/or neutral lipids. HCS LipidTOX Green neutral lipid stain was dev. (Thermo Fisher Scientific, "HCS LipidTOX™ Green Neutral Lipid Stain, for cellular imaging 1 each | Buy Online")
- Intracellular pH is generally between ~6.8 and 7.4 in the cytosol and ~4.5 and 6.0 in the cell's acidic organelles.
- The LysoTracker® probes, which consist of a fluorophore linked to a weak base that is only partially protonated at neutral pH, are freely permeant to cell membranes and typically concentrate in spherical organelles. (Thermo Fisher Scientific, "LysoTracker® and LysoSensor™ Probes")
- Fluorescent probes for pH possess unique cellular imaging merits including excellent spatial and temporal resolution, easy operation, high sensitivity, and high signal-to-noise ratio. (NIH, "Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels")
- Lyso-Tracker Red is a fluorescent probe used to label lysosomes in live cells, commonly used in biomedical research involving intracellular acidic compartments. (APExBIO, "Lyso-Tracker Red 50ul - Lysosome Fluorescent Probe")
- Exhibits >50-fold increase in fluorescence in response to saturating levels of Zn2+. ... Label (Ex/Em): FluoZin-3 (approximately 494/516nm). Kd (Zn2+) (in buffer): approximately 15 nM. (Fisher Scientific, "Invitrogen™ FluoZin™-3, AM, cell permeant")
- FluoZin-3 exhibits high Zn2+-binding affinity (Kd for Zn2+ ~15 nM) that is unperturbed by Ca2+ concentrations up to at least 1 µM. ... In addition, FluoZin-3 exhibits a large increase in fluorescence in response to saturating levels of Zn2+ (greater than 50 fold, Figure 19.7. 6). (Thermo Fisher Scientific, "Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7")
- Table 12.3 Summary of our LysoTracker and LysoSensor probes. (Thermo Fisher Scientific, "Summary of our LysoTracker and LysoSensor probes—Table 12.3")
- LysoTracker Red is a Red fluorescently labeled lysosomal probe with a maximum excitation/emission wavelength of 577/590 nm. (MedchemExpress.com, "LysoTracker Red DND-99")
- For the LysoTracker probes, we recommend working concentrations of 5075 nM ... Incubate the cells for 30 minutes to 2 hours under growth conditions appropriate for the particular cell type. (Scribd, "Lysotracker and Lysosensor Probes")
- Zinc is an essential trace metal element in the human body...Disturbances in the metabolism of zinc ions in the body can significantly threaten human health, especially neurological diseases. (MDPI, "Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings")
- FluoZin™-3, AM, cell permeant. (thermofisher.com, "FluoZin™-3, AM, cell permeant 100 μg | Contact Us | Invitrogen™")
- Fluorescent probe technology has been widely used for detecting and labeling zinc ions. (ResearchGate, "Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings")
- In material science, 6-Aminoquinoline is being investigated for its potential in developing novel materials with specific optical properties, such as fluorescent dyes and probes. (Unknown Source, "Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4)")
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹ (ResearchGate, "UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...")
- A study of the fluorescence enhancement of isoquinoline, acridine (benzo[b]quinoline) and benzo[h]quinoline is reported with six organic acids of different pKa values. Protonation was found to be an effective tool in the fluorescence enhancement of quinolines.
- FluoZin-3 is a member of the class of xanthenes that is used as a Zn(2+)-selective fluorescent indicator. (PubChem, "FluoZin-3 | C34H28F2N2O12 | CID 92136127")
- Fluorescence emission of quinoline and derivatives in ethanol (ResearchGate, "Fluorescence emission of quinoline and deriv
- FluoZin™-3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | thermofisher.com. (thermofisher.com, "FluoZin™-3, AM, cell permeant 100 μg | Buy Online | Invitrogen™")
- FluoZin™-3, AM, cell permeant 100 μg | Buy Online | Invitrogen™ | thermofisher.com. (thermofisher.com, "FluoZin™-3, AM, cell permeant 100 μg | Buy Online | Invitrogen™")
- 6-Aminoquinoline was used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system. It was also used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminonesa. (ChemicalBook, "6-Aminoquinoline | 580-15-4")
- New fluorescent sensors based on 1H-pyrazolo[3,4-b] quinoline skeleton. (PubMed, "New fluorescent sensors based on 1H-pyrazolo[3,4-b] quinoline skeleton")
-
6-Aminoquinoline was used as an internal standard in determining serum nicotine and cotinine simultaneously by using high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system[1]. It was also used as a fluorescent derivatizing agent for the detection of biochemicals[2][14] and in the synthesis of tertiary N-methylated enaminonesa[3]. (Sigma-Aldrich, "6-Aminoquinoline 98 580-15-4")
- Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging. (PubMed, "Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging")
- 6-Aminoquinoline Biological Activity... 6-Aminoquinoline is a biochemical reagent that can be used as a biological material or organic compound for life science related research. (Chemsrc, "6-Aminoquinoline | CAS#:580-15-4")
- Quinoline-Based Fluorescence Sensors (ResearchGate, "Quinoline-Based Fluorescence Sensors")
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- 4. Invitrogen™ HCS LipidTOX™ Green Neutral Lipid Stain, for cellular imaging | Fisher Scientific [fishersci.ca]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Lipid droplet staining with Nile red [bio-protocol.org]
- 7. Intracellular pH Probes | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pH Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cfim.ku.dk [cfim.ku.dk]
- 12. apexbt.com [apexbt.com]
- 13. pHrodo pH Sensors for Detecting Cytosolic and Vesicle pH | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Invitrogen™ FluoZin™-3, AM, cell permeant | Fisher Scientific [fishersci.ca]
- 19. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. scribd.com [scribd.com]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Validating the Mechanism of Action of 6-Aminoquinolin-4-ol Derivatives: A Comparative Guide
This guide provides an in-depth, technical comparison of experimental approaches to validate the mechanism of action of 6-Aminoquinolin-4-ol derivatives, a promising class of small molecules in drug discovery. We will operate under the central hypothesis that these derivatives function as inhibitors of a specific, disease-relevant kinase, which we will refer to as "Kinase X." This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the molecular mechanism of novel chemical entities.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Specifically, the this compound core represents a novel chemotype with significant therapeutic potential. Validating the precise mechanism of action is a critical step in the drug discovery pipeline, providing confidence in on-target activity and guiding lead optimization.[4][5]
The Central Hypothesis: this compound Derivatives as Kinase X Inhibitors
Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] The structural features of many quinoline derivatives are amenable to binding within the ATP-binding pocket of kinases. Our central hypothesis is that this compound derivatives exert their biological effects by directly binding to and inhibiting the catalytic activity of Kinase X, a key component of a cancer-associated signaling pathway.
To validate this hypothesis, we will employ a multi-pronged approach, progressing from broad biochemical assays to more physiologically relevant cellular and target engagement studies. This tiered approach allows for early, high-throughput screening to identify potent compounds and subsequent, more resource-intensive experiments to confirm the mechanism of action in a cellular context.
Experimental Validation Workflow
The following sections detail a series of experiments designed to test our central hypothesis. For each experiment, we provide the underlying rationale, a detailed protocol, and example data for a hypothetical this compound derivative, "Compound A," compared to a known Kinase X inhibitor and a negative control.
Biochemical Kinase Activity Assays
Rationale: The initial step is to determine if Compound A can directly inhibit the enzymatic activity of purified Kinase X in a controlled, in vitro setting.[7] Biochemical assays are essential for establishing a direct interaction between the compound and the target protein and for determining the potency of this interaction (typically measured as the IC50 value).[6] We will utilize a luminescence-based assay that measures ATP consumption, providing a robust and high-throughput method for assessing kinase activity.[8]
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Prepare Reagents:
-
Kinase X enzyme (recombinant, purified)
-
Substrate peptide specific for Kinase X
-
ATP at the Km concentration for Kinase X
-
Compound A, known Kinase X inhibitor (positive control), and DMSO (vehicle control) serially diluted in assay buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each compound dilution or control.
-
Add 2.5 µL of a mixture containing Kinase X and the substrate peptide.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Table: Biochemical Inhibition of Kinase X
| Compound | IC50 (nM) |
| Compound A | 15 |
| Known Kinase X Inhibitor | 10 |
| Negative Control Compound | > 10,000 |
Interpretation: The low nanomolar IC50 value for Compound A suggests that it is a potent inhibitor of Kinase X activity in a biochemical setting, comparable to the known inhibitor.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Rationale: While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells.[10][11] This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12]
Detailed Protocol: Western Blot-Based CETSA®
-
Cell Treatment:
-
Culture a cancer cell line known to express Kinase X to 80% confluency.
-
Treat the cells with Compound A (at various concentrations), a known Kinase X inhibitor, or DMSO for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase X, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Kinase X at each temperature.
-
Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Comparative Data Table: CETSA® Thermal Shift (ΔTm) for Kinase X
| Compound | Concentration (µM) | Thermal Shift (ΔTm) (°C) |
| Compound A | 1 | + 5.2 |
| Known Kinase X Inhibitor | 1 | + 6.0 |
| DMSO | - | 0 |
Interpretation: The significant positive thermal shift observed with Compound A confirms that it enters the cells and directly binds to Kinase X, stabilizing it against thermal denaturation.
Experimental Workflow Diagram
Caption: A streamlined workflow for validating the mechanism of action.
Assessment of Downstream Signaling
Rationale: To confirm that the binding of Compound A to Kinase X has a functional consequence in cells, we will assess the phosphorylation status of a known downstream substrate of Kinase X. Inhibition of Kinase X should lead to a decrease in the phosphorylation of its substrate.
Detailed Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment:
-
Seed a relevant cancer cell line in 6-well plates and grow to 80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of Compound A, the known Kinase X inhibitor, or DMSO for 2 hours.
-
Stimulate the cells with a growth factor known to activate the Kinase X pathway for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA® protocol.
-
Probe one membrane with an antibody specific for the phosphorylated form of the Kinase X substrate (p-Substrate).
-
Probe a parallel membrane with an antibody for the total amount of the substrate to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-Substrate and total Substrate.
-
Normalize the p-Substrate signal to the total Substrate signal.
-
Plot the normalized p-Substrate levels against the compound concentration to determine the cellular IC50 for pathway inhibition.
-
Comparative Data Table: Inhibition of Downstream Substrate Phosphorylation
| Compound | Cellular IC50 (nM) for p-Substrate Inhibition |
| Compound A | 50 |
| Known Kinase X Inhibitor | 40 |
| Negative Control Compound | > 10,000 |
Interpretation: Compound A effectively inhibits the phosphorylation of the downstream substrate of Kinase X in a dose-dependent manner, demonstrating functional target modulation in a cellular context.
Hypothetical Kinase X Signaling Pathway
Caption: Inhibition of the Kinase X signaling pathway by Compound A.
Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound derivatives as exemplified by the hypothetical "Compound A." By systematically progressing from biochemical assays to cellular target engagement and functional downstream readouts, researchers can build a strong, evidence-based case for the on-target activity of their compounds. This comprehensive approach is crucial for making informed decisions in the drug discovery and development process, ultimately increasing the likelihood of advancing effective and well-characterized therapeutic candidates.
References
- BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19385.
- DiscoverX. (n.d.). Target Engagement Assays.
- (2024). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 24(27), 2377-2419.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100159.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 25-39).
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(2), 313-323.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Sievers, S., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 93-101.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
Sources
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- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminoquinolin-4-ol
This guide provides essential safety and logistical information for the proper disposal of 6-Aminoquinolin-4-ol. As a heterocyclic aromatic amine, this compound and its derivatives are integral to various research and development activities, particularly in medicinal chemistry.[1][2][3][4] Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety principles.
Hazard Profile and Rationale for Controlled Disposal
Understanding the potential hazards of this compound is critical to appreciating the necessity for meticulous disposal procedures. Based on data from related aminoquinolines, the compound should be handled as if it possesses the following risks.
Causality of Hazards: The quinoline ring system and the amino group are functional moieties that can impart biological activity and toxicity. Aromatic amines are a class of compounds known for potential irritation and toxicity. These inherent chemical properties are the primary reason for managing this compound as regulated hazardous waste.
| Hazard Classification (Presumed) | Description | Rationale for Disposal Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][9] | Prevents accidental poisoning of personnel and wildlife through environmental release. Requires containment in sealed, labeled containers. |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] | Mandates the use of chemical-resistant gloves and proper disposal of all contaminated personal protective equipment (PPE) as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6][7] | Requires the use of safety goggles or face shields and dictates that any spills be handled with extreme care to avoid splashing. |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[9] | Prohibits disposal down the sanitary sewer to prevent contamination of waterways and harm to aquatic ecosystems. |
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] This legislation establishes a "cradle-to-grave" framework, which means the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the development of a Chemical Hygiene Plan (CHP) for laboratories, which covers waste disposal procedures.[13][14][15]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to ensure safety and compliance. The entire process should be conducted within a certified chemical fume hood or a well-ventilated area.
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, don the appropriate PPE. This is your first and most critical line of defense against exposure.
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves (inspect for tears before use) | To prevent dermal contact and skin irritation.[5][16] |
| Eye Protection | Chemical Splash Goggles or a Face Shield worn over safety glasses | To protect eyes from accidental splashes of solutions or contact with airborne powder.[17] |
| Body Protection | Standard Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Particulate Respirator (for solids) or use within a Fume Hood | To prevent inhalation of dust particles when handling the solid form.[17] |
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[11][13][18] Never mix incompatible waste streams.
-
Solid Waste:
-
Collect un-used this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated filter paper) in a dedicated, sealable container.
-
This container should be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from reactions, chromatography fractions) in a separate, leak-proof hazardous waste container.
-
Do not pour any solution containing this compound down the drain. [5] This is due to its presumed aquatic toxicity.
-
-
Contaminated Materials (Sharps and Non-Sharps):
-
Non-Sharps: Dispose of contaminated gloves, bench paper, and pipette tips in a designated hazardous waste bag or container separate from the primary chemical waste.[17]
-
Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[13][19]
-
Waste Containerization and Labeling
All waste containers must be managed correctly to ensure safety and regulatory compliance.
-
Container Integrity: Use only sturdy, leak-proof containers with secure, tight-fitting caps.[13][20]
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A list of all components in the container (including solvents and their approximate percentages).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Temporary Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area must be secure, well-ventilated, and away from drains or sources of ignition.
-
Arrange for Pickup: Contact your institution's EHS department or licensed chemical waste contractor to arrange for the pickup and disposal of the waste.[11] You must follow their specific procedures for scheduling a pickup.
-
Disposal Method: The typical final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13] This process effectively destroys the compound, rendering it non-hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleanup, don the full PPE detailed in section 3.1.
-
Contain the Spill: For a solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or dikes.
-
Clean Up: Carefully sweep or wipe up the contained material, working from the outside in. Place all cleanup materials into a sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
By adhering to these procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader ecosystem.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Aminoquinoline.
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- Chemsrc. (2025). 6-Aminoquinoline | CAS#:580-15-4.
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Mastering the Safe Handling of 6-Aminoquinolin-4-ol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: The integrity of your research and the safety of your team are paramount. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 6-Aminoquinolin-4-ol. By moving beyond mere procedural steps to explain the underlying scientific principles, this document aims to be your trusted resource for laboratory safety and chemical management.
Understanding the Hazard: The Chemical Profile of this compound
This compound and its derivatives are heterocyclic aromatic compounds of significant interest in medicinal chemistry and drug development. However, their potential biological activity necessitates a cautious and informed approach to handling. According to safety data sheets, this compound is classified as a hazardous substance.[1][2]
Key hazards associated with this compound include:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2][3]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are foundational to mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical goggles.[4] | Chemical-resistant nitrile gloves.[5] | Laboratory coat.[5] | Use within a certified chemical fume hood is mandatory to avoid inhalation of dust.[1][5] |
| Solution Preparation and Transfers | Chemical goggles. A face shield is recommended if there is a risk of splashing.[4] | Chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation before use.[4] | Laboratory coat.[4] | All manipulations should be performed in a chemical fume hood.[1] |
| Running Reactions and Work-up | Chemical goggles and a face shield. | Chemical-resistant nitrile gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat. | Operations must be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron over a lab coat. | A full-face respirator with appropriate cartridges (e.g., combination organic vapor/particulate) may be necessary for large spills.[4] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of serious eye irritation from dust or splashes necessitates the use of safety glasses with side shields at a minimum.[4] Goggles provide a more complete seal, and a face shield offers an additional layer of protection against larger splashes.[4]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. However, no glove material is impervious forever. Regular inspection and changing of gloves are critical to prevent skin contact.[4][6]
-
Body Protection: A lab coat protects personal clothing and skin from minor spills and contamination.[4] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: this compound is a solid that can form dust.[1] Inhalation of this dust can cause respiratory tract irritation.[1][3] Therefore, handling the solid material outside of a certified chemical fume hood is not recommended.
Operational Protocols: From Preparation to Disposal
A self-validating safety system relies on consistent and correct execution of established protocols. The following step-by-step guides for handling this compound are designed to be clear, logical, and grounded in best safety practices.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure your designated chemical fume hood has a current certification. Gather all necessary equipment, including spatulas, weigh paper or boats, and a sealable container for the weighed solid.
-
Donning PPE: Put on a laboratory coat, followed by safety glasses with side shields, and finally, a pair of new, inspected nitrile gloves.
-
Weighing:
-
Place an analytical balance inside the chemical fume hood.
-
Tare your chosen container on the balance.
-
Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.
-
Once the desired weight is achieved, securely seal the container.
-
Record the weight in your laboratory notebook.
-
-
Decontamination: Thoroughly decontaminate the spatula and the balance area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the weigh paper and any contaminated wipes in a designated solid hazardous waste container.
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
-
Alert and Assess: Immediately alert others in the vicinity. Assess the size and nature of the spill. For large spills (greater than 1 gram or widespread contamination), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small, manageable spills):
-
Don additional PPE, including chemical goggles, a face shield, double gloves, and a chemical-resistant apron.
-
Cover the spill with a dry, inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
-
Cleanup:
-
Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste bag or container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Disposal and Reporting:
-
Seal the hazardous waste bag and label it clearly.
-
Properly doff and dispose of all contaminated PPE.
-
Wash your hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor.
-
Waste Disposal
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated gloves, pipette tips, and weigh paper, must be collected in a clearly labeled, sealable hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Do not pour any amount down the drain.[2]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of in accordance with your institution's policies, which may include defacing the label and placing it in a designated glass or plastic recycling bin.
-
Licensed Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal company.[5] High-temperature incineration is a common disposal method for such compounds.[5]
Emergency Procedures: In Case of Exposure
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]
Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency responders.
By integrating these scientifically grounded safety protocols into your daily laboratory workflow, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Available from: [Link]
-
Fisher Scientific. Safety Data Sheet: 6-Aminoquinoline. 2025. Available from: [Link]
- Connor TH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. 2006;29(6S):S10-S13.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
